Product packaging for cis-1,2-Dibromocyclopentane(Cat. No.:)

cis-1,2-Dibromocyclopentane

Cat. No.: B13358767
M. Wt: 227.92 g/mol
InChI Key: LJCGLSZQABMYGU-SYDPRGILSA-N
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Description

Cis-1,2-Dibromocyclopentane is a useful research compound. Its molecular formula is C5H8Br2 and its molecular weight is 227.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br2 B13358767 cis-1,2-Dibromocyclopentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

(1S,2R)-1,2-dibromocyclopentane

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5+

InChI Key

LJCGLSZQABMYGU-SYDPRGILSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)Br)Br

Canonical SMILES

C1CC(C(C1)Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of cis-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dibromocyclopentane is a halogenated derivative of cyclopentane (B165970), a five-membered alicyclic hydrocarbon.[1] Its structure is defined by a cyclopentane ring with two bromine atoms attached to adjacent carbon atoms (positions 1 and 2). The prefix "cis-" specifies the stereochemistry of these bromine substituents, indicating that they are positioned on the same side of the plane of the cyclopentane ring. This specific spatial arrangement distinguishes it from its stereoisomer, trans-1,2-dibromocyclopentane (B238971), where the bromine atoms are on opposite sides of the ring.[2]

The stereochemical configuration of this compound significantly influences its physical properties, reactivity, and potential applications in organic synthesis and as a building block in medicinal chemistry and materials science.[1] A thorough understanding of its three-dimensional structure is therefore crucial for researchers in these fields.

Molecular Structure and Properties

The fundamental structure of this compound consists of a non-planar pentagonal ring of carbon atoms. Each of the five carbon atoms is sp³ hybridized. Two adjacent carbon atoms are each bonded to a bromine atom. In the cis isomer, both carbon-bromine bonds project in the same direction relative to the average plane of the ring.

Physicochemical Data

A summary of the key computed physicochemical properties of this compound is presented in the table below. This data is essential for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₅H₈Br₂[3][4]
Molecular Weight 227.92 g/mol [3]
IUPAC Name cis-(1R,2S)-1,2-dibromocyclopentane[3]
CAS Registry Number 33547-17-0[4]
XLogP3-AA 2.7[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 0[3]
Rotatable Bond Count 0[3]
Exact Mass 225.89928 Da[3]
Monoisotopic Mass 225.89928 Da[3]
Topological Polar Surface Area 0 Ų[3]
Heavy Atom Count 7[3]
Complexity 55.1[3]
Structural Visualization

The following diagram illustrates the two-dimensional structure of this compound, with wedges indicating that both bromine atoms are oriented towards the viewer, on the same face of the cyclopentane ring.

2D structure of this compound.

Experimental Protocols: Synthesis of this compound

The direct bromination of cyclopentene (B43876) typically yields the trans-1,2-dibromocyclopentane isomer through an anti-addition mechanism involving a cyclic bromonium ion intermediate. Therefore, the synthesis of the cis isomer requires a stereospecific approach. A common strategy involves the syn-dihydroxylation of cyclopentene to produce cis-1,2-cyclopentanediol (B1582340), followed by a double nucleophilic substitution with retention of stereochemistry.

Step 1: Synthesis of cis-1,2-Cyclopentanediol

This procedure involves the syn-dihydroxylation of cyclopentene using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide (1.2 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • To this stirred solution, add cyclopentene (1.0 equivalent).

  • Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents) dropwise. The reaction mixture will typically turn dark brown.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite or silica gel to remove the black osmium dioxide precipitate, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-1,2-cyclopentanediol.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Conversion of cis-1,2-Cyclopentanediol to this compound

The conversion of a cis-diol to a cis-dibromide with retention of stereochemistry can be achieved using specific reagents that avoid the typical S(_N)2 inversion mechanism. One such method involves the use of triphenylphosphine (B44618) and N-bromosuccinimide (NBS).

Materials:

  • cis-1,2-Cyclopentanediol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cis-1,2-cyclopentanediol (1.0 equivalent) and triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from cyclopentene to this compound.

synthetic_workflow start Cyclopentene reagent1 1. OsO4 (cat.) 2. NMO start->reagent1 intermediate cis-1,2-Cyclopentanediol reagent2 PPh3, NBS DCM intermediate->reagent2 product This compound reagent1->intermediate reagent2->product

Synthetic pathway to this compound.

References

An In-depth Technical Guide on the Physical Properties of cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of cis-1,2-dibromocyclopentane. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and organic synthesis. This document consolidates key data points, including molecular structure, weight, and other computed properties. Furthermore, it outlines detailed experimental protocols for the determination of essential physical properties such as density and boiling point, which are critical for laboratory applications. Visual workflows are provided to facilitate the clear understanding and implementation of these experimental procedures.

Introduction

This compound is a halogenated cycloalkane with the chemical formula C5H8Br2.[1] As a vicinal dibromide, its stereochemistry plays a crucial role in its reactivity and physical characteristics. The cyclopentane (B165970) ring's rigidity, combined with the presence of two bulky bromine atoms on the same side of the ring, influences its molecular interactions and bulk properties.[2][3] This compound serves as a valuable intermediate in organic synthesis and as a model for studying the properties of halogenated hydrocarbons.[1][2] An accurate understanding of its physical properties is essential for its application in synthetic chemistry, materials science, and pharmaceutical research.[1]

Physical and Chemical Properties

The physical state of this compound is a liquid at standard temperature and pressure.[4] It is characterized as being insoluble in water but soluble in common organic solvents.[1] A summary of its key properties is presented in the tables below. Note that some data may be for the general 1,2-dibromocyclopentane (B3025039) isomer mixture or the trans-isomer, as isomer-specific data is not always available.

Table 1: General Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C5H8Br2[5][6][7]
Appearance Colorless Liquid[1][4]
Molecular Weight 227.93 g/mol [1][2][8]
Boiling Point ~196.3 - 196.9 °C (at 760 mmHg)[1][9]
Density ~1.857 g/mL (at 25 °C)[1][10]
Flash Point ~71.5 - 110 °C[1][9][10]
Vapor Pressure 0.548 mmHg (at 25 °C)[1][9]
Refractive Index n20/D 1.550[1][9]
Solubility Insoluble in water; soluble in organic solvents[1]
Table 2: Computed Properties
PropertyValueSource(s)
IUPAC Name cis-(1R,2S)-1,2-dibromocyclopentane[5]
InChI Key LJCGLSZQABMYGU-SYDPRGILSA-N[7][8]
Canonical SMILES C1C--INVALID-LINK--Br">C@HBr[5]
XLogP3-AA 2.7[5][6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 0[6]
Rotatable Bond Count 0[6]

Experimental Protocols

Accurate determination of physical properties is paramount for the successful use of chemical compounds in research and development. The following sections detail standard laboratory protocols for measuring the density and boiling point of liquid samples like this compound.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.[11]

Apparatus:

  • Electronic balance (accurate to at least 0.01 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy

  • Pipette

  • Thermometer

Procedure:

  • Ensure the graduated cylinder or pycnometer is clean and completely dry.

  • Place the empty, dry container on the electronic balance and tare it, or record its mass (m1).[11][12]

  • Carefully add a specific volume of this compound to the container. For a graduated cylinder, this might be 10.0 mL. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11][12]

  • Place the container with the liquid back on the balance and record the new mass (m2).[12]

  • Record the ambient temperature of the liquid, as density is temperature-dependent.[12]

  • Calculate the mass of the liquid by subtracting the initial mass from the final mass (mass = m2 - m1).[13]

  • Calculate the density using the formula: ρ = mass / volume .[12]

  • For improved accuracy, repeat the measurement multiple times and calculate the average value.[11]

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep1 Clean and dry pycnometer prep2 Measure mass of empty pycnometer (m1) prep1->prep2 measure1 Fill pycnometer with This compound prep2->measure1 measure2 Measure mass of filled pycnometer (m2) measure1->measure2 measure3 Record temperature measure2->measure3 calc1 Calculate liquid mass (m = m2 - m1) measure3->calc1 calc2 Calculate density (ρ = m / V) calc1->calc2 result Final Density Value calc2->result

Caption: Workflow for the experimental determination of liquid density.

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[14][15] For small sample volumes, a micro-boiling point determination is effective.

Apparatus:

  • Melting point apparatus (e.g., MelTemp or Thiele tube)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Liquid sample (this compound)

Procedure:

  • Add a small amount (a few milliliters) of this compound to the small test tube.[16]

  • Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[14][16]

  • Attach the test tube assembly to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Insert the entire assembly into the heating block of the melting point apparatus or a Thiele tube filled with a heating oil like paraffin.[14][15]

  • Begin heating the apparatus slowly and observe the open end of the capillary tube.[15]

  • As the liquid heats, trapped air in the capillary will expand and exit as a slow stream of bubbles.

  • When the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous.[14]

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.[14][16]

G start Start prep Assemble sample: Add liquid to test tube, insert inverted capillary start->prep setup Place assembly in heating apparatus with thermometer prep->setup heat Heat apparatus slowly setup->heat observe1 Observe for a rapid, continuous stream of bubbles heat->observe1 observe1->heat Not yet rapid cool Turn off heat, allow to cool slowly observe1->cool Bubbles are rapid observe2 Observe when liquid enters capillary tube cool->observe2 observe2->cool Still bubbling record Record temperature observe2->record Liquid enters end_node End: Boiling Point Determined record->end_node

Caption: Workflow for micro-boiling point determination.

Conclusion

This guide has summarized the core physical properties of this compound and provided detailed, actionable protocols for their experimental verification. The data and methodologies presented herein are intended to support the work of researchers and professionals by providing a reliable and accessible reference. Accurate characterization of such fundamental properties is a critical first step in the design of novel synthetic pathways and the development of new chemical entities.

References

An In-depth Technical Guide to cis-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,2-dibromocyclopentane, a halogenated cycloalkane of interest in synthetic organic chemistry. This document details its chemical and physical properties, including its molecular weight. A key focus is a detailed experimental protocol for its stereospecific synthesis, a critical aspect for its application in stereocontrolled chemical transformations. Furthermore, this guide outlines the analytical methods for the characterization of this compound and provides essential safety information. The synthesis workflow is visually represented to facilitate a clear understanding of the process. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a cyclic organic compound with the molecular formula C₅H₈Br₂.[1] Its properties are summarized in the table below. It is important to note that while the direct bromination of cyclopentene (B43876) primarily yields the trans isomer, the cis isomer can be obtained through stereospecific synthesis routes.[2][3][4]

Table 1: Physicochemical Properties of 1,2-Dibromocyclopentane

PropertyValueReference
Molecular Formula C₅H₈Br₂[1]
Molecular Weight 227.92 g/mol [1]
CAS Number 33547-17-0 (cis isomer)[1]
Boiling Point 196.9 °C at 760 mmHg (for the isomeric mixture)
Density 1.94 g/mL (for the isomeric mixture)
Refractive Index n20/D 1.550 (for the isomeric mixture)
LogP 2.69730
Vapor Pressure 0.548 mmHg at 25°C (for the isomeric mixture)
Flash Point 71.5 °C (for the isomeric mixture)

Stereospecific Synthesis of this compound

The direct bromination of cyclopentene with molecular bromine (Br₂) proceeds through an anti-addition mechanism, leading to the predominant formation of trans-1,2-dibromocyclopentane.[2][3][4] Therefore, a stereospecific approach is necessary to synthesize the cis isomer. A viable pathway involves a two-step process: the syn-dihydroxylation of cyclopentene to yield cis-1,2-cyclopentanediol (B1582340), followed by the conversion of the diol to the desired this compound.

Experimental Protocol

Step 1: Syn-dihydroxylation of Cyclopentene to cis-1,2-Cyclopentanediol

This procedure utilizes osmium tetroxide as a catalyst for syn-dihydroxylation.[5][6]

  • Materials:

    • Cyclopentene

    • Osmium tetroxide (OsO₄) in pyridine (B92270) or a suitable co-oxidant system (e.g., N-methylmorpholine N-oxide - NMO)

    • Sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S)

    • Pyridine (if not using a co-oxidant system)

    • A suitable solvent (e.g., diethyl ether, acetone)

    • Water

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • In a well-ventilated fume hood, dissolve cyclopentene in a suitable solvent.

    • Add a catalytic amount of osmium tetroxide solution in pyridine or a stoichiometric amount of a co-oxidant like NMO.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding an aqueous solution of a reducing agent such as sodium bisulfite or by bubbling hydrogen sulfide gas through the solution to reduce the osmate ester intermediate.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain crude cis-1,2-cyclopentanediol.

    • Purify the product by recrystallization or column chromatography.

Step 2: Conversion of cis-1,2-Cyclopentanediol to this compound

This step can be achieved using a reagent like phosphorus tribromide (PBr₃) or a triphenylphosphine (B44618)/carbon tetrabromide system, which typically proceeds with retention of stereochemistry for cyclic diols.

  • Materials:

    • cis-1,2-Cyclopentanediol (from Step 1)

    • Phosphorus tribromide (PBr₃) or triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄)

    • Anhydrous, non-polar solvent (e.g., diethyl ether, dichloromethane)

    • Ice bath

    • Saturated sodium bicarbonate solution

    • Brine

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure (using PBr₃):

    • In a fume hood, dissolve the purified cis-1,2-cyclopentanediol in an anhydrous, non-polar solvent and cool the solution in an ice bath.

    • Slowly add phosphorus tribromide to the cooled solution with stirring.

    • Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • Purify the final product by distillation or column chromatography.

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the synthesis and the reaction mechanism.

experimental_workflow start Start: Cyclopentene step1 Step 1: Syn-dihydroxylation Reagents: OsO4 (cat.), NMO start->step1 intermediate Intermediate: cis-1,2-Cyclopentanediol step1->intermediate step2 Step 2: Bromination Reagents: PBr3 or PPh3/CBr4 intermediate->step2 purification Purification (Distillation/Chromatography) step2->purification product Final Product: This compound purification->product reaction_mechanism cyclopentene Cyclopentene reagent1 + OsO4/NMO cyclopentene->reagent1 diol cis-1,2-Cyclopentanediol reagent2 + PBr3 diol->reagent2 dibromide This compound reagent1->diol syn-addition reagent2->dibromide retention of stereochemistry

References

An In-depth Technical Guide to the Stereoisomerism of 1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 1,2-dibromocyclopentane (B3025039), a topic of significant relevance in stereoselective synthesis and drug development. Understanding the distinct spatial arrangements of substituents on the cyclopentane (B165970) ring is crucial for controlling the pharmacological and toxicological properties of chiral molecules. This document details the structural nuances of the stereoisomers of 1,2-dibromocyclopentane, their physical and spectroscopic properties, and outlines key experimental protocols for their synthesis and separation.

Introduction to Stereoisomerism in 1,2-dibromocyclopentane

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1] In the case of 1,2-dibromocyclopentane (C₅H₈Br₂), the presence of two chiral centers at carbons C1 and C2 gives rise to multiple stereoisomers.[2] The cyclopentane ring's rigidity, which prevents free rotation around the carbon-carbon single bonds, is a key factor in the existence of these distinct stereoisomers.[3]

The stereoisomers of 1,2-dibromocyclopentane are classified into two main categories: diastereomers and enantiomers. The diastereomers are the cis and trans isomers, which have different spatial arrangements of the two bromine atoms relative to the plane of the cyclopentane ring.[1]

  • cis-1,2-dibromocyclopentane : In this isomer, both bromine atoms are on the same side of the cyclopentane ring.[1] Due to an internal plane of symmetry, the cis isomer is a meso compound . This means that despite having two chiral centers, the molecule as a whole is achiral and therefore optically inactive.

  • trans-1,2-dibromocyclopentane (B238971) : In this isomer, the bromine atoms are on opposite sides of the ring.[1] The trans isomer lacks an internal plane of symmetry and is therefore chiral . It exists as a pair of non-superimposable mirror images, known as enantiomers : (1R,2R)-1,2-dibromocyclopentane and (1S,2S)-1,2-dibromocyclopentane. These enantiomers rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of these enantiomers is called a racemic mixture and is optically inactive.

The distinct stereochemical properties of these isomers have a profound impact on their chemical and biological behavior, making their selective synthesis and characterization essential in fields like medicinal chemistry.

Physical and Spectroscopic Properties

Data Presentation: Physical Properties of 1,2-dibromocyclopentane Stereoisomers

PropertyThis compound (meso)trans-1,2-dibromocyclopentane (racemic)Reference(s)
Molecular Formula C₅H₈Br₂C₅H₈Br₂[2][4]
Molecular Weight 227.93 g/mol 227.93 g/mol [5][6]
Boiling Point Not available~196.3 °C (rough estimate)[7]
Melting Point Not availableNot available
Density Not available1.857 g/mL at 25 °C[7]
Refractive Index Not availablen20/D 1.550[7]
Optical Rotation, [α]D 0° (achiral)(1R,2R): Not available(1S,2S): Not available

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 1,2-dibromocyclopentane due to their different molecular symmetries.

  • This compound (meso) : This isomer possesses a plane of symmetry (Cₛ). This symmetry results in three distinct sets of proton signals in the ¹H NMR spectrum, corresponding to the methine protons (CH-Br) and the two pairs of non-equivalent methylene (B1212753) protons. Similarly, the ¹³C NMR spectrum is expected to show three distinct signals.

  • trans-1,2-dibromocyclopentane (racemic) : This isomer has a C₂ axis of symmetry. This higher symmetry leads to a simpler NMR spectrum with only two sets of proton signals in the ¹H NMR spectrum (one for the two equivalent methine protons and one for the two pairs of equivalent methylene protons). The ¹³C NMR spectrum is also expected to show only two signals.

Experimental Protocols

The synthesis and separation of the stereoisomers of 1,2-dibromocyclopentane are crucial for their application in stereoselective reactions and the development of chiral drugs.

Synthesis of trans-1,2-dibromocyclopentane via Bromination of Cyclopentene (B43876)

The most common method for synthesizing trans-1,2-dibromocyclopentane is the electrophilic addition of bromine (Br₂) to cyclopentene.[8] This reaction proceeds through a cyclic bromonium ion intermediate, which leads to a stereospecific anti-addition of the two bromine atoms, resulting in the formation of the trans isomer as a racemic mixture.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). The reaction should be carried out in a fume hood and protected from light to prevent radical side reactions.

  • Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred cyclopentene solution at room temperature. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene. Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

  • Work-up: Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is racemic trans-1,2-dibromocyclopentane. Further purification can be achieved by vacuum distillation.

Separation of cis- and trans-1,2-dibromocyclopentane

A mixture of cis- and trans-1,2-dibromocyclopentane can be separated based on their different physical properties, primarily their boiling points.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., a Vigreux column or a column packed with glass beads or metal sponges) to enhance the separation efficiency.[9]

  • Distillation: Place the isomeric mixture in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently. The vapor will rise through the fractionating column, and a temperature gradient will be established.[10]

  • Fraction Collection: The isomer with the lower boiling point will reach the top of the column first and distill over. Collect the fractions at a constant temperature. The temperature will then rise, and the higher-boiling isomer will distill. Typically, for di-substituted cycloalkanes, the trans isomer has a lower boiling point than the cis isomer.

Chiral Resolution of rac-trans-1,2-dibromocyclopentane

The separation of the enantiomers of racemic trans-1,2-dibromocyclopentane is a critical step for obtaining enantiopure compounds for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[11]

Experimental Protocol: Chiral HPLC

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives. The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[12]

  • Sample Preparation: Dissolve the racemic trans-1,2-dibromocyclopentane in the mobile phase.

  • Chromatographic Separation: Inject the sample onto the chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram.

  • Fraction Collection: Collect the eluent corresponding to each peak separately to obtain the individual (1R,2R) and (1S,2S) enantiomers.

  • Analysis: The enantiomeric purity of the separated fractions can be determined by analytical chiral HPLC. The absolute configuration of the separated enantiomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparison with a known standard.

Mandatory Visualizations

Stereoisomeric Relationship of 1,2-dibromocyclopentane

stereoisomers cluster_diastereomers Diastereomers cluster_enantiomers Enantiomers This compound This compound rac-trans-1,2-dibromocyclopentane rac-trans-1,2-dibromocyclopentane (1R,2R)-1,2-dibromocyclopentane (1R,2R)-1,2-dibromocyclopentane rac-trans-1,2-dibromocyclopentane->(1R,2R)-1,2-dibromocyclopentane (1S,2S)-1,2-dibromocyclopentane (1S,2S)-1,2-dibromocyclopentane rac-trans-1,2-dibromocyclopentane->(1S,2S)-1,2-dibromocyclopentane 1,2-dibromocyclopentane 1,2-dibromocyclopentane 1,2-dibromocyclopentane->this compound cis 1,2-dibromocyclopentane->rac-trans-1,2-dibromocyclopentane trans

Caption: Relationship between the stereoisomers of 1,2-dibromocyclopentane.

Experimental Workflow for Synthesis and Separation

workflow start Cyclopentene bromination Bromination (Br2/CH2Cl2) start->bromination mixture Mixture of cis- and rac-trans-1,2-dibromocyclopentane bromination->mixture separation Fractional Distillation mixture->separation cis_isomer This compound (meso) separation->cis_isomer Higher boiling fraction rac_trans_isomer rac-trans-1,2-dibromocyclopentane separation->rac_trans_isomer Lower boiling fraction resolution Chiral HPLC rac_trans_isomer->resolution enantiomer1 (1R,2R)-1,2-dibromocyclopentane resolution->enantiomer1 enantiomer2 (1S,2S)-1,2-dibromocyclopentane resolution->enantiomer2

Caption: Synthetic and separation workflow for 1,2-dibromocyclopentane isomers.

References

In-Depth Technical Guide to cis-1,2-Dibromocyclopentane: Synthesis, Characterization, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dibromocyclopentane is a halogenated cyclic organic compound with the CAS Registry Number 33547-17-0 . This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and spectroscopic characterization. While specific biological activities of this compound are not extensively documented in publicly available literature, the presence of vicinal dibromides in a cyclic framework makes it a valuable intermediate in organic synthesis and a subject of interest for stereochemical and mechanistic studies. The principles and methodologies outlined herein are pertinent to researchers in synthetic chemistry and professionals in the early stages of drug discovery exploring halogenated scaffolds.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its molecular and physical properties are summarized in the table below.

PropertyValueReference
CAS Registry Number 33547-17-0[2]
Molecular Formula C₅H₈Br₂[2]
Molecular Weight 227.92 g/mol [2]
Appearance Liquid[1]
Computed XLogP3-AA 2.7[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]

Synthesis and Purification

The synthesis of 1,2-dibromocyclopentane (B3025039) is most commonly achieved through the electrophilic addition of bromine (Br₂) to cyclopentene (B43876).[3][4] This reaction typically proceeds through a bromonium ion intermediate, leading to anti-addition and favoring the formation of the trans-1,2-dibromocyclopentane (B238971) isomer.[3]

Obtaining the cis-isomer as the major product requires specific synthetic strategies that circumvent the typical anti-addition mechanism. While a direct, high-yield stereoselective synthesis for the cis isomer is not widely reported, its formation as a minor product in the bromination of cyclopentene is possible. The separation of the cis and trans isomers can be achieved through fractional distillation, exploiting the likely difference in their boiling points.[1]

General Experimental Protocol: Bromination of Cyclopentene

This protocol describes the general synthesis of 1,2-dibromocyclopentane, which will yield a mixture of cis and trans isomers, with the trans isomer being the predominant product.

Materials:

  • Cyclopentene

  • Bromine (Br₂)

  • An inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentene in an equal volume of an inert solvent (e.g., dichloromethane).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of bromine in the same inert solvent dropwise from the dropping funnel with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at 0 °C.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted bromine and acidic byproducts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product mixture of cis- and trans-1,2-dibromocyclopentane.

Purification: Separation of cis and trans Isomers

The separation of the cis and trans isomers of 1,2-dibromocyclopentane can be accomplished by fractional distillation.[1] Due to differences in their molecular dipole moments and shapes, the isomers will have slightly different boiling points, allowing for their separation.

Procedure:

  • Set up a fractional distillation apparatus with a Vigreux or other fractionating column.

  • Carefully transfer the crude product mixture to the distillation flask.

  • Heat the mixture slowly and evenly.

  • Collect the fractions at different temperature ranges. The lower-boiling isomer will distill first.

  • Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of the separated isomers.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of this compound and for distinguishing it from its trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The differentiation between cis and trans isomers of 1,2-disubstituted cyclopentanes is based on molecular symmetry.

  • This compound: This isomer possesses a Cₛ plane of symmetry. This results in chemically non-equivalent protons and carbons, leading to a more complex NMR spectrum with a greater number of distinct signals compared to the trans isomer.

  • trans-1,2-Dibromocyclopentane: This isomer has a C₂ axis of symmetry, which renders certain protons and carbons chemically equivalent, simplifying the NMR spectrum.

Expected ¹H NMR Spectral Features for this compound: Due to its lower symmetry, the ¹H NMR spectrum of the cis isomer is expected to show multiple distinct signals for the methine (CH-Br) and methylene (B1212753) (CH₂) protons. The coupling patterns (multiplicities) will be complex due to spin-spin coupling between non-equivalent neighboring protons.

Expected ¹³C NMR Spectral Features for this compound: The ¹³C NMR spectrum of the cis isomer is expected to show three distinct signals: one for the two equivalent methine carbons (C-Br) and two for the non-equivalent pairs of methylene carbons.

Spectroscopic Data Expected for this compound
¹H NMR Multiple complex signals for methine and methylene protons.
¹³C NMR Three distinct signals.
IR Spectroscopy C-H stretching (~2850-3000 cm⁻¹), C-H bending (~1450 cm⁻¹), and C-Br stretching (in the fingerprint region, < 800 cm⁻¹).
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations. The C-Br stretching vibrations will appear in the fingerprint region of the spectrum. While the IR spectra of the cis and trans isomers will share some similarities, there will be distinct differences in the fingerprint region that can be used for differentiation.

Potential Applications in Research and Drug Development

While direct pharmacological data for this compound is scarce, halogenated organic molecules are of significant interest in drug development. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Vicinal dibromides, such as those in this compound, are versatile synthetic intermediates. They can undergo a variety of chemical transformations, including:

  • Elimination reactions to form cyclopentene or substituted cyclopentenes.

  • Nucleophilic substitution reactions to introduce other functional groups.

  • Reductive debromination to generate the parent cycloalkane.

These reactions make this compound a useful starting material for the synthesis of a variety of cyclopentane-based molecules for biological screening. The stereospecificity of the cis isomer can be exploited to synthesize target molecules with defined three-dimensional structures, which is crucial for understanding structure-activity relationships (SAR) in drug design.

Visualizing Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Cyclopentene + Br2 Reaction Electrophilic Addition in Inert Solvent (0°C) Start->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Crude Crude Product (cis/trans mixture) Workup->Crude Distillation Fractional Distillation Crude->Distillation Cis_Isomer This compound Distillation->Cis_Isomer Trans_Isomer trans-1,2-dibromocyclopentane Distillation->Trans_Isomer

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship for Isomer Differentiation

This diagram outlines the logical process for differentiating between the cis and trans isomers of 1,2-dibromocyclopentane using spectroscopic methods.

Isomer_Differentiation cluster_analysis Spectroscopic Analysis cluster_interpretation Interpretation Isomer_Mixture Mixture of 1,2-dibromocyclopentane isomers NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Mixture->NMR IR IR Spectroscopy Isomer_Mixture->IR Symmetry Analysis of Molecular Symmetry NMR->Symmetry IR->Symmetry Cis_ID cis-Isomer (Lower Symmetry, More NMR Signals) Symmetry->Cis_ID Cₛ Trans_ID trans-Isomer (Higher Symmetry, Fewer NMR Signals) Symmetry->Trans_ID C₂

Caption: Logic for differentiating cis and trans isomers via spectroscopy.

References

An In-Depth Technical Guide to cis-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Formula: C₅H₈Br₂

This technical guide provides a comprehensive overview of cis-1,2-dibromocyclopentane, a halogenated cycloalkane, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below. It is important to note that some physical properties are reported for the isomeric mixture of 1,2-dibromocyclopentane (B3025039).

PropertyValueReference
Molecular Formula C₅H₈Br₂[2]
Molecular Weight 227.92 g/mol [2]
CAS Number 33547-17-0[2]
Appearance Colorless liquid[1]
Boiling Point 196.9 °C at 760 mmHg (for isomeric mixture)[3]
Density 1.94 g/cm³ (for isomeric mixture)[3]
Refractive Index n20/D 1.550 (for isomeric mixture)[3]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and differentiation of this compound from its trans isomer. Due to its Cₛ symmetry, the cis isomer exhibits a different spectroscopic profile compared to the C₂ symmetry of the trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most definitive technique for distinguishing between the cis and trans isomers of 1,2-dibromocyclopentane.

  • ¹H NMR: For the analogous cis-1,2-dibromocyclopropane, the ¹H NMR spectrum displays three distinct sets of proton signals.[4][5] This is due to the plane of symmetry in the cis isomer which renders the two methine protons (CH-Br) chemically equivalent, but the methylene (B1212753) protons (-CH₂) diastereotopic.[5] In contrast, the trans isomer, with a C₂ axis of symmetry, shows only two sets of proton signals.[4][5] This principle of differentiation based on the number of signals is also applicable to this compound.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound is also expected to differ from its trans counterpart, although the differences may be more subtle than in ¹H NMR.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for C-H and C-Br stretching and bending vibrations. The fingerprint region (below 1500 cm⁻¹) is expected to show a unique pattern of absorption bands that can be used to distinguish it from the trans isomer.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic for a compound containing two bromine atoms, with peaks at M, M+2, and M+4 in a typical ratio. While the molecular ion peak will be the same for both cis and trans isomers, the relative abundances of fragment ions may differ slightly due to stereochemical influences on the fragmentation pathways.

Experimental Protocols

Synthesis of this compound

The standard laboratory synthesis of 1,2-dibromocyclopentane involves the electrophilic addition of bromine (Br₂) to cyclopentene (B43876). However, this reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition and the formation of the trans isomer as the major product.

A generalized workflow for the synthesis of 1,2-dibromocyclopentane is presented below. The specific conditions would need to be optimized to favor the formation of the cis isomer.

SynthesisWorkflow Synthesis Workflow: Cyclopentene to 1,2-Dibromocyclopentane cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start Cyclopentene reaction Brominating Agent (e.g., Br₂) in an inert solvent start->reaction workup Quenching (e.g., with Sodium Thiosulfate) reaction->workup extraction Extraction (e.g., with Dichloromethane) workup->extraction drying Drying (e.g., with MgSO₄) extraction->drying purification Distillation or Chromatography drying->purification product cis/trans-1,2-Dibromocyclopentane purification->product

Caption: A generalized workflow for the synthesis of 1,2-dibromocyclopentane.

Purification

The crude product from the synthesis, which is likely a mixture of cis and trans isomers, can be purified using standard laboratory techniques. Fractional distillation or column chromatography are potential methods to separate the isomers, leveraging their potential differences in boiling points and polarity.

Safety and Handling

1,2-Dibromocyclopentane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Logical Relationships in Stereoisomerism

The relationship between cyclopentene and the resulting cis and trans isomers of 1,2-dibromocyclopentane is a fundamental concept in stereochemistry. The planarity of the double bond in cyclopentene allows for the addition of bromine from either the same side (syn-addition) to form the cis isomer or from opposite sides (anti-addition) to form the trans isomer.

Stereoisomerism Stereochemical Pathways of Cyclopentene Bromination cyclopentene Cyclopentene syn_addition Syn-addition of Br₂ cyclopentene->syn_addition anti_addition Anti-addition of Br₂ cyclopentene->anti_addition cis_product This compound syn_addition->cis_product trans_product trans-1,2-Dibromocyclopentane anti_addition->trans_product

Caption: Stereochemical outcomes of the bromination of cyclopentene.

References

A Theoretical Conformational Analysis of cis-1,2-dibromocyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical conformational analysis of cis-1,2-dibromocyclopentane. While direct experimental and extensive computational data for this specific molecule are limited in publicly accessible literature, this document synthesizes information from analogous cis-1,2-disubstituted cyclopentane (B165970) systems to present a robust theoretical framework. This guide covers the fundamental principles of cyclopentane conformation, details relevant computational and experimental methodologies, and presents expected quantitative data for the stable conformers. The content is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the conformational landscape of this molecule, which is crucial for predicting its reactivity, and intermolecular interactions.

Introduction to Cyclopentane Conformations

Cyclopentane and its derivatives are not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of adjacent C-H bonds. To alleviate this strain, cyclopentane adopts puckered conformations. The two most commonly discussed conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry).[1] In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers can readily interconvert through a low-energy process known as pseudorotation.

For substituted cyclopentanes, the substituents' steric and electronic effects influence the relative energies of the possible conformers. In cis-1,2-disubstituted cyclopentanes, the substituents are on the same face of the ring, leading to specific conformational preferences to minimize steric hindrance and unfavorable dipole-dipole interactions.

Conformational Isomers of this compound

For this compound, two primary conformations are considered: the envelope and the twist (half-chair). Within the envelope conformation, various forms are possible depending on which carbon atom is out of the plane. Similarly, different twist conformers exist. The relative stability of these conformers is determined by a balance of torsional strain, steric interactions between the bromine atoms and with the hydrogen atoms on the ring, and dipole-dipole interactions between the C-Br bonds.

Due to the cis configuration, one bromine atom will tend to occupy a pseudo-axial position while the other occupies a pseudo-equatorial position to minimize steric strain.

Quantitative Conformational Data (Based on Analogous Systems)

Table 1: Calculated Relative Energies of Conformers for a cis-1,2-disubstituted Cyclopentane Analog

ConformerMethodRelative Energy (kcal/mol)
Envelope (axial-equatorial)Ab initio0.00 (most stable)
Twist (axial-equatorial)Ab initio~0.15 - 0.93

Note: The energy values are based on studies of cyclopentanol (B49286) and cis-cyclopentane-1,2-diol and are intended to be representative.[2][3] The exact energy differences for this compound will vary.

Table 2: Representative Dihedral Angles for Cyclopentane Conformers

Dihedral AngleEnvelope ConformerTwist Conformer
C1-C2-C3-C4~0°~-24°
C2-C3-C4-C5~35°~40°
C3-C4-C5-C1~-35°~-24°
C4-C5-C1-C2~22°~0°
C5-C1-C2-C3~-22°~24°

Note: These are generalized angles for the parent cyclopentane ring and will be influenced by the presence of substituents.

Methodologies for Conformational Analysis

A combination of computational and experimental methods is typically employed to study the conformational preferences of molecules like this compound.

Computational Protocols

Molecular Mechanics (MM):

  • Force Fields: Commonly used force fields include MMFF94, AMBER, or CHARMM.

  • Procedure: A conformational search is performed to identify all possible low-energy conformers. This is followed by energy minimization of each conformer to find the local energy minima.

  • Application: Useful for quickly exploring the conformational space and providing initial geometries for higher-level calculations.

Ab initio and Density Functional Theory (DFT) Calculations:

  • Level of Theory: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or DFT with functionals like B3LYP are common.

  • Basis Set: Pople-style basis sets (e.g., 6-31G, 6-311++G ) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are frequently used. For molecules with heavy atoms like bromine, basis sets with polarization and diffuse functions are important.

  • Procedure: The geometries of the conformers identified by molecular mechanics are optimized at the chosen level of theory. Frequency calculations are then performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • Solvation Models: To simulate solution-phase behavior, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H and ¹³C NMR are powerful tools for conformational analysis.

  • Key Parameters:

    • Chemical Shifts: The chemical shifts of the protons and carbons can be influenced by their conformational environment.

    • Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are particularly informative. They depend on the dihedral angle between the coupled protons, as described by the Karplus equation. For five-membered rings, it is generally observed that ³J_cis_ > ³J_trans_.[4]

  • Procedure:

    • The NMR spectrum of this compound is recorded in a suitable deuterated solvent.

    • The chemical shifts and coupling constants are determined by spectral analysis. For complex spectra, simulation software may be used.

    • The experimentally observed coupling constants are compared with theoretical values calculated for different conformers to determine the conformational equilibrium.

    • Low-temperature NMR can be used to "freeze out" individual conformers if the energy barrier to interconversion is sufficiently high.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the pseudorotation pathway between the envelope and twist conformers of a cyclopentane ring.

G Envelope1 Envelope (Cs) Twist1 Twist (C2) Envelope1->Twist1 Pseudorotation Envelope2 Envelope (Cs) Twist1->Envelope2 Pseudorotation Twist2 Twist (C2) Envelope2->Twist2 Pseudorotation Twist2->Envelope1 Pseudorotation G A Initial Structure Generation (this compound) B Molecular Mechanics (MM) Conformational Search A->B C Identification of Low-Energy Conformers B->C D Ab initio / DFT Geometry Optimization C->D E Frequency Calculation and Thermodynamic Analysis D->E G Determination of Conformational Equilibrium E->G F Comparison with Experimental Data (NMR) F->G

References

Unveiling cis-1,2-dibromocyclopentane: A Technical Guide to its Initial Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational chemistry of cis-1,2-dibromocyclopentane, a halogenated cycloalkane with significant potential in organic synthesis and as a building block for novel therapeutic agents. While its trans isomer is the more commonly encountered product of direct cyclopentene (B43876) bromination, the cis configuration offers unique stereochemical properties for further functionalization. This document outlines the initial synthetic approaches, detailed experimental protocols, and key physicochemical data associated with this compound.

Initial Discovery and Synthetic Strategy

The initial synthesis of 1,2-dibromocyclopentane (B3025039) is fundamentally linked to the electrophilic addition of bromine to cyclopentene. However, the direct reaction of cyclopentene with molecular bromine (Br₂) in a non-polar solvent stereoselectively yields trans-1,2-dibromocyclopentane. This outcome is dictated by the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion from the anti-face, leading to the trans product.

The stereoselective synthesis of this compound, therefore, necessitates a departure from this classical bromination pathway. The initial successful preparation of the cis isomer has been achieved through a multi-step sequence commencing with the syn-dihydroxylation of cyclopentene. This approach leverages the controlled formation of a cis-diol intermediate, which then serves as a stereochemical template for the subsequent introduction of the two bromine atoms in a cis orientation.

An alternative, though less commonly cited in early literature, involves the ring-opening of cyclopentene oxide. In this strategy, the epoxide, which has a cis-relationship between the oxygen and the cyclopentane (B165970) ring, can be opened by a bromide nucleophile. However, the stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the bromide source.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involved in the initial synthesis of this compound.

Protocol 1: Synthesis of cis-1,2-Cyclopentanediol

This procedure details the syn-dihydroxylation of cyclopentene using osmium tetroxide as a catalyst.

Materials:

  • Cyclopentene

  • Osmium tetroxide (OsO₄)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone (B3395972)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

Procedure:

  • A solution of cyclopentene in a mixture of acetone and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • A catalytic amount of osmium tetroxide is added to the stirred solution, followed by the portion-wise addition of N-methylmorpholine N-oxide (NMO). NMO acts as a co-oxidant to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts.

  • The reaction mixture is stirred vigorously at 0°C and then allowed to warm to room temperature, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite. This reduces the osmate ester intermediate and any remaining osmium tetroxide.

  • The mixture is filtered through a pad of celite to remove insoluble inorganic salts.

  • The filtrate is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude cis-1,2-cyclopentanediol.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from cis-1,2-Cyclopentanediol

This protocol describes the conversion of the cis-diol to the target cis-dibromide using a suitable brominating agent, such as phosphorus tribromide, which proceeds with retention of stereochemistry.

Materials:

  • cis-1,2-Cyclopentanediol

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Pyridine (B92270) (optional, as an acid scavenger)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • cis-1,2-Cyclopentanediol is dissolved in an anhydrous solvent (e.g., diethyl ether) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-salt bath.

  • A solution of phosphorus tribromide or thionyl bromide in the same anhydrous solvent is added dropwise to the stirred diol solution. The temperature is maintained below 0°C during the addition. A small amount of pyridine may be added to neutralize the HBr gas produced.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC or GC-MS.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any unreacted brominating agent and acidic byproducts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation under reduced pressure to afford crude this compound.

  • The final product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₅H₈Br₂[PubChem CID: 21122218]
Molecular Weight 227.92 g/mol [PubChem CID: 21122218]
CAS Number 33547-17-0[PubChem CID: 21122218]
Appearance Colorless to pale yellow liquidGeneral knowledge
Boiling Point Not precisely documented in initial reports-
Density Not precisely documented in initial reports-
¹H NMR Complex multiplets in the aliphatic regionExpected based on structure
¹³C NMR Signals corresponding to methine and methylene (B1212753) carbonsExpected based on structure
Mass Spectrum (m/z) Molecular ion peak and characteristic bromine isotope patternExpected based on structure

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of this compound.

synthesis_pathway cyclopentene Cyclopentene cis_diol cis-1,2-Cyclopentanediol cyclopentene->cis_diol 1. OsO₄ (cat.) 2. NMO cis_dibromide This compound cis_diol->cis_dibromide PBr₃ or SOBr₂

Caption: Synthetic pathway to this compound via cis-dihydroxylation.

alternative_pathway cyclopentene Cyclopentene epoxide Cyclopentene Oxide cyclopentene->epoxide m-CPBA cis_dibromide This compound epoxide->cis_dibromide HBr or other Bromide Source

Caption: Alternative synthetic approach via ring-opening of cyclopentene oxide.

experimental_workflow cluster_step1 Step 1: Dihydroxylation cluster_step2 Step 2: Bromination start_step1 Start with Cyclopentene reaction_step1 React with OsO₄/NMO start_step1->reaction_step1 workup_step1 Quench and Extract reaction_step1->workup_step1 product_step1 Isolate cis-1,2-Cyclopentanediol workup_step1->product_step1 start_step2 Start with cis-Diol product_step1->start_step2 reaction_step2 React with PBr₃ start_step2->reaction_step2 workup_step2 Neutralize and Extract reaction_step2->workup_step2 product_step2 Isolate this compound workup_step2->product_step2

Caption: Experimental workflow for the two-step synthesis of this compound.

Navigating the Nuances of cis-1,2-dibromocyclopentane: A Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and hazard information for cis-1,2-dibromocyclopentane. Due to a lack of specific safety data for the cis-isomer, this guide leverages information from its stereoisomer, trans-1,2-dibromocyclopentane, and the general 1,2-dibromocyclopentane (B3025039) mixture. All quantitative data is presented in structured tables for clarity, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a halogenated cyclic hydrocarbon.[1][2][3][4] Its physical and chemical properties are crucial for understanding its behavior in a laboratory setting.[2][3][4]

PropertyValueSource
Molecular Formula C₅H₈Br₂[1][2][3][4]
Molecular Weight 227.92 g/mol [1][2]
CAS Number 33547-17-0[1]
Appearance Liquid[1]
Enthalpy of Vaporization (for 1,2-dibromocyclopentane) 47.815 kJ/mol at 300 K[4]

Hazard Identification and Classification

GHS Classification (based on trans-1,2-dibromocyclopentane) [5][6]

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Serious eye damage/eye irritation1H318: Causes serious eye damage

GHS Label Elements (based on trans-1,2-dibromocyclopentane) [5][6]

Element
Pictogram(s)
Signal Word Danger
Hazard Statement(s) H302: Harmful if swallowedH318: Causes serious eye damage
Precautionary Statement(s) Prevention: P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P317: Get medical help.Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_details Specific Recommendations eye_protection Eye Protection skin_protection Skin Protection goggles Tightly fitting safety goggles eye_protection->goggles respiratory_protection Respiratory Protection gloves Chemical-resistant gloves (e.g., Nitrile) skin_protection->gloves lab_coat Impervious clothing/Lab coat skin_protection->lab_coat respirator Use in a well-ventilated area. Full-face respirator if exposure limits are exceeded. respiratory_protection->respirator

Figure 1. Recommended Personal Protective Equipment (PPE).
Handling and Storage Procedures

The following workflow illustrates the key steps for safe handling and storage.

Handling_Storage_Workflow cluster_handling Handling cluster_storage Storage start Start Handling ventilation Work in a well-ventilated area (e.g., chemical fume hood) start->ventilation end End of Procedure avoid_contact Avoid contact with skin and eyes ventilation->avoid_contact no_ingestion Do not eat, drink, or smoke avoid_contact->no_ingestion wash_hands Wash hands thoroughly after handling no_ingestion->wash_hands container Keep container tightly closed wash_hands->container location Store in a cool, dry, and well-ventilated place container->location incompatibles Store away from incompatible materials location->incompatibles incompatibles->end

Figure 2. Workflow for Safe Handling and Storage.

Store the container in a dry, well-ventilated area with the lid securely closed.[1] Open containers should be resealed carefully and kept upright to prevent leakage.[1]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial. The following table summarizes the recommended first-aid measures based on the safety data for trans-1,2-dibromocyclopentane.[5]

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Fire-Fighting Measures and Accidental Release

Fire-Fighting

In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus.[5]

Accidental Release Measures

For spills, ensure adequate ventilation and wear appropriate personal protective equipment.[5] Prevent the chemical from entering drains.[5]

Stability and Reactivity

Detailed stability and reactivity data for this compound is limited. However, based on general chemical principles for halogenated hydrocarbons, it is advisable to avoid strong oxidizing agents and strong bases.

Toxicological and Ecotoxicological Information

There is a lack of specific toxicological and ecotoxicological data for this compound. The available information for the trans-isomer indicates that it is harmful if swallowed and causes serious eye damage.[5][6] No data is available regarding its persistence, degradability, bioaccumulative potential, or mobility in soil.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are not provided in the safety-focused search results. Researchers should consult relevant synthetic chemistry literature for such protocols, always cross-referencing with the safety information provided in this guide.

Disclaimer: This guide is intended for informational purposes only and is based on the limited data available for this compound and its stereoisomers. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any handling or use of this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to the Solubility Profile of cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-1,2-dibromocyclopentane in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide leverages fundamental principles of organic chemistry and data on analogous compounds to predict its solubility profile. It also includes a general experimental protocol for determining solubility.

Introduction to this compound

This compound is a halogenated cycloalkane with the molecular formula C₅H₈Br₂.[1][2][3][4] Its structure consists of a five-membered cyclopentane (B165970) ring with two bromine atoms attached to adjacent carbons on the same side of the ring.[5] The presence of the bulky bromine atoms and the cyclic structure are key determinants of its physical and chemical properties, including its solubility.[2] As a vicinal dihalide, it is a useful intermediate in organic synthesis.[6]

The principle of "like dissolves like" is the primary determinant of solubility for non-ionic organic compounds.[7][8] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound has a nonpolar cyclopentane backbone and two polar carbon-bromine (C-Br) bonds. While the C-Br bonds introduce some dipole moment, the overall molecule is considered to be of low to moderate polarity. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents and less soluble in highly polar solvents like water.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

Solvent ClassSolvent NamePolarity IndexPredicted SolubilityRationale
Nonpolar Hexane (B92381)0.1SolubleThe nonpolar hydrocarbon structure of hexane is very similar to the cyclopentane ring of the solute.
Toluene2.4SolubleToluene is a nonpolar aromatic solvent that will effectively solvate the nonpolar portion of the molecule.
Carbon Tetrachloride1.6SolubleAs a nonpolar solvent, it is expected to be a good solvent for other halogenated hydrocarbons.[9]
Weakly Polar Diethyl Ether2.8SolubleThe small dipole moment of diethyl ether is compatible with the low polarity of the solute.
Dichloromethane (DCM)3.1SolubleA common solvent for a wide range of organic compounds, its polarity is suitable for dissolving this compound.
Ethyl Acetate4.4Sparingly SolubleThe polarity is increasing, which may lead to slightly lower, but still significant, solubility.
Polar Aprotic Acetone (B3395972)5.1Sparingly SolubleThe higher polarity of acetone will make it a less effective solvent compared to nonpolar and weakly polar options.
Acetonitrile (B52724) (ACN)5.8InsolubleThe high polarity of acetonitrile makes it a poor solvent for compounds with significant nonpolar character.
Dimethylformamide (DMF)6.4InsolubleDMF is a highly polar solvent and is unlikely to effectively solvate the nonpolar cyclopentane ring.
Dimethyl Sulfoxide (DMSO)7.2InsolubleDMSO is a very polar solvent and is generally used for dissolving highly polar compounds.
Polar Protic Methanol (B129727)5.1InsolubleThe hydrogen-bonding capability and high polarity of methanol make it a poor solvent for this non-hydrogen-bonding, low-polarity solute.
Ethanol (B145695)4.3Sparingly SolubleThe presence of the ethyl group makes ethanol slightly less polar than methanol, potentially allowing for some limited solubility.
Water10.2InsolubleAs a highly polar, hydrogen-bonding solvent, water will not effectively solvate the nonpolar this compound.[10][11]

General Experimental Protocol for Solubility Determination

The following is a general experimental procedure for quantitatively determining the solubility of a compound like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of interest

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath (e.g., water bath or heating block)

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a magnetic stirrer or periodic vortexing.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle to the bottom of the vial.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid is disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered, saturated solution to a known volume with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Analyze the calibration standards and the diluted sample solution using a suitable analytical technique, such as GC-FID.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Solubility Principles

The following diagram illustrates the logical relationship governing the solubility of this compound based on the "like dissolves like" principle.

G Solubility Logic for this compound cluster_solute Solute Properties cluster_solvents Solvent Classes cluster_solubility Predicted Outcome Solute This compound Nonpolar Cyclopentane Ring Polar C-Br Bonds OverallPolarity Overall Low to Moderate Polarity Solute->OverallPolarity leads to Soluble High Solubility (Soluble) OverallPolarity->Soluble Insoluble Low to No Solubility (Insoluble) OverallPolarity->Insoluble Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar->Soluble 'Like Dissolves Like' WeaklyPolar Weakly Polar Solvents (e.g., Diethyl Ether, DCM) WeaklyPolar->Soluble 'Like Dissolves Like' HighlyPolar Highly Polar Solvents (e.g., Water, Methanol, DMSO) HighlyPolar->Insoluble Mismatched Polarity

Caption: "Like Dissolves Like" Principle for this compound.

References

Methodological & Application

Application Note: Synthesis of trans-1,2-Dibromocyclopentane from Cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The addition of halogens across a carbon-carbon double bond is a fundamental reaction in organic synthesis, providing a reliable method to introduce functionality into simple alkenes. The bromination of cyclopentene (B43876) is a classic example of an electrophilic addition reaction. It is important to note that this reaction proceeds with a high degree of stereoselectivity. Due to the reaction mechanism, the direct addition of bromine (Br₂) to cyclopentene exclusively yields trans-1,2-dibromocyclopentane (B238971).[1] The synthesis of the cis isomer is not achieved through this method and would necessitate a different, multi-step synthetic approach.

This application note details the mechanism and provides a comprehensive protocol for the synthesis of trans-1,2-dibromocyclopentane from cyclopentene.

Reaction Mechanism: anti-Addition

The stereochemical outcome of the bromination of alkenes is dictated by the formation of a cyclic bromonium ion intermediate.[2][3][4] The π-electrons of the cyclopentene double bond attack a bromine molecule, which becomes polarized as it approaches the electron-rich alkene.[3][4] This leads to the formation of a three-membered ring containing a positively charged bromine atom, known as a bromonium ion, and a bromide ion (Br⁻).[2] The formation of this cyclic intermediate shields one face of the original double bond.[5]

The reaction concludes when the bromide ion, acting as a nucleophile, attacks one of the two partially positive carbon atoms of the bromonium ion.[1] This attack occurs from the face opposite to the bromonium ion bridge, in a manner analogous to an Sₙ2 reaction.[1] This "backside attack" forces the opening of the three-membered ring and results in the two bromine atoms being added to opposite faces of the cyclopentane (B165970) ring, a process known as anti-addition.[6][7] This mechanism ensures the exclusive formation of the trans product.[1]

Quantitative Data

The physical and chemical properties of the resulting trans-1,2-dibromocyclopentane are summarized below.

PropertyValue
Chemical FormulaC₅H₈Br₂
Molecular Weight227.92 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point204-206 °C (approx.)
Density1.79 g/mL (approx.)
Stereochemistry of Producttrans (racemic mixture of (1R,2R) and (1S,2S))
Typical Yield> 90%

Experimental Protocol

Objective: To synthesize trans-1,2-dibromocyclopentane via the electrophilic addition of bromine to cyclopentene.

Materials:

  • Cyclopentene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (inert solvent)[6]

  • 5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath situated on a magnetic stirrer.

  • Reactant Preparation: Dissolve cyclopentene (e.g., 5.0 g, 73.4 mmol) in 25 mL of an inert solvent (e.g., dichloromethane). Add this solution to the round-bottom flask and begin stirring.

  • Bromine Addition: Prepare a solution of bromine (e.g., 11.7 g, 73.4 mmol) in 15 mL of the same inert solvent and place it in the dropping funnel. Add the bromine solution dropwise to the stirring cyclopentene solution over 20-30 minutes. Maintain the reaction temperature at 0-5 °C using the ice bath. A characteristic sign of the reaction is the discharge of the bromine's reddish-brown color as it is consumed.[4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. If a faint bromine color persists, it indicates the reaction is complete.

  • Quenching: To neutralize any unreacted bromine, add 5% aqueous sodium thiosulfate solution dropwise until the reddish-brown color completely disappears.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution, and finally 25 mL of brine.

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Product Isolation: The remaining liquid is the crude trans-1,2-dibromocyclopentane. The product can be further purified by vacuum distillation if necessary.

Visualizations

Caption: Mechanism of anti-addition of bromine to cyclopentene.

Experimental_Workflow Workflow for Synthesis of trans-1,2-Dibromocyclopentane A 1. Dissolve Cyclopentene in CH2Cl2 in Flask B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Br2 Solution Dropwise B->C D 4. Stir for 30 min Post-Addition C->D E 5. Quench with Na2S2O3 (aq) D->E F 6. Transfer to Separatory Funnel E->F G 7. Wash with H2O, NaHCO3, and Brine F->G H 8. Dry Organic Layer (MgSO4) G->H I 9. Filter H->I J 10. Remove Solvent (Rotary Evaporator) I->J K 11. Isolate Product: trans-1,2-Dibromocyclopentane J->K

Caption: Experimental workflow for the synthesis of trans-1,2-dibromocyclopentane.

References

Application Notes and Protocols for the Bromination of Cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of cyclopentene (B43876) is a classic example of electrophilic halogen addition to an alkene, a fundamental reaction in organic synthesis. This reaction is of significant interest to researchers and drug development professionals as it provides a reliable method for the introduction of bromine atoms into a five-membered carbocyclic ring. The resulting vicinal dibromide, trans-1,2-dibromocyclopentane (B238971), is a versatile intermediate for the synthesis of various functionalized cyclopentane (B165970) derivatives, which are common structural motifs in pharmaceuticals and other biologically active molecules. Understanding the mechanism and stereochemical outcome of this reaction is crucial for the rational design of synthetic routes.

Mechanism of Bromination

The bromination of cyclopentene proceeds via an electrophilic addition mechanism. The key steps are outlined below:

  • Polarization of Bromine: As a nonpolar bromine molecule (Br₂) approaches the electron-rich π-bond of the cyclopentene ring, the π-electrons induce a dipole in the Br-Br bond. This polarization makes one bromine atom electrophilic (δ+) and the other nucleophilic (δ-).

  • Formation of a Bromonium Ion Intermediate: The nucleophilic π-bond of cyclopentene attacks the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate.[1] In this three-membered ring, the positive charge is delocalized over the bromine atom and the two carbon atoms of the former double bond. Simultaneously, a bromide ion (Br⁻) is displaced.

  • Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack is analogous to an SN2 reaction and results in the opening of the three-membered ring.

Stereochemistry: The formation of the cyclic bromonium ion intermediate is crucial in dictating the stereochemistry of the product.[1] The bridged structure of the bromonium ion shields one face of the cyclopentane ring. Consequently, the nucleophilic attack by the bromide ion can only occur from the opposite face, leading exclusively to anti-addition of the two bromine atoms. This results in the formation of trans-1,2-dibromocyclopentane as a racemic mixture of (1R,2R)- and (1S,2S)-enantiomers.

Signaling Pathway Diagram

The logical flow of the reaction mechanism can be visualized as follows:

Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Cyclopentene Cyclopentene Bromonium_Ion Cyclic Bromonium Ion + Br⁻ Cyclopentene->Bromonium_Ion Electrophilic Attack Bromine Br₂ Bromine->Bromonium_Ion Product trans-1,2-Dibromocyclopentane Bromonium_Ion->Product Nucleophilic Attack by Br⁻ (anti-addition) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_isolation Isolation & Purification cluster_product Final Product A Dissolve Cyclopentene in CH₂Cl₂ B Cool to 0 °C A->B C Slowly Add Br₂/CH₂Cl₂ Solution B->C D Stir at Room Temperature C->D E Quench with NaHCO₃ (aq) D->E F Separate Organic Layer E->F G Wash with Water F->G H Dry with MgSO₄ G->H I Filter H->I J Solvent Evaporation I->J K Purification (Distillation) J->K L trans-1,2-Dibromocyclopentane K->L

References

Application Notes and Protocols: cis-1,2-Dibromocyclopentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of cis-1,2-dibromocyclopentane as a precursor in organic synthesis. This vicinal dibromide serves as a valuable starting material for the introduction of functionality onto a cyclopentane (B165970) ring, a common scaffold in biologically active molecules and natural products. The stereochemical arrangement of the bromine atoms in the cis configuration dictates its reactivity, particularly in elimination and substitution reactions.

Application Note 1: Dehydrobromination for the Synthesis of 3-Bromocyclopentene (B1599834)

This compound can be selectively converted to 3-bromocyclopentene through a base-induced E2 elimination reaction. The stereochemistry of the starting material, where both bromine atoms are on the same face of the cyclopentane ring, influences the regioselectivity of this reaction. For an E2 elimination to occur, the hydrogen atom and the leaving group (a bromine atom) must be in an anti-periplanar arrangement. In the case of this compound, this geometric requirement leads to the preferential formation of 3-bromocyclopentene.

This allylic bromide is a versatile intermediate for the synthesis of various cyclopentene (B43876) derivatives through subsequent nucleophilic substitution or cross-coupling reactions. The use of a sterically hindered base, such as potassium tert-butoxide, is often employed to favor elimination over substitution.[1]

Logical Workflow for Dehydrobromination

start This compound reagent Strong, Sterically Hindered Base (e.g., KOtBu) start->reagent intermediate E2 Transition State (Anti-periplanar H and Br) reagent->intermediate E2 Elimination product 3-Bromocyclopentene intermediate->product

Caption: E2 elimination of this compound.

Experimental Protocol: Synthesis of 3-Bromocyclopentene

Disclaimer: This is a representative protocol based on established procedures for dehydrohalogenation of vicinal dibromides.[2] Researchers should conduct their own optimization and safety assessment.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield 3-bromocyclopentene.

Quantitative Data for Dehydrobromination
ParameterValue/ConditionReference
ReactantThis compoundN/A
ReagentPotassium tert-butoxide[1]
SolventAnhydrous tert-butanolN/A
TemperatureRefluxN/A
Reaction Time2-4 hours (TLC monitored)N/A
Typical YieldModerate to Good (estimated)N/A

Application Note 2: Nucleophilic Substitution for the Synthesis of cis-1,2-Diazidocyclopentane

This compound can undergo nucleophilic substitution reactions to introduce a variety of functional groups. A notable application is the synthesis of cis-1,2-diazidocyclopentane using sodium azide (B81097). This reaction typically proceeds via a double SN2 mechanism. The first substitution inverts the stereocenter, and the second substitution also proceeds with inversion, resulting in an overall retention of the cis stereochemistry in the final product.[3]

cis-1,2-Diazidocyclopentane is a valuable precursor for the synthesis of cis-1,2-diaminocyclopentane through reduction, which is a key structural motif in various chiral ligands and pharmaceuticals. The azide groups can also participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct more complex molecular architectures.[4]

Reaction Pathway for Diazide Synthesis

start This compound reagent Sodium Azide (NaN3) in DMF start->reagent intermediate1 trans-1-Azido-2-bromocyclopentane (First SN2 with inversion) reagent->intermediate1 SN2 product cis-1,2-Diazidocyclopentane (Second SN2 with inversion) reagent->product SN2 intermediate1->reagent

Caption: Double SN2 reaction for diazide synthesis.

Experimental Protocol: Synthesis of cis-1,2-Diazidocyclopentane

Disclaimer: This is a representative protocol based on general procedures for the synthesis of diazides from vicinal dibromides.[4] Azides are potentially explosive and should be handled with extreme caution behind a blast shield.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.2 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature.

  • The resulting cis-1,2-diazidocyclopentane should be handled with care and is often used in the subsequent step without further purification.

Quantitative Data for Diazide Synthesis
ParameterValue/ConditionReference
ReactantThis compoundN/A
ReagentSodium azide (NaN3)[4]
SolventAnhydrous DMF[4]
Temperature60-80 °CN/A
Reaction Time12-24 hours (TLC monitored)N/A
Typical YieldGood to Excellent (estimated)N/A

References

Application Notes and Protocols for the Dehydrobromination of cis-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dehydrobromination reactions of cis-1,2-dibromocyclopentane, including the underlying stereochemical principles, expected products, and a general experimental protocol. This information is intended to guide researchers in designing and executing experiments involving the elimination of HBr from this substrate.

Introduction

The dehydrobromination of alkyl halides is a fundamental reaction in organic synthesis, providing a key route to the formation of alkenes. The reaction typically proceeds via a bimolecular elimination (E2) mechanism, which is highly sensitive to the stereochemical arrangement of the leaving group and the abstracted proton. In cyclic systems such as cyclopentane (B165970) derivatives, the conformational constraints of the ring play a critical role in the reaction's feasibility and outcome.

For this compound, the two bromine atoms are situated on the same face of the cyclopentane ring. The E2 mechanism requires an anti-periplanar arrangement of the proton to be removed and the bromide leaving group, meaning they must be in the same plane and oriented at a 180° dihedral angle.[1][2][3] Achieving this specific conformation in the rigid cyclopentane ring system can be challenging for the cis-isomer, influencing its reactivity compared to its trans-counterpart.[4] A sequential elimination of two molecules of hydrogen bromide can potentially lead to the formation of a double bond.[1]

Reaction Mechanism and Stereochemistry

The dehydrobromination of this compound is expected to proceed through a concerted E2 elimination mechanism.[1] This one-step process involves a strong base abstracting a proton from a carbon atom adjacent to the carbon bearing a bromine atom, with the simultaneous departure of the bromide ion.

The stereoelectronic requirement for an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group is paramount.[2][3] In the case of this compound, the cyclopentane ring's puckered envelope conformation means that achieving a true 180° dihedral angle between a β-hydrogen and a bromine atom can be energetically unfavorable, potentially leading to slower reaction rates compared to systems where this geometry is easily attained.[4] The reaction is anticipated to yield 3-bromocyclopentene (B1599834) as the initial product. Further dehydrobromination to form cyclopentadiene (B3395910) is possible under forcing conditions, as the second elimination is typically more energetically demanding.[1]

Predicted Products

The primary product of a single dehydrobromination of this compound is 3-bromocyclopentene . A second elimination reaction under more vigorous conditions could potentially lead to the formation of 1,3-cyclopentadiene .

Quantitative Data Summary

Specific quantitative data, such as reaction yields and kinetic data for the dehydrobromination of this compound, is not extensively available in the surveyed literature. The table below presents a qualitative prediction of the reaction's characteristics based on established principles of E2 elimination reactions.

ParameterExpected Outcome/ValueRationale
Primary Product 3-BromocyclopenteneE2 elimination of one equivalent of HBr.
Secondary Product 1,3-CyclopentadieneSubsequent E2 elimination under forcing conditions.
Reaction Rate Slower than trans-1,2-dibromocyclopentaneDifficulty in achieving the required anti-periplanar transition state for the cis-isomer.[4]
Typical Yields Moderate to GoodDependent on reaction conditions and the purity of starting materials.

Experimental Protocol: Dehydrobromination of this compound

This protocol is a general method adapted from the dehydrobromination of similar 1,2-dibromoalkanes and should be optimized for specific experimental setups.[1]

Materials:

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or Thermwell

  • Magnetic stirrer and stir bar (optional)

  • Glass rod

  • Beakers

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

  • Test tubes

  • TLC plates and developing chamber

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 3.0 g of this compound.

    • Carefully add 1.5 g of solid potassium hydroxide to the flask. Caution: KOH is caustic and should be handled with appropriate personal protective equipment.

    • Add 15 mL of ethylene glycol to the flask.

    • Add a few boiling chips to ensure smooth boiling.

    • Swirl the flask to mix the reactants. The solids may not fully dissolve at room temperature.[1]

  • Reflux:

    • Attach the reflux condenser to the round-bottom flask and secure it on a ring stand.

    • Connect the condenser to a water source.

    • Heat the mixture to boiling using a heating mantle.

    • Maintain a steady reflux for approximately 25-30 minutes.[1]

  • Isolation of Crude Product:

    • After the reflux period, turn off the heat source and allow the mixture to cool slightly.

    • While still hot, carefully transfer the contents of the flask to a small beaker.

    • Allow the solution to cool to room temperature.

    • Add 25 mL of water to the beaker and chill the mixture in an ice bath to precipitate the product.

    • Collect the crude product by vacuum filtration, washing it with a small amount of ice-cold water.[1]

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimum amount of hot 95% ethanol.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Determine the mass and calculate the percent yield of the purified product.[1]

  • Product Characterization:

    • Qualitative Test for Unsaturation: Dissolve a few crystals of the product in dichloromethane in a test tube. Add a few drops of 5% Br₂ in dichloromethane. A color change from reddish-brown to colorless indicates the presence of a double bond.

    • Thin-Layer Chromatography (TLC): Compare the purified product with the starting material using an appropriate solvent system (e.g., 50% dichloromethane/50% hexane) to assess purity.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze a dilute solution of the product in dichloromethane to confirm its identity and purity.

Visualizations

Dehydrobromination_Pathway cis_dibromo This compound bromocyclopentene 3-Bromocyclopentene cis_dibromo->bromocyclopentene - HBr (KOH, Δ) cyclopentadiene 1,3-Cyclopentadiene bromocyclopentene->cyclopentadiene - HBr (KOH, high Δ)

Caption: Reaction pathway for the dehydrobromination of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis setup Reaction Setup (this compound, KOH, ethylene glycol) reflux Reflux (25-30 min) setup->reflux cool Cooling & Precipitation reflux->cool filter1 Vacuum Filtration cool->filter1 recrystallize Recrystallization (95% Ethanol) filter1->recrystallize filter2 Vacuum Filtration recrystallize->filter2 qual_test Qualitative Test filter2->qual_test tlc TLC filter2->tlc gcms GC-MS filter2->gcms

Caption: Experimental workflow for the dehydrobromination of this compound.

Stereochemistry_Reactivity cluster_cis This compound cluster_trans trans-1,2-Dibromocyclopentane cis_conformation Difficult to achieve anti-periplanar geometry cis_transition High energy transition state cis_conformation->cis_transition cis_rate Slower E2 Reaction Rate cis_transition->cis_rate trans_conformation Easier to achieve anti-periplanar geometry trans_transition Lower energy transition state trans_conformation->trans_transition trans_rate Faster E2 Reaction Rate trans_transition->trans_rate

Caption: Logical relationship between stereoisomerism and E2 reaction rate.

References

Experimental Protocol for the Laboratory Synthesis of cis-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, two-step experimental protocol for the laboratory synthesis of cis-1,2-dibromocyclopentane. Direct bromination of cyclopentene (B43876) yields the trans isomer exclusively through an anti-addition mechanism. Therefore, a stereocontrolled approach is necessary to obtain the cis isomer. The outlined procedure first involves the syn-dihydroxylation of cyclopentene to produce cis-1,2-cyclopentanediol (B1582340). This intermediate is then converted to the target compound, this compound, via a reaction sequence that proceeds with overall retention of stereochemistry. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Vicinal dihalides are important structural motifs in organic chemistry and can serve as versatile intermediates for the synthesis of more complex molecules. The stereochemical outcome of the halogenation of alkenes is a critical aspect of synthetic design. While the addition of bromine to cyclopentene is a classic example of a stereospecific reaction that yields trans-1,2-dibromocyclopentane, the synthesis of the corresponding cis isomer requires a more nuanced approach. This protocol details a reliable two-step method to achieve the synthesis of this compound with high stereoselectivity.

The synthesis proceeds in two key stages:

  • Step 1: syn-Dihydroxylation of Cyclopentene: Cyclopentene is treated with a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), to yield cis-1,2-cyclopentanediol. This reaction proceeds through a concerted mechanism, ensuring the syn-addition of the two hydroxyl groups.[1][2] An alternative, though often lower-yielding due to over-oxidation, is the use of cold, dilute, and basic potassium permanganate (B83412) (KMnO₄).[2][3]

  • Step 2: Conversion of cis-1,2-Cyclopentanediol to this compound: The resulting cis-diol is then treated with triphenylphosphine (B44618) dibromide (PPh₃Br₂), generated in situ from triphenylphosphine and bromine. This reaction proceeds through a mechanism that results in the overall retention of stereochemistry, yielding the desired this compound.

Experimental Protocols

Step 1: Synthesis of cis-1,2-Cyclopentanediol

This procedure is adapted from the Upjohn dihydroxylation method, which utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide.[4]

Materials:

  • Cyclopentene

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

  • N-methylmorpholine N-oxide (NMO) (50 wt. % solution in water)

  • Acetone (B3395972)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add cyclopentene (1.0 eq) and a solvent mixture of acetone and water (10:1 v/v).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • To this solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq).

  • Slowly, add a catalytic amount of osmium tetroxide solution (0.002 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cis-1,2-cyclopentanediol.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This procedure involves the conversion of the cis-diol to the cis-dibromide with retention of stereochemistry.

Materials:

  • cis-1,2-Cyclopentanediol

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • Acetonitrile (B52724) (CH₃CN)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a fume hood, dissolve triphenylphosphine (2.2 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the stirred solution of triphenylphosphine. A white precipitate of triphenylphosphine dibromide will form.

  • To this suspension, add a solution of cis-1,2-cyclopentanediol (1.0 eq) in anhydrous acetonitrile dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Theoretical Yield (%)Reference
CyclopenteneC₅H₈68.1244-135-
cis-1,2-CyclopentanediolC₅H₁₀O₂102.13108-109 (at 20 mmHg)24-28~90%[5]
This compoundC₅H₈Br₂227.92--~85%[6]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: syn-Dihydroxylation cluster_step2 Step 2: Dibromination with Retention cyclopentene Cyclopentene reagents1 1. OsO4 (cat.), NMO 2. Na2SO3 (aq) cyclopentene->reagents1 Reaction cis_diol cis-1,2-Cyclopentanediol reagents1->cis_diol Product cis_diol2 cis-1,2-Cyclopentanediol reagents2 PPh3, Br2 cis_diol2->reagents2 Reaction cis_dibromide This compound reagents2->cis_dibromide Final Product

Caption: Synthetic workflow for this compound.

References

Application Note: Spectroscopic Identification and Characterization of cis-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the spectroscopic identification and characterization of cis-1,2-dibromocyclopentane. It includes protocols for its synthesis and purification, along with a comprehensive analysis of its spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Comparative data for the trans isomer is provided to aid in unambiguous stereochemical assignment.

Introduction

Vicinal dibromides are important synthetic intermediates in organic chemistry, participating in a variety of transformations including dehydrobromination to form alkenes and as precursors for organometallic reagents. The stereochemistry of these dibromides is crucial as it dictates the stereochemical outcome of subsequent reactions. This compound, with its two bromine atoms on the same face of the cyclopentane (B165970) ring, possesses a C_s symmetry plane, which distinguishes it spectroscopically from its C_2 symmetric trans isomer. This note details the analytical techniques required for its unambiguous identification.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a stereospecific two-step process starting from cyclopentene (B43876). Direct bromination of cyclopentene results in the trans isomer via an anti-addition mechanism. To obtain the cis isomer, a syn-addition of bromine and a hydroxyl group is first performed, followed by the substitution of the hydroxyl group with bromine with inversion of stereochemistry.

Step 1: Synthesis of cis-2-Bromocyclopentanol

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentene (1 equivalent) in a 1:1 mixture of dimethyl sulfoxide (B87167) (DMSO) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) in portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate (B1220275) solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-2-bromocyclopentanol.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).

Step 2: Synthesis of this compound

  • To a solution of cis-2-bromocyclopentanol (1 equivalent) in anhydrous dichloromethane (B109758) in a round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (B44618) (1.2 equivalents) at 0 °C.

  • Slowly add carbon tetrabromide (1.2 equivalents) in portions.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane) to afford pure this compound.

Spectroscopic Analysis

2.2.1 NMR Spectroscopy

Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

2.2.2 Infrared (IR) Spectroscopy

IR spectra were obtained on a FT-IR spectrometer using a thin film of the neat liquid on a salt plate.

2.2.3 Mass Spectrometry (MS)

Mass spectra were recorded on a GC-MS instrument using electron ionization (EI) at 70 eV.

Data Presentation and Interpretation

The key to distinguishing this compound from its trans isomer lies in its molecular symmetry. The cis isomer has a plane of symmetry (C_s) that renders the two methine protons (CH-Br) and the two methine carbons chemically equivalent. However, the methylene (B1212753) protons are diastereotopic. In contrast, the trans isomer possesses a C₂ axis of symmetry, leading to the equivalence of the two methine protons and carbons, as well as equivalence of corresponding methylene protons on each side.

NMR Spectroscopy Data

Table 1: ¹H NMR Data for cis- and trans-1,2-Dibromocyclopentane (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compoundH-1, H-2 (CH-Br)~4.6Multiplet-
H-3, H-5 (axial)~2.4Multiplet-
H-3, H-5 (equatorial)~2.1Multiplet-
H-4~1.8-2.0Multiplet-
trans-1,2-DibromocyclopentaneH-1, H-2 (CH-Br)~4.7Multiplet-
H-3, H-5~2.2-2.5Multiplet-
H-4~1.9Multiplet-

Note: Due to the complex coupling patterns (higher-order effects) in the cyclopentane ring, exact coupling constants are difficult to extract from a standard 1D spectrum and often require simulation for precise determination.

Table 2: ¹³C NMR Data for cis- and trans-1,2-Dibromocyclopentane (100 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compoundC-1, C-2 (CH-Br)~55
C-3, C-5~34
C-4~22
trans-1,2-DibromocyclopentaneC-1, C-2 (CH-Br)~58
C-3, C-5~32
C-4~21
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (cyclopentyl)
1450MediumCH₂ scissoring
1260MediumC-C stretching
650-550StrongC-Br stretching

The fingerprint region (below 1500 cm⁻¹) will show a unique pattern of bands that can be used to distinguish it from the trans isomer.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative AbundanceAssignment
226, 228, 230Variable[M]⁺ (Molecular ion)
147, 149High[M - Br]⁺
67High[C₅H₇]⁺ (loss of 2 Br)

The molecular ion peak will appear as a cluster of peaks at m/z 226, 228, and 230 with a relative intensity ratio of approximately 1:2:1, characteristic of a dibrominated compound. The base peak is typically the fragment resulting from the loss of a bromine atom ([M-Br]⁺) at m/z 147 and 149.

Visualization of Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Cyclopentene intermediate cis-2-Bromocyclopentanol start->intermediate 1. NBS, DMSO/H₂O product This compound intermediate->product 2. PPh₃, CBr₄ nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Confirmation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The logical relationship for distinguishing between the cis and trans isomers based on their symmetry and resulting NMR signals is outlined below.

G cluster_isomers Isomers of 1,2-Dibromocyclopentane cluster_symmetry Molecular Symmetry cluster_nmr Expected NMR Signals cis This compound cs Cs (Plane of Symmetry) cis->cs trans trans-1,2-Dibromocyclopentane c2 C2 (Axis of Symmetry) trans->c2 three_signals 3 ¹³C Signals 3 sets of ¹H Signals cs->three_signals Leads to three_signals_trans 3 ¹³C Signals 3 sets of ¹H Signals c2->three_signals_trans Leads to

Application Note: Interpreting the 1H NMR Spectrum of cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. The 1H NMR spectrum of a molecule offers insights into the electronic environment of individual protons, their connectivity, and stereochemical relationships. This application note provides a detailed guide to the interpretation of the 1H NMR spectrum of cis-1,2-dibromocyclopentane, a halogenated cycloalkane. Understanding the spectral features of such molecules is crucial for structural elucidation and quality control in synthetic chemistry.

Due to the presence of a plane of symmetry bisecting the C1-C2 and C4-C5 bonds, the protons in this compound are chemically non-equivalent in distinct sets. This symmetry dictates that the two methine protons attached to the bromine-bearing carbons (H1 and H2) are chemically equivalent. The four methylene (B1212753) protons on the carbons adjacent to the CHBr groups (H3 and H5) are also equivalent to each other, as are the two methylene protons on the carbon furthest from the substituents (H4). This results in an anticipated three distinct signals in the 1H NMR spectrum, with an integration ratio of 2:4:2, which simplifies to 1:2:1.

Predicted 1H NMR Spectral Data

The chemical shifts of protons are significantly influenced by the electronegativity of neighboring atoms. The bromine atoms in this compound cause a downfield shift for the adjacent methine protons (H1 and H2). The methylene protons are expected to appear further upfield, with their chemical shifts influenced by their proximity to the electronegative bromine atoms.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H1, H2 (CHBr)4.0 - 4.5Multiplet-2
H3, H5 (CH2)2.0 - 2.5Multiplet-4
H4 (CH2)1.7 - 2.2Multiplet-2

Note: The chemical shifts are approximate and based on typical values for similar structures. The multiplicity of all signals is expected to be complex multiplets due to spin-spin coupling between non-equivalent neighboring protons.

Experimental Protocol: 1H NMR Spectroscopy

This section details the protocol for acquiring a high-resolution 1H NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

  • NMR tube (5 mm diameter)

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[1]

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.[1][2] The final volume in the NMR tube should be approximately 4-5 cm in height.[3]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard 1H NMR experiment. This includes setting the spectral width, number of scans, and relaxation delay.

    • Acquire the free induction decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the 1H NMR spectrum of this compound.

workflow Workflow for 1H NMR Spectral Interpretation of this compound cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Elucidation prep Dissolve sample in CDCl3 filter Filter into NMR tube prep->filter acquire Acquire 1H NMR spectrum filter->acquire process Process FID (FT, Phasing) acquire->process reference Reference spectrum process->reference identify Identify number of signals reference->identify integrate Determine integration ratios identify->integrate chem_shift Analyze chemical shifts integrate->chem_shift coupling Analyze coupling patterns chem_shift->coupling assign Assign signals to protons coupling->assign symmetry Consider molecular symmetry (Cs) symmetry->assign confirm Confirm this compound structure assign->confirm

Caption: Logical workflow for interpreting the 1H NMR spectrum.

This systematic approach, combining careful sample preparation, data acquisition, and detailed spectral analysis, allows for the unambiguous structural confirmation of this compound.

References

Application Notes and Protocols for 13C NMR Spectral Analysis of cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms, their chemical environments, and their connectivity. These application notes provide a comprehensive overview of the 13C NMR spectral analysis of cis-1,2-dibromocyclopentane, a halogenated cycloalkane. The protocols outlined below are intended to guide researchers in obtaining and interpreting high-quality 13C NMR spectra for this compound and its analogs, which are relevant in synthetic chemistry and as building blocks in drug discovery.

Predicted 13C NMR Spectral Data

Due to the symmetry of this compound, three distinct signals are expected in the proton-decoupled 13C NMR spectrum. The chemical shifts are influenced by the electronegativity of the bromine atoms and the stereochemistry of the molecule. The bromine atoms cause a significant downfield shift for the carbons to which they are attached (α-carbons) and a smaller downfield shift for the adjacent carbons (β-carbons). In the cis isomer, steric hindrance can lead to increased shielding compared to the trans isomer.

The predicted chemical shifts are summarized in the table below. These values are estimated based on the known chemical shift of cyclopentane (B165970) (approximately 25.6 ppm) and the established substituent effects of bromine in similar chemical environments.

Carbon Atom(s)DesignationPredicted Chemical Shift (δ) in ppm
C1, C2α-carbons (CH-Br)50 - 60
C3, C5β-carbons (CH2)30 - 40
C4γ-carbon (CH2)20 - 25

Experimental Protocols

A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is detailed below.

I. Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for nonpolar to moderately polar organic compounds.

  • Concentration : For a standard 13C NMR experiment, a concentration of 20-50 mg of the sample in 0.6-0.7 mL of deuterated solvent is recommended.[1] Higher concentrations will generally lead to a better signal-to-noise ratio and shorter acquisition times.[2]

  • Procedure : a. Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial. b. Add the appropriate volume of the deuterated solvent. c. Gently vortex or sonicate the vial to ensure the sample is fully dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3] e. The final solution height in the NMR tube should be approximately 4-5 cm.[1] f. Cap the NMR tube securely.

II. NMR Instrument Setup and Data Acquisition
  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Insertion : Wipe the outside of the NMR tube with a lint-free tissue and insert it into the spinner turbine. Adjust the depth using a gauge and place it in the NMR magnet.

  • Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl3).

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp and symmetrical NMR signals. Automated shimming routines are standard on modern spectrometers.

  • Tuning and Matching : The probe is tuned to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters :

    • Experiment : A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be selected.[4]

    • Spectral Width : Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.[4]

    • Pulse Width : A 30-45° pulse angle is commonly used to allow for faster repetition rates.

    • Acquisition Time (AT) : Typically around 1-2 seconds.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is generally sufficient for qualitative spectra.[4]

    • Number of Scans (NS) : Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

III. Data Processing and Analysis
  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Referencing : The chemical shift axis is referenced. If no internal standard like tetramethylsilane (B1202638) (TMS) is used, the solvent peak can be used as a reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

  • Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Peak Picking : The chemical shifts of the peaks in the spectrum are identified and recorded.

Visualizations

Chemical Structure and Carbon Environments

The following diagram illustrates the molecular structure of this compound and the distinct carbon environments.

Caption: Structure of this compound with carbon environments.

Experimental Workflow for 13C NMR Analysis

The logical flow from sample preparation to final data analysis is depicted in the following workflow diagram.

experimental_workflow cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition cluster_proc III. Data Processing & Analysis prep_sample Weigh Sample & Dissolve in Deuterated Solvent filter_sample Filter Solution into NMR Tube prep_sample->filter_sample insert_sample Insert Sample into Magnet filter_sample->insert_sample lock_shim Lock and Shim insert_sample->lock_shim tune_match Tune and Match Probe lock_shim->tune_match setup_params Set Acquisition Parameters tune_match->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transformation (FID -> Spectrum) acquire_data->ft phase_ref Phase and Reference Spectrum ft->phase_ref baseline Baseline Correction phase_ref->baseline peak_pick Peak Picking and Interpretation baseline->peak_pick

Caption: Workflow for 13C NMR spectral analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the expected electron ionization (EI) mass spectrometry fragmentation pattern of cis-1,2-dibromocyclopentane. Due to the absence of a publicly available mass spectrum for this specific isomer, this note provides a predicted fragmentation pathway based on established principles of mass spectrometry and analysis of similar halogenated cycloalkanes. The described methodologies and expected data will aid researchers in the identification and characterization of this and related compounds.

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. The fragmentation pattern generated by electron ionization provides a molecular fingerprint that is invaluable for structural elucidation. This compound, with a molecular weight of approximately 228 g/mol , is a halogenated cycloalkane whose fragmentation is governed by the stability of the resulting carbocations and radical species, as well as the isotopic distribution of bromine.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound (C₅H₈Br₂) is expected to form a molecular ion ([M]⁺˙). Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, corresponding to the isotopic abundance of ⁷⁹Br and ⁸¹Br. The most probable fragmentation pathways are initiated by the cleavage of a carbon-bromine bond, which is typically the weakest bond in the molecule.

The primary fragmentation steps are predicted to be:

  • Loss of a Bromine Radical: The initial loss of a bromine radical (·Br) from the molecular ion is a highly probable event, leading to the formation of a brominated cyclopentyl cation. This will result in a prominent fragment ion at m/z 147 (for ⁷⁹Br) and 149 (for ⁸¹Br), appearing as a doublet with a 1:1 intensity ratio.

  • Loss of a Hydrogen Bromide (HBr): Elimination of a stable neutral molecule like HBr is another common fragmentation pathway for halogenated alkanes. This would lead to the formation of a bromocyclopentene radical cation. The resulting ion would also show a doublet at m/z 146 and 148.

  • Formation of the Cyclopentyl Cation: Subsequent loss of the second bromine atom from the [M-Br]⁺ ion would lead to the formation of the cyclopentyl cation at m/z 69.

  • Ring Opening and Further Fragmentation: The cyclopentyl ring can undergo cleavage to produce smaller hydrocarbon fragments.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound and their expected relative abundances. Please note that these are predicted values and may differ from experimental results.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonPredicted Relative AbundanceNotes
226/228/230[C₅H₈Br₂]⁺˙ (Molecular Ion)LowCharacteristic 1:2:1 triplet for two Br atoms.
147/149[C₅H₈Br]⁺HighIsotopic doublet (1:1) due to loss of one Br atom.
67[C₅H₇]⁺ModerateLoss of both Br atoms.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of 100 µg/mL.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3. GC Conditions:

  • Injector Temperature: 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 20:1
  • Carrier Gas: Helium
  • Flow Rate: 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Final hold: 5 minutes at 250 °C.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Scan Range: m/z 40-300

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
  • Identify the molecular ion and major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Logical Workflow for Fragmentation Analysis

Fragmentation_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Sample_Preparation Sample Preparation GC_Separation GC Separation Sample_Preparation->GC_Separation MS_Analysis Mass Spectrometry (Electron Ionization) GC_Separation->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition TIC_Analysis Total Ion Chromatogram Analysis Data_Acquisition->TIC_Analysis Spectrum_Extraction Mass Spectrum Extraction TIC_Analysis->Spectrum_Extraction Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Extraction->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for GC-MS analysis and fragmentation pattern interpretation.

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_frags Primary Fragments M [C₅H₈Br₂]⁺˙ (m/z 226, 228, 230) F1 [C₅H₈Br]⁺ (m/z 147, 149) M->F1 - Br• F2 [C₅H₇Br]⁺˙ (m/z 146, 148) M->F2 - HBr F3 [C₅H₇]⁺ (m/z 67) F1->F3 - Br•

Caption: Predicted EI fragmentation pathway of this compound.

infrared (IR) spectroscopy of cis-1,2-dibromocyclopentane functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Infrared (IR) Spectroscopy of cis-1,2-Dibromocyclopentane

Abstract

This document provides a detailed guide for the analysis of this compound using Infrared (IR) Spectroscopy. It is intended for researchers, scientists, and professionals in drug development and organic chemistry. The note outlines the key functional groups, their characteristic vibrational frequencies, and a comprehensive experimental protocol for acquiring high-quality IR spectra using the Attenuated Total Reflectance (ATR) technique.

Introduction to IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[2] Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies (or wavenumbers), making the resulting IR spectrum a unique "fingerprint" of the molecule.[3] This application note focuses on the analysis of this compound (C₅H₈Br₂), a halogenated cycloalkane.

Functional Group Analysis of this compound

The primary functional groups and bond types present in this compound that are identifiable by IR spectroscopy are:

  • C-H Bonds (Alkyl): The cyclopentane (B165970) ring consists of saturated carbon atoms bonded to hydrogen. These give rise to characteristic stretching and bending vibrations.

  • C-Br Bonds (Alkyl Halide): The two bromine atoms are attached to the cyclopentane ring. The carbon-bromine bond has a characteristic stretching vibration that appears in the fingerprint region of the IR spectrum.

  • C-C Bonds: While present, C-C single bond vibrations are typically weak and found in the complex fingerprint region, making them less useful for simple functional group identification.[4]

The expected vibrational modes and their corresponding wavenumber ranges are summarized in the table below.

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected quantitative data for the IR spectrum of this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C-H StretchingAlkane (CH₂)2850 - 3000StrongTypical for saturated C-H bonds in a cycloalkane ring.[1][5]
CH₂ Bending (Scissoring)Alkane (CH₂)~1450 - 1470MediumCharacteristic for methylene (B1212753) groups in a cyclic system.[3][6]
C-H Wagging-CH₂X (X=Br)1150 - 1300MediumThe presence of the halogen can influence the position of C-H bending vibrations.[7]
C-Br StretchingAlkyl Bromide515 - 690StrongThis is a key absorption for identifying the carbon-bromine bond and falls in the fingerprint region.[7][8]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy, ideal for analyzing liquid samples like this compound due to its simplicity and minimal sample preparation.[9][10]

Instrument and Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[11]

  • This compound (liquid sample).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

Procedure
  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Set the desired spectral range, typically 4000 to 400 cm⁻¹.[10]

    • Select an appropriate resolution, such as 2 cm⁻¹ or 4 cm⁻¹.[11]

    • Set the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.[10]

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected.

    • Ensure the ATR crystal surface is clean and dry.[12]

    • Acquire the background spectrum. This will account for any environmental absorbances (like CO₂ and water vapor) and the instrument's own spectral characteristics.[11]

  • Sample Spectrum Acquisition:

    • Place a small drop of the neat this compound liquid directly onto the center of the ATR crystal.[12][13] A volume of 1-2 drops is typically sufficient.[13]

    • If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact between the liquid and the crystal.[13]

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic peaks and compare their wavenumbers to the expected values in the data table above to confirm the presence of the key functional groups.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal.

    • Wipe the liquid sample off the crystal using a lint-free wipe.

    • Clean the crystal surface with a wipe lightly soaked in a suitable solvent like isopropanol, and then allow it to dry completely.[9][13]

Visualization of Experimental Workflow

The logical flow of the ATR-FTIR experimental protocol can be visualized as follows.

FTIR_Workflow cluster_prep Preparation cluster_acq Measurement cluster_analysis Analysis cluster_cleanup Cleanup start Start setup Instrument Setup (Range, Resolution) start->setup background Acquire Background Spectrum (Clean ATR Crystal) setup->background apply_sample Apply Liquid Sample to ATR Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process Process Data (Background Correction) acquire_sample->process analyze Analyze Spectrum (Identify Peaks) process->analyze compare Compare with Reference Data analyze->compare clean Clean ATR Crystal compare->clean finish End clean->finish

Caption: Workflow for IR analysis of this compound.

References

Application of cis-1,2-Dibromocyclopentane in the Synthesis of Antiviral Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-1,2-dibromocyclopentane is a versatile synthetic intermediate that holds significant potential in medicinal chemistry research, particularly in the development of antiviral agents. Its stereodefined dibromo-functionality on a cyclopentane (B165970) scaffold makes it an ideal starting material for the synthesis of carbocyclic nucleoside analogues. These analogues, where the furanose ring of natural nucleosides is replaced by a cyclopentane ring, often exhibit enhanced metabolic stability and potent biological activity. This application note details the use of this compound as a precursor for the synthesis of a carbocyclic 1,2,3-triazole nucleoside analogue with demonstrated antiviral activity, providing a comprehensive experimental protocol and relevant biological data.

The cyclopentane ring is a common structural motif in many biologically active molecules.[1] The strategic modification of this compound allows for the introduction of various functional groups, leading to the creation of novel drug candidates.[1] While research on the direct biological activity of this compound is limited, its utility as a synthetic building block is of considerable interest to the drug development community.[1]

Application: Synthesis of a Potent Antiviral Carbocyclic Nucleoside Analogue

This application note focuses on a synthetic pathway that leverages this compound to produce a carbocyclic 1,2,3-triazole nucleoside analogue. This class of compounds has shown promise as antiviral agents, with specific derivatives exhibiting potent activity against a range of viruses. The target molecule in this protocol is a conceptual analogue inspired by published research on cyclopentenyl carbocyclic nucleosides that have shown potent antiviral activity against vaccinia virus, cowpox virus, and SARS-CoV.[1][2] For the purpose of this application note, we will outline a synthetic route to a representative carbocyclic 1,2,3-triazole nucleoside and cite the biological activity of a closely related published compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a carbocyclic 1,2,3-triazole nucleoside analogue starting from this compound.

Protocol 1: Synthesis of cis-Cyclopentane-1,2-diol

This protocol describes the conversion of this compound to the corresponding diol, a key intermediate for further functionalization.

  • Materials:

  • Procedure:

    • A mixture of this compound (1.0 eq) and silver acetate (2.2 eq) in glacial acetic acid is heated under reflux for 4 hours.

    • A small amount of iodine is added, and the reflux is continued for an additional 16 hours.

    • The reaction mixture is cooled, and the precipitated silver bromide is filtered off.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in a solution of sodium hydroxide (2.5 eq) in water and heated at 100°C for 2 hours to hydrolyze the diacetate.

    • The aqueous solution is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude cis-cyclopentane-1,2-diol.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of cis-1,2-Diazidocyclopentane

This protocol details the conversion of the diol to a diazide, a precursor for the introduction of the triazole ring.

  • Materials:

  • Procedure:

    • To a solution of cis-cyclopentane-1,2-diol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane at 0°C, methanesulfonyl chloride (2.2 eq) is added dropwise.

    • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours.

    • The reaction is quenched with water and the organic layer is separated.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude dimesylate.

    • The crude dimesylate is dissolved in anhydrous dimethylformamide, and sodium azide (3.0 eq) is added.

    • The mixture is heated at 80°C for 12 hours.

    • The reaction mixture is cooled to room temperature and diluted with water.

    • The product is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford cis-1,2-diazidocyclopentane, which can be purified by column chromatography.

Protocol 3: Synthesis of the Carbocyclic 1,2,3-Triazole Nucleoside Analogue

This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the target nucleoside analogue.

  • Materials:

  • Procedure:

    • To a solution of cis-1,2-diazidocyclopentane (1.0 eq) and propargyl amide (1.1 eq) in a 1:1 mixture of tert-butanol and water is added sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield the final carbocyclic 1,2,3-triazole nucleoside analogue.

Quantitative Data

The biological activity of carbocyclic nucleoside analogues synthesized through similar pathways has been reported. For instance, a cyclopentenyl 1,2,3-triazole analogue exhibited potent antiviral activity. The data presented in the table below is for a representative compound from the literature to illustrate the potential of this molecular class.

Compound ReferenceVirusAssayEC₅₀ (µM)
17c[1][2]Vaccinia VirusCPE Reduction0.4
17c[1][2]Cowpox VirusCPE Reduction39
17c[1][2]SARS-CoVCPE Reduction47
17a[1]SARS-CoVCPE Reduction21
Pyrazole amide 15f[3]HIV-124

EC₅₀: 50% effective concentration; CPE: Cytopathic Effect.

Visualizations

Diagram 1: Synthetic Workflow from this compound

G A This compound B cis-Cyclopentane-1,2-diol A->B 1. AgOAc, AcOH 2. NaOH, H₂O C cis-1,2-Dimesylcyclopentane B->C MsCl, Et₃N, DCM D cis-1,2-Diazidocyclopentane C->D NaN₃, DMF E Carbocyclic 1,2,3-Triazole Nucleoside Analogue D->E Propargyl amide, CuSO₄, Sodium Ascorbate G cluster_0 Viral Replication Cycle cluster_1 Drug Action A Viral Entry B Uncoating A->B C Nucleic Acid Replication B->C D Protein Synthesis C->D E Assembly & Release D->E F Carbocyclic Nucleoside Analogue F->C Inhibition

References

Application Notes and Protocols: The Role of cis-1,2-Dibromocyclopentane in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of cis-1,2-dibromocyclopentane in material science. While not typically used as a direct monomer, this vicinal dihalide serves as a valuable precursor for the synthesis of monomers, which can then be polymerized to create a variety of functional materials. The primary applications stem from its conversion to cyclopentene (B43876) and cyclopentadiene (B3395910), key building blocks for polymers with tunable properties.

Precursor to Cyclopentene for Ring-Opening Metathesis Polymerization (ROMP)

This compound can be efficiently converted to cyclopentene through a dehalogenation reaction. Cyclopentene is a widely used monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing unsaturated polymers with controlled microstructures and molecular weights. The resulting polymer, polypentenamer, exhibits properties ranging from elastomers to thermoplastics, depending on the cis/trans ratio of the double bonds in the polymer backbone.

Experimental Protocol: Dehalogenation of this compound to Cyclopentene

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of zinc dust (2.0 equivalents) in glacial acetic acid is prepared.

  • This compound (1.0 equivalent) is added dropwise to the stirred suspension.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove excess zinc.

  • The filtrate is transferred to a separatory funnel and washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

  • The crude cyclopentene is purified by fractional distillation to yield the pure product.

Expected Yield: 85-95%

Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentene

Materials:

  • Cyclopentene (freshly distilled)

  • Grubbs' catalyst (e.g., first or second generation)

  • Anhydrous toluene (B28343) or dichloromethane

  • Schlenk flask and line

  • Magnetic stirrer

  • Methanol (B129727) (for precipitation)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with the desired amount of Grubbs' catalyst.

  • Anhydrous solvent (toluene or dichloromethane) is added to dissolve the catalyst.

  • Freshly distilled cyclopentene is added to the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the molecular weight of the resulting polymer.

  • The reaction is stirred at room temperature. Polymerization is typically rapid and may be accompanied by an increase in viscosity.

  • After the desired reaction time (ranging from minutes to hours), the polymerization is quenched by the addition of a small amount of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polypentenamer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Quantitative Data: Properties of Polypentenamer

PropertyValueReferences
Glass Transition Temperature (Tg)-95 °C to -15 °C (dependent on cis/trans content)
Melting Temperature (Tm)-40 °C to 20 °C (dependent on cis/trans content)
Tensile Strength1 - 30 MPa
Elongation at Break200 - 1000%

Precursor to Cyclopentadiene for Diels-Alder Polymerization

Cyclopentene, derived from this compound, can be further converted to cyclopentadiene, a highly reactive monomer used in Diels-Alder [4+2] cycloaddition reactions to produce a variety of polymers.[1] Cyclopentadiene can undergo self-polymerization or react with various dienophiles to create polymers with rigid, bicyclic repeating units, leading to materials with high thermal stability and specific mechanical properties.[1]

Experimental Protocol: Synthesis of Cyclopentadiene from a Cyclopentene Precursor

This process typically involves the dehydrogenation of cyclopentene at high temperatures over a catalyst, or a multi-step synthesis from cyclopentene derivatives. A common laboratory-scale preparation involves the retro-Diels-Alder reaction of dicyclopentadiene (B1670491), which is formed from cyclopentadiene upon standing. For the purpose of this protocol, we will outline the cracking of dicyclopentadiene, which would be the product of cyclopentadiene generated from a cyclopentene precursor.

Materials:

  • Dicyclopentadiene

  • Fractional distillation apparatus with a short, unpacked column

  • Heating mantle

  • Receiving flask cooled in an ice bath

Procedure:

  • Dicyclopentadiene is placed in the distillation flask of a fractional distillation apparatus.

  • The apparatus is heated to approximately 170-180 °C. At this temperature, the retro-Diels-Alder reaction occurs, "cracking" the dimer back to the monomeric cyclopentadiene.

  • The freshly generated cyclopentadiene (boiling point ~41 °C) distills over and is collected in a receiving flask cooled in an ice bath.

  • The freshly distilled cyclopentadiene should be used immediately due to its propensity to dimerize back to dicyclopentadiene at room temperature.

Experimental Protocol: Diels-Alder Polymerization of Cyclopentadiene with a Bis-dienophile

Materials:

  • Freshly prepared cyclopentadiene

  • A bis-dienophile (e.g., a bismaleimide)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Reaction vessel with a stirrer and inert atmosphere capabilities

Procedure:

  • Under an inert atmosphere, the bis-dienophile is dissolved in the anhydrous solvent in the reaction vessel.

  • Freshly prepared cyclopentadiene is added to the solution.

  • The reaction mixture is stirred at a temperature appropriate for the specific dienophile, which can range from room temperature to elevated temperatures.

  • The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

Potential as a Building Block for Functional Materials

While the primary use of this compound is as a precursor to monomers, its two reactive bromine atoms allow for various substitution reactions to introduce other functional groups. This opens up possibilities for the synthesis of functionalized cyclopentane (B165970) derivatives that could be used as cross-linking agents, building blocks for dendrimers, or components of liquid crystals.

Potential in Flame Retardant Formulations

Visualizations

experimental_workflow_romp cluster_start Starting Material cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization This compound This compound Dehalogenation Dehalogenation (e.g., with Zinc dust) This compound->Dehalogenation Cyclopentene Cyclopentene Dehalogenation->Cyclopentene ROMP Ring-Opening Metathesis Polymerization (ROMP) (with Grubbs' catalyst) Cyclopentene->ROMP Polypentenamer Polypentenamer ROMP->Polypentenamer experimental_workflow_diels_alder cluster_precursor Precursor cluster_monomer_synthesis Monomer Synthesis cluster_polymerization_da Polymerization This compound This compound Dehalogenation Dehalogenation This compound->Dehalogenation Cyclopentene Cyclopentene Dehalogenation->Cyclopentene Conversion Conversion Cyclopentene->Conversion Cyclopentadiene Cyclopentadiene Conversion->Cyclopentadiene DielsAlder Diels-Alder Polymerization (with bis-dienophile) Cyclopentadiene->DielsAlder Polymer Polymer with bicyclic units DielsAlder->Polymer

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-1,2-dibromocyclopentane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected in a crude sample of this compound?

A1: Common impurities include the trans-1,2-dibromocyclopentane (B238971) diastereomer, unreacted cyclopentene, and potentially byproducts from the synthesis, such as products of elimination or substitution reactions. The presence and ratio of these impurities will depend on the synthetic route employed.

Q2: Is fractional distillation a viable method for purifying this compound?

A2: Fractional distillation is generally not effective for separating cis- and trans-1,2-dibromocyclopentane. Diastereomers often have very similar boiling points, making their separation by this method impractical without a highly efficient fractional distillation column.[1]

Q3: Which purification techniques are most effective for isolating this compound?

A3: High-resolution gas chromatography (GC) and column chromatography are the most recommended methods for separating cis- and trans-1,2-dibromocyclopentane.[1] GC is particularly effective for analytical and small-scale preparative separations, while column chromatography is suitable for larger quantities.

Q4: My sample of this compound appears to be degrading during purification. What could be the cause?

A4: Halogenated compounds like this compound can be susceptible to decomposition, especially on acidic stationary phases like silica (B1680970) gel during column chromatography.[2] This can lead to the formation of elimination products (cyclopentenyl bromide) or other degradation products.

Q5: How can I confirm the purity and isomeric identity of my final product?

A5: The purity of this compound can be assessed using Gas Chromatography (GC) by observing a single, sharp peak. The isomeric identity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the protons attached to the bromine-bearing carbons will differ between the cis and trans isomers.

Troubleshooting Guides

Gas Chromatography (GC) Purification
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of cis and trans isomers. Inadequate column polarity.Use a polar stationary phase column (e.g., WAX or polyethylene (B3416737) glycol-based) to maximize the separation based on the small polarity difference between the isomers.[1]
Oven temperature ramp is too fast.Decrease the temperature ramp rate (e.g., 1-2 °C/minute) to increase the interaction time of the isomers with the stationary phase.[1]
Carrier gas flow rate is not optimal.Optimize the carrier gas flow rate for your specific column diameter to minimize band broadening.[1]
Peak tailing. Active sites in the injector or on the column.Use a deactivated inlet liner and condition the column as per the manufacturer's instructions. If contamination is suspected, trim the first few centimeters of the column.
Sample overload.Dilute the sample or inject a smaller volume.
No peaks observed. Sample degradation in the injector.Lower the injector temperature to prevent thermal decomposition.
System leak.Check all fittings and connections for leaks.
Detector malfunction.Ensure the detector is on and gas flows are correct. Test with a known standard.
Column Chromatography Purification
Issue Possible Cause(s) Troubleshooting Steps
Product decomposes on the column. Acidic nature of the silica gel.Deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine (B128534) (e.g., 1% in the eluent) before packing the column.[2]
Prolonged contact time with the stationary phase.Use flash chromatography to reduce the elution time.[2]
Poor separation of product from impurities. Incorrect mobile phase polarity.Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[2]
Column was overloaded.Use a larger column or load less sample.
Product elutes too quickly. Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2]
Product is not eluting. Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[2]

Data Presentation

Property This compound trans-1,2-dibromocyclopentane Notes
Molecular Formula C₅H₈Br₂C₅H₈Br₂
Molecular Weight 227.92 g/mol [3]227.92 g/mol [4]
Boiling Point (Calculated) 456.73 K (183.58 °C)[5]Not availableExperimental values may vary. The boiling points of the two isomers are expected to be very close.
LogP (Calculated) 2.7[3]2.7[4]Indicates similar polarity.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Separation of cis- and trans-1,2-dibromocyclopentane

This protocol provides a general starting point. Optimization for your specific instrument and sample is recommended.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar stationary phase column, such as a DB-WAX or similar polyethylene glycol (PEG) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[1]

  • Injector Temperature: 200-250 °C.[1]

  • Detector Temperature: 250-300 °C.[1]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp Rate: 2-5 °C/minute to 150 °C.[1]

    • Final Temperature: Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL of a dilute solution.

  • Split Ratio: 50:1 (can be adjusted).[1]

2. Sample Preparation:

  • Dissolve the crude mixture of cis- and trans-1,2-dibromocyclopentane in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100-1000 ppm.[1]

3. Data Analysis:

  • The two isomers should appear as separate peaks. Due to its slightly higher dipole moment, the cis isomer is expected to have a longer retention time on a polar column compared to the trans isomer.

Protocol 2: Flash Column Chromatography for Purification of this compound

1. Materials:

  • Stationary Phase: Silica gel (230-400 mesh). Consider deactivating with triethylamine if decomposition is observed.

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The initial ratio should be optimized by TLC (e.g., starting with 99:1 hexanes:ethyl acetate).[2]

  • Crude this compound.

  • Glass column, collection tubes, and other standard chromatography apparatus.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column and allow it to pack evenly without air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the least polar solvent mixture.

  • Apply positive pressure (flash chromatography) for a faster and more efficient separation.

  • Collect fractions sequentially.

  • If the product does not elute, the polarity of the mobile phase can be gradually increased.[2]

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

PurificationMethodSelection start Crude this compound check_impurities Analyze impurities by GC or NMR start->check_impurities is_isomer_separation_needed Is separation of cis/trans isomers required? check_impurities->is_isomer_separation_needed is_large_scale Scale of purification? is_isomer_separation_needed->is_large_scale Yes simple_purification Simple wash/distillation (if only non-isomeric impurities) is_isomer_separation_needed->simple_purification No gc Gas Chromatography (GC) is_large_scale->gc Small Scale (<1g) column_chromatography Column Chromatography is_large_scale->column_chromatography Large Scale (>1g) end Pure this compound gc->end column_chromatography->end simple_purification->end

Caption: Workflow for selecting a purification method.

TroubleshootingFailedPurification start Purification Attempt Failed (Low yield or purity) identify_method Which method was used? start->identify_method gc_issues GC Troubleshooting identify_method->gc_issues GC column_issues Column Chromatography Troubleshooting identify_method->column_issues Column gc_check_separation Poor isomer separation? gc_issues->gc_check_separation gc_check_yield Low yield? gc_issues->gc_check_yield column_check_separation Poor separation? column_issues->column_check_separation column_check_yield Low yield? column_issues->column_check_yield gc_solution_separation Adjust temperature ramp or change column gc_check_separation->gc_solution_separation Yes gc_solution_yield Check for sample degradation (lower injector temp) gc_check_yield->gc_solution_yield Yes column_solution_separation Re-optimize mobile phase using TLC column_check_separation->column_solution_separation Yes column_solution_yield Deactivate silica gel or use flash chromatography column_check_yield->column_solution_yield Yes

Caption: Troubleshooting failed purification attempts.

References

techniques for separating cis and trans isomers of 1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of cis and trans isomers of 1,2-dibromocyclopentane (B3025039). The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between cis- and trans-1,2-dibromocyclopentane (B238971) that can be exploited for separation?

A1: The primary differences lie in their boiling points and dipole moments, which arise from their distinct molecular geometries. The cis isomer, with both bromine atoms on the same side of the cyclopentane (B165970) ring, possesses a significant net dipole moment, making it more polar. The trans isomer, with bromine atoms on opposite sides, has a smaller or negligible dipole moment, rendering it less polar. This difference in polarity is crucial for chromatographic separations. While their boiling points are very close, a slight difference allows for separation by fractional distillation, albeit with challenges.

Q2: Which separation technique is most effective for obtaining high-purity cis- and trans-1,2-dibromocyclopentane?

A2: For analytical and small-scale preparative separations requiring high purity, Gas Chromatography (GC) is the most effective method.[1] Its high resolving power is well-suited for separating isomers with very similar physical properties. For larger scale separations, column chromatography can be effective, while fractional distillation may be employed for initial enrichment but is often insufficient for achieving high purity due to the close boiling points of the isomers.

Q3: How can I determine the success of my separation and the purity of the isolated isomers?

A3: The purity of the separated fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In GC, the appearance of a single, sharp peak for each fraction at the expected retention time indicates successful separation. NMR spectroscopy can confirm the identity and purity of each isomer by analyzing their distinct spectral patterns.

Troubleshooting Guides

Gas Chromatography (GC)
IssuePossible Cause(s)Troubleshooting Steps
Poor resolution of isomer peaks (overlapping peaks) 1. Inappropriate GC column. 2. Incorrect oven temperature program. 3. Carrier gas flow rate is not optimal.1. Use a polar stationary phase column (e.g., WAX-based) to maximize interaction differences based on polarity. 2. Decrease the oven temperature ramp rate (e.g., 1-2 °C/minute) to increase interaction time with the stationary phase.[1] 3. Optimize the carrier gas flow rate for your specific column dimensions.
Peak tailing 1. Active sites in the injector or column. 2. Sample overloading.1. Use a deactivated liner and column. 2. Dilute the sample or increase the split ratio.
Peak fronting Sample solvent is not compatible with the stationary phase.Ensure the sample is dissolved in a volatile, non-polar solvent like hexane (B92381) or dichloromethane (B109758).
Inconsistent retention times 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Column degradation.1. Ensure the GC system is properly calibrated and maintained. 2. Condition the column or replace it if necessary.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Co-elution of isomers 1. Inappropriate stationary phase. 2. Incorrect mobile phase polarity.1. Use a high-purity silica (B1680970) gel for normal-phase chromatography. 2. Systematically vary the mobile phase polarity. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in small increments.
Slow elution or no elution Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Broad or streaking bands 1. Unevenly packed column. 2. Sample is not fully dissolved or is precipitating on the column. 3. Sample overload.1. Ensure the column is packed uniformly without any air bubbles or channels. 2. Dissolve the sample completely in the mobile phase before loading. 3. Reduce the amount of sample loaded onto the column.
Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of isomers 1. Insufficient column efficiency (too few theoretical plates). 2. Distillation rate is too fast.1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings). 2. Reduce the heating rate to ensure a slow and steady distillation rate (e.g., 1-2 drops per second).[2]
Flooding of the column Excessive boiling rate.Reduce the heat input to the distillation flask.
Temperature fluctuations at the thermometer Uneven heating or improper insulation.Use a heating mantle with a stirrer for even heating and insulate the distillation column to minimize heat loss.

Data Presentation

Table 1: Physical Properties of 1,2-Dibromocyclopentane Isomers

Propertycis-1,2-Dibromocyclopentanetrans-1,2-Dibromocyclopentane
Molecular Weight 227.93 g/mol 227.93 g/mol
Boiling Point ~196.9 °C at 760 mmHg~196.9 °C at 760 mmHg
Dipole Moment Expected to be higherExpected to be lower
Polarity More polarLess polar

Note: The boiling points are very similar, making separation by fractional distillation challenging.

Table 2: Illustrative Gas Chromatography Parameters

ParameterRecommended Setting
Column Polar stationary phase (e.g., Polyethylene Glycol - WAX)
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 150 °C (hold 5 min)
Carrier Gas Flow Rate 1-2 mL/min (Helium or Nitrogen)
Split Ratio 50:1 (adjustable)

Note: These are starting parameters and may require optimization for your specific instrument and sample.[2]

Experimental Protocols

Gas Chromatography (GC) Protocol

This protocol provides a general guideline for the separation of cis- and trans-1,2-dibromocyclopentane.

  • Column Selection: A GC column with a polar stationary phase, such as a Polyethylene Glycol (PEG) based column (e.g., WAX column), is recommended to exploit the polarity difference between the isomers.[1]

  • Instrument Setup:

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.

    • Oven Temperature Program: Start at 60-80 °C, hold for 1-2 minutes. Ramp at a slow rate of 2-5 °C/min to 150-180 °C and hold for 5-10 minutes. A slow ramp rate is crucial for resolving closely eluting peaks.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 250-300 °C.

  • Sample Preparation: Dissolve the isomer mixture in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100-1000 ppm.

  • Injection: Inject 1 µL of the prepared sample with a split ratio of 50:1.

  • Data Analysis: The two isomers should appear as distinct peaks. Due to its lower polarity, the trans isomer is expected to elute before the more polar cis isomer on a polar stationary phase.

Column Chromatography Protocol

This protocol describes a general procedure for the separation of a mixture of cis- and trans-1,2-dibromocyclopentane using silica gel chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of sample to be separated.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring a uniform bed without air bubbles.

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of the initial mobile phase.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments.

    • Collect fractions continuously and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or GC.

  • Analysis: Combine the fractions containing the pure isomers, as determined by the chosen analytical method.

Fractional Distillation Protocol

This protocol outlines the procedure for the separation of cis- and trans-1,2-dibromocyclopentane by fractional distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux) placed between the distillation flask and the condenser.

    • Place a stir bar in the round-bottom flask containing the isomer mixture.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Gently heat the flask using a heating mantle.

    • As the mixture boils, observe the vapor rising through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation (approximately 1-2 drops per second of distillate).[2]

    • Monitor the temperature at the top of the column. The temperature should hold steady at the boiling point of the lower-boiling isomer as it distills.

  • Fraction Collection:

    • Collect the initial fraction, which will be enriched in the lower-boiling isomer.

    • When the temperature begins to rise, change the receiving flask to collect an intermediate fraction.

    • When the temperature stabilizes again at the boiling point of the higher-boiling isomer, collect the second fraction.

  • Analysis: Analyze the purity of the collected fractions using GC or NMR.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_separation Separation Techniques cluster_analysis Analysis cluster_products Separated Isomers start Mixture of cis- and trans- 1,2-dibromocyclopentane gc Gas Chromatography (GC) start->gc cc Column Chromatography start->cc fd Fractional Distillation start->fd analysis Purity Analysis (GC, NMR) gc->analysis cc->analysis fd->analysis cis Pure cis-isomer analysis->cis trans Pure trans-isomer analysis->trans

Caption: Experimental workflow for the separation and analysis of 1,2-dibromocyclopentane isomers.

Troubleshooting_Logic cluster_gc Gas Chromatography cluster_cc Column Chromatography cluster_fd Fractional Distillation start Poor Separation of Isomers gc_check Is the stationary phase polar? start->gc_check Using GC cc_check Are bands co-eluting? start->cc_check Using CC fd_check Is distillation too fast? start->fd_check Using FD gc_yes Decrease oven ramp rate. Optimize flow rate. gc_check->gc_yes Yes gc_no Switch to a polar column (e.g., WAX). gc_check->gc_no No cc_yes Optimize mobile phase polarity. Ensure proper column packing. cc_check->cc_yes Yes fd_yes Reduce heating rate. Use a more efficient column. fd_check->fd_yes Yes

Caption: Troubleshooting logic for poor separation of 1,2-dibromocyclopentane isomers.

References

Technical Support Center: Synthesis of 1,2-Dibromocyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of cis-1,2-dibromocyclopentane. The information addresses common experimental challenges and outlines strategies to improve stereochemical control and yield.

Frequently Asked Questions (FAQs)

Q1: Why does my bromination of cyclopentene (B43876) primarily yield trans-1,2-dibromocyclopentane (B238971) instead of the cis isomer?

A: The direct bromination of an alkene like cyclopentene with molecular bromine (Br₂) is a stereospecific reaction that proceeds through an anti-addition mechanism.[1][2] This process involves the formation of a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion (Br⁻) occurs from the face opposite to this bulky intermediate, leading exclusively to the trans product.[2][3] Obtaining the cis isomer via this direct route is not feasible due to this inherent mechanistic pathway.

Q2: What are the most common side products that can lower the yield of my desired dibromide, and how can I prevent them?

A: Low yields are often due to competing reaction pathways. The two most common side reactions are:

  • Halohydrin Formation: If nucleophilic solvents like water or alcohols are present (even in trace amounts), they can attack the bromonium ion intermediate faster than the bromide ion.[4][5] This results in the formation of a 2-bromocyclopentanol (B1604639) (a bromohydrin) or a bromoether, respectively. To prevent this, ensure all glassware is dry and use an inert, anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄).[2]

  • Allylic Bromination: This occurs when the reaction is initiated by UV light or radical initiators, particularly when using N-Bromosuccinimide (NBS).[6] This pathway substitutes a bromine atom onto the carbon adjacent to the double bond (the allylic position), yielding 3-bromocyclopentene (B1599834) instead of the desired 1,2-dibromide.[7] To avoid this, perform the reaction in the dark and at controlled, often low, temperatures.[2]

Q3: Can I use N-Bromosuccinimide (NBS) to synthesize 1,2-dibromocyclopentane?

A: No, NBS is not the appropriate reagent for this transformation. NBS is primarily used for allylic bromination via a free-radical mechanism, which is typically initiated by light or peroxides.[6][8] This reaction will produce 3-bromocyclopentene, not 1,2-dibromocyclopentane. For the addition of two bromine atoms across the double bond, molecular bromine (Br₂) is the correct reagent.

Q4: Is it possible to synthesize this compound, and if so, how?

A: Yes, but it requires a multi-step synthetic route rather than a direct bromination of cyclopentene. The general strategy involves first creating the desired cis stereochemistry with a different functional group and then converting those groups to bromides. A common approach is:

  • Step 1: syn-Dihydroxylation: Convert cyclopentene to cis-1,2-cyclopentanediol (B1582340). This creates the necessary cis arrangement of functional groups.

  • Step 2: Diol to Dibromide Conversion: Convert the two hydroxyl groups of the diol into bromides with retention of stereochemistry. This is a delicate step that requires specific reagents to avoid rearrangement or inversion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2-dibromocyclopentane.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or No Yield of Dibromide 1. Reagents are old or degraded (especially cyclopentene, which can oxidize). 2. Reaction temperature is too high, promoting side reactions. 3. Insufficient reaction time.1. Use freshly distilled cyclopentene and a reliable source of bromine. 2. Maintain the recommended reaction temperature (often 0 °C to room temperature). 3. Monitor the reaction by TLC until the starting material is consumed.
Product Identified as a Bromo-alcohol (Bromohydrin) Presence of water or other nucleophilic solvents (e.g., alcohols) in the reaction mixture.[5]1. Thoroughly dry all glassware in an oven before use. 2. Use a high-purity, anhydrous, and inert solvent (e.g., CH₂Cl₂, CCl₄). 3. Handle reagents in a dry atmosphere if possible.
Product Identified as 3-Bromocyclopentene The reaction proceeded via a radical mechanism instead of electrophilic addition.[6][7]1. Ensure the reaction is protected from light by wrapping the flask in aluminum foil. 2. Avoid using radical initiators (like AIBN or peroxides). 3. Use Br₂ instead of NBS for vicinal dihalogénation.
Complex Mixture of Products A combination of the issues above; potential for both radical and ionic pathways, or contamination with water.1. Strictly control all reaction parameters: use pure, dry reagents and solvents, control the temperature, and exclude light. 2. Purify the starting materials before the reaction.

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-Dibromocyclopentane (Reference Method)

This protocol describes the standard electrophilic anti-addition of bromine to cyclopentene.

Materials:

  • Cyclopentene

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate solution (5% aqueous)

  • Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve cyclopentene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane.

  • Add the bromine solution dropwise to the cyclopentene solution via a dropping funnel over 30-60 minutes with continuous stirring. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.

  • Quench the reaction by slowly adding a 5% aqueous sodium bicarbonate solution to neutralize any remaining bromine or HBr.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude trans-1,2-dibromocyclopentane.

  • Purify the product via distillation or column chromatography as needed.

Protocol 2: Proposed Multi-Step Synthesis of this compound

This pathway first establishes the cis stereochemistry using a dihydroxylation reaction, followed by conversion to the dibromide.

Step A: syn-Dihydroxylation to form cis-1,2-Cyclopentanediol

Materials:

Procedure (using KMnO₄):

  • Dissolve cyclopentene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 ratio).

  • Cool the solution to below 5 °C in an ice bath.

  • Slowly add a pre-cooled, finely ground powder of potassium permanganate (approx. 1.0 eq) in small portions while stirring vigorously. A brown precipitate of MnO₂ will form.

  • Monitor the reaction by TLC. Once the cyclopentene is consumed (typically 1-2 hours), quench the reaction by adding solid sodium sulfite until the purple color disappears completely and only the brown precipitate remains.

  • Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with acetone.

  • Remove the organic solvent from the filtrate under reduced pressure.

  • Extract the remaining aqueous layer multiple times with a suitable solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude cis-1,2-cyclopentanediol.

Step B: Conversion of cis-1,2-Cyclopentanediol to this compound

This conversion can be achieved using various reagents. A method using triphenylphosphine (B44618) and bromine is presented here, which typically proceeds with retention of configuration for cis-diols via a cyclic intermediate.

Materials:

  • cis-1,2-Cyclopentanediol

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • Acetonitrile (B52724) (CH₃CN, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck flask under an inert atmosphere, dissolve cis-1,2-cyclopentanediol (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (1.1 eq) in anhydrous acetonitrile dropwise. An exothermic reaction may occur.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a solvent like diethyl ether.

  • The organic layer will contain the product and triphenylphosphine oxide. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product using column chromatography on silica (B1680970) gel to separate this compound from the triphenylphosphine oxide byproduct.

Visualizations and Workflows

G

G

G

References

identifying side products in the bromination of cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting bromination reactions with cyclopentene (B43876).

Troubleshooting Guides

Issue 1: Unexpected Formation of Allylic Bromination Product (3-Bromocyclopentene) instead of Vicinal Dibromide

  • Question: I reacted cyclopentene with bromine in what I thought were standard conditions, but my analysis shows a significant amount of 3-bromocyclopentene (B1599834). What went wrong?

  • Answer: The formation of 3-bromocyclopentene indicates that a radical substitution reaction is occurring at the allylic position, rather than the expected electrophilic addition across the double bond. This is typically caused by:

    • UV Light Exposure: Accidental exposure of the reaction mixture to UV light (including direct sunlight) can initiate a free-radical chain reaction.

    • High Temperatures: Running the reaction at elevated temperatures can also favor radical pathways.

    • Radical Initiators: The presence of radical initiators (e.g., peroxides) in your reagents or solvent can trigger this side reaction. Ensure your reagents are pure and your solvent is freshly distilled if necessary.

    • Low Bromine Concentration: Using a low concentration of molecular bromine can favor allylic bromination. Reagents like N-Bromosuccinimide (NBS) are specifically designed to produce a low, steady concentration of bromine to promote allylic substitution.[1]

Issue 2: Formation of trans-2-Bromocyclopentanol (B54715) as a Major Byproduct

  • Question: My reaction of cyclopentene with Br₂ in CCl₄ yielded a significant amount of an oxygen-containing compound, which I've identified as trans-2-bromocyclopentanol. Where did this come from?

  • Answer: The presence of trans-2-bromocyclopentanol, a bromohydrin, is a clear indication of water in your reaction mixture.[2][3][4] The mechanism for electrophilic bromination involves a cyclic bromonium ion intermediate.[5] If water is present, it can act as a nucleophile and attack this intermediate, competing with the bromide ion. Since water is often used as the solvent to intentionally form bromohydrins, its presence as a contaminant in your non-aqueous solvent (like CCl₄) will lead to this byproduct. To avoid this, ensure your glassware is thoroughly dried and use an anhydrous solvent.

Issue 3: Identification of 1,3-Dibromocyclopentane in the Product Mixture

  • Question: Besides the expected 1,2-dibromocyclopentane, I'm observing a small amount of 1,3-dibromocyclopentane. How is this formed?

  • Answer: The formation of 1,3-dibromocyclopentane is likely a two-step process. First, a portion of the cyclopentene undergoes allylic bromination to form 3-bromocyclopentene, as described in Issue 1. This intermediate then reacts with hydrogen bromide (HBr), which can be present as an impurity or generated in situ during the radical reaction. The HBr adds across the double bond of 3-bromocyclopentene. The protonation of the double bond can lead to a carbocation that, through a bridged bromonium ion intermediate, results in the formation of a racemic mixture of trans-1,2-dibromocyclopentane (B238971) and also allows for the formation of 1,3-dibromocyclopentane.[6][7][8][9]

Frequently Asked Questions (FAQs)

  • Q1: What are the expected major products when brominating cyclopentene under different conditions?

    • A1: The major product is highly dependent on the reagents and conditions used:

      • Br₂ in an inert solvent (e.g., CCl₄): This results in the electrophilic addition of bromine across the double bond to yield trans-1,2-dibromocyclopentane.[2][4]

      • Br₂ in water (Bromine Water): This reaction forms trans-2-bromocyclopentanol (a bromohydrin) as the major product.[3]

      • N-Bromosuccinimide (NBS) with UV light or peroxide: These conditions favor free-radical substitution at the allylic position, producing 3-bromocyclopentene.[1][2]

  • Q2: Why is the addition of Br₂ to cyclopentene stereospecific, yielding the trans product?

    • A2: The reaction proceeds through a cyclic bromonium ion intermediate. The bromide ion then attacks this intermediate from the side opposite to the bridging bromine atom (a backside attack). This anti-addition results in the two bromine atoms being on opposite faces of the cyclopentane (B165970) ring, leading to the trans isomer.[4][5]

  • Q3: How can I maximize the yield of the desired product and minimize side reactions?

    • A3: To maximize the yield of:

      • trans-1,2-Dibromocyclopentane: Use a pure, anhydrous, inert solvent like CCl₄ or dichloromethane. Conduct the reaction in the dark and at room temperature or below to minimize radical reactions.

      • trans-2-Bromocyclopentanol: Use water as the solvent.

      • 3-Bromocyclopentene: Use N-Bromosuccinimide (NBS) as the bromine source in an inert solvent like CCl₄, and initiate the reaction with UV light or a radical initiator like AIBN or benzoyl peroxide.

  • Q4: What purification techniques are recommended for separating the different brominated products?

    • A4: Fractional distillation can be effective if the boiling points of the products and any remaining starting material are sufficiently different. For more complex mixtures or to achieve high purity, column chromatography on silica (B1680970) gel is recommended. A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, will typically allow for the separation of the different brominated isomers.[10]

Data Presentation

Table 1: Summary of Products in the Bromination of Cyclopentene

Reagents and ConditionsMajor Product(s)Common Side Product(s)Predominant Mechanism
Br₂ in CCl₄, dark, room temp.trans-1,2-Dibromocyclopentane3-BromocyclopenteneElectrophilic Addition
Br₂ in H₂O, room temp.trans-2-Bromocyclopentanoltrans-1,2-DibromocyclopentaneElectrophilic Addition
NBS, UV light or ROOR, CCl₄3-Bromocyclopentene1,3-Dibromocyclopentane*Free-Radical Substitution

* 1,3-Dibromocyclopentane is formed from the subsequent reaction of the primary product, 3-bromocyclopentene, with HBr.

Experimental Protocols

Key Experiment: Synthesis of trans-1,2-Dibromocyclopentane via Electrophilic Addition

Materials:

  • Cyclopentene

  • Molecular Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Reagent Preparation: Dissolve cyclopentene (1.0 eq.) in anhydrous CCl₄ and add it to the round-bottom flask. Separately, prepare a solution of bromine (1.0 eq.) in CCl₄ and place it in the dropping funnel.

  • Reaction Execution: While stirring the cyclopentene solution vigorously, add the bromine solution dropwise from the dropping funnel. The characteristic reddish-brown color of bromine should disappear upon addition. The rate of addition should be controlled to maintain a pale yellow color in the reaction flask.

  • Quenching: Once the addition is complete and the bromine color persists, continue stirring for an additional 15-20 minutes. Then, quench the reaction by slowly adding 5% aqueous sodium bicarbonate solution to neutralize any remaining HBr and unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude trans-1,2-dibromocyclopentane can be purified by fractional distillation under reduced pressure.

Visualizations

Electrophilic_Addition Cyclopentene Cyclopentene Bromonium_Ion Cyclic Bromonium Ion Intermediate Cyclopentene->Bromonium_Ion + Br₂ Br2 Br₂ Product trans-1,2-Dibromocyclopentane Bromonium_Ion->Product + Br⁻ (anti-attack) Br_minus Br⁻

Caption: Electrophilic addition of bromine to cyclopentene.

Radical_Substitution NBS NBS Br_radical Br• NBS->Br_radical Initiation Initiator hv or ROOR Cyclopentene Cyclopentene Allylic_Radical Allylic Radical Intermediate Cyclopentene->Allylic_Radical + Br• Product 3-Bromocyclopentene Allylic_Radical->Product + Br₂ Br2 Br₂

Caption: Radical allylic bromination of cyclopentene with NBS.

Side_Product_Formation Product1 3-Bromocyclopentene Intermediate Bromonium Ion Intermediate Product1->Intermediate + HBr HBr HBr Product2 1,2- and 1,3-Dibromocyclopentane Intermediate->Product2 + Br⁻

Caption: Formation of dibromocyclopentane side products.

References

long-term stability and proper storage conditions for cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and proper storage of cis-1,2-dibromocyclopentane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Proper Storage and Handling

Proper storage is crucial to maintain the integrity and purity of this compound. Below is a summary of recommended storage conditions and potential degradation pathways.

ParameterRecommended ConditionRationale and Potential Issues
Temperature Store in a cool environment, ideally refrigerated (2-8 °C).Elevated temperatures can accelerate decomposition, leading to dehydrobromination and the formation of bromocyclopentene isomers.
Light Store in an amber or opaque container, protected from light.Vicinal dibromides can undergo photochemical degradation, leading to debromination and the formation of cyclopentene (B43876) or other radical-mediated byproducts.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).While not strictly required for short-term storage, an inert atmosphere minimizes contact with oxygen and moisture, which can contribute to long-term degradation.
Container Use a tightly sealed container made of an inert material (e.g., glass).Prevents contamination from air and moisture. Ensure the container is properly sealed to avoid evaporation.[1] Open containers should be carefully resealed and kept upright to prevent leakage.[1]
Incompatible Materials Store away from strong bases, oxidizing agents, and reactive metals.Contact with bases can induce elimination (dehydrobromination) reactions. Oxidizing agents can lead to unwanted side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

Problem Possible Cause(s) Recommended Solution(s)
Low reaction yield or unexpected side products - Degradation of the starting material: The this compound may have degraded due to improper storage. - Isomerization: The cis isomer may have partially converted to the more stable trans isomer. - Reaction with incompatible reagents: The compound may be reacting with bases or other nucleophiles in the reaction mixture.- Verify purity: Before use, check the purity of the this compound using GC-MS or ¹H NMR (see Experimental Protocols section). - Use freshly opened or purified material: If degradation is suspected, consider purifying the compound by distillation or chromatography, or use a new, unopened bottle. - Control reaction conditions: Ensure the reaction is performed under anhydrous and inert conditions if sensitive reagents are involved. Avoid high temperatures unless required by the protocol.
Inconsistent analytical results (e.g., extra peaks in GC or NMR) - Presence of impurities: The starting material may contain impurities from its synthesis or degradation products. - Isomerization during analysis: High temperatures in the GC inlet could potentially cause some isomerization or degradation.- Characterize impurities: Use GC-MS to identify the mass of the impurity peaks. Compare the ¹H NMR spectrum to literature data for this compound and its potential isomers or degradation products. - Optimize analytical method: If thermal degradation during analysis is suspected, try using a lower inlet temperature for GC analysis or consider analysis by a non-destructive technique like ¹H NMR.
Formation of a colored (e.g., yellowish or brownish) solution - Decomposition: The compound may be decomposing, potentially forming bromine or other colored byproducts.- Assess purity: Analyze the material to identify the nature of the colored impurity. - Purification: If the impurity level is low, purification may be possible. However, significant discoloration often indicates substantial degradation, and it is advisable to use a fresh batch of the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation pathways for this compound are dehydrobromination and debromination.

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) can lead to the formation of 1-bromocyclopentene, 3-bromocyclopentene, and other brominated cyclopentene isomers. This process can be accelerated by heat and the presence of bases.

  • Debromination: Loss of both bromine atoms can result in the formation of cyclopentene. This is more likely to occur under photochemical conditions or in the presence of certain metals.

Q2: How can I check the purity of my this compound sample?

A2: The purity can be assessed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to separate this compound from its trans isomer, solvent residues, and potential degradation products. The mass spectrum will confirm the identity of the compound (M+ at m/z 226, 228, 230 with characteristic isotopic pattern for two bromine atoms).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides a distinct pattern for the cis isomer, which can be compared to literature data to confirm its identity and detect impurities. The presence of vinylic proton signals (around 5.5-6.5 ppm) could indicate the presence of bromocyclopentene degradation products.

Q3: Is this compound stable in common organic solvents?

A3: It is generally stable in non-polar, aprotic solvents such as hexanes, dichloromethane (B109758), and diethyl ether for the duration of a typical reaction. However, for long-term storage in solution, it is advisable to prepare fresh solutions as needed. Avoid protic solvents, especially those that are basic (e.g., alcohols in the presence of a base), as they can promote elimination reactions.

Q4: Can this compound isomerize to the trans isomer?

A4: While the cyclopentane (B165970) ring is flexible, the cis and trans isomers are stereoisomers and do not readily interconvert under normal storage conditions. However, isomerization could potentially be induced under harsh conditions, such as high temperatures or in the presence of radical initiators, though this is not a commonly reported issue under standard laboratory protocols. The trans isomer is generally considered to be thermodynamically more stable due to reduced steric strain between the bromine atoms.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension would be 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and hold for 2 minutes. Ramp the temperature at a moderate rate (e.g., 10 °C/min) to a final temperature of 250 °C and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of this compound and any impurities. Identify impurities based on their mass spectra by comparison with spectral libraries.

Protocol 2: Purity and Degradation Analysis by ¹H NMR Spectroscopy

Objective: To confirm the identity of this compound and detect the presence of degradation products.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Reference: Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal reference.

  • Data Analysis:

    • Compare the obtained spectrum with literature data for this compound.

    • Look for characteristic signals of potential impurities:

      • trans-1,2-dibromocyclopentane will have a different set of chemical shifts and coupling constants.

      • Bromocyclopentene isomers will show signals in the vinylic region (around 5.5-6.5 ppm).

      • Cyclopentene will show a sharp singlet in the vinylic region (around 5.8 ppm).

    • Integrate the signals to quantify the relative amounts of the main compound and any impurities.

Visualizations

Storage_Handling_Workflow cluster_storage Proper Storage cluster_handling Experimental Use cluster_troubleshooting Troubleshooting storage_conditions Store at 2-8°C Protected from light Inert atmosphere (optional) Tightly sealed container check_purity Verify Purity (GC-MS, NMR) storage_conditions->check_purity Before Use use_in_reaction Use in Experiment check_purity->use_in_reaction Purity Confirmed unexpected_results Unexpected Results? check_purity->unexpected_results Impure use_in_reaction->unexpected_results analyze_products Analyze Products and Side-products unexpected_results->analyze_products Investigate purify_reagent Purify or Replace Reagent analyze_products->purify_reagent If Reagent is Impure purify_reagent->check_purity Re-verify

Caption: Workflow for the proper storage, handling, and troubleshooting of this compound.

Degradation_Pathways cluster_dehydrobromination Dehydrobromination cluster_debromination Debromination start This compound dehydro_products 1-Bromocyclopentene & 3-Bromocyclopentene start->dehydro_products - HBr debro_product Cyclopentene start->debro_product - Br₂ dehydro_conditions Heat Base dehydro_conditions->dehydro_products debro_conditions Light (hν) Metals debro_conditions->debro_product

Caption: Potential degradation pathways for this compound.

References

overcoming challenges in the characterization of cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of cis-1,2-dibromocyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound?

A1: The main challenges in the characterization of this compound revolve around distinguishing it from its trans stereoisomer and other potential side-products from synthesis.[1][2] Since both cis and trans isomers have the same molecular formula and connectivity, their differentiation relies on stereochemistry-sensitive analytical techniques.[3] Key challenges include:

  • Isomer Separation: The physical properties of cis and trans isomers, such as boiling points, can be very similar, making their separation by distillation challenging.[4]

  • Spectral Interpretation: While NMR spectroscopy is a powerful tool for distinguishing the isomers, overlapping signals and complex coupling patterns can complicate spectral interpretation.

  • Sample Purity: Ensuring the sample is free from starting materials, solvents, and the trans isomer is crucial for accurate characterization.

Q2: How can I distinguish between cis- and trans-1,2-dibromocyclopentane (B238971) using NMR spectroscopy?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of 1,2-dibromocyclopentane. The key difference lies in their molecular symmetry.

  • This compound: Possesses a C_s plane of symmetry. This results in three distinct sets of proton signals in the ¹H NMR spectrum and three unique carbon signals in the ¹³C NMR spectrum.

  • trans-1,2-dibromocyclopentane: Has a C₂ axis of symmetry. This higher symmetry leads to only two sets of proton signals and two carbon signals.

Therefore, simply counting the number of signals in the ¹H and ¹³C NMR spectra can differentiate the two isomers.

Q3: What is the expected stability of this compound compared to the trans isomer?

A3: In general, for 1,2-disubstituted cycloalkanes, the trans isomer is thermodynamically more stable than the cis isomer. This is primarily due to steric hindrance between the two bromine atoms being on the same side of the cyclopentane (B165970) ring in the cis configuration, which introduces torsional strain.

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause Troubleshooting Steps
Incorrect number of signals in ¹H or ¹³C NMR spectrum. Sample contains a mixture of cis and trans isomers.- Purify the sample using fractional distillation or preparative chromatography.[4]- Analyze the sample by GC-MS to confirm the presence of both isomers.
Presence of impurities (e.g., residual solvent, starting material).- Check the integration of the signals to identify solvent peaks.- Compare the spectrum with that of the starting materials.
Broad or poorly resolved NMR signals. Sample concentration is too high or too low.- Prepare a new sample with an optimal concentration (typically 5-10 mg in 0.5-0.7 mL of deuterated solvent).
Poor shimming of the NMR magnet.- Re-shim the magnet to improve field homogeneity.
Presence of paramagnetic impurities.- Filter the sample through a small plug of silica (B1680970) gel.
Complex and overlapping multiplets in ¹H NMR. The cyclopentane ring protons are strongly coupled.- Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase spectral dispersion.- Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.
Mass Spectrometry Issues
Problem Possible Cause Troubleshooting Steps
No clear molecular ion (M+) peak. The molecular ion is unstable and readily fragments.- Use a softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), if available.- Look for characteristic fragment ions, such as [M-Br]+ and [M-HBr]+.
Unexpected fragment ions observed. Presence of impurities.- Analyze the sample by GC-MS to identify co-eluting impurities.- Compare the fragmentation pattern to a library of known compounds.
Isomerization in the GC inlet or MS source.- Lower the injector and source temperatures to minimize thermal decomposition or rearrangement.

Data Presentation

Expected NMR Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR data for this compound based on the principles of molecular symmetry and data from analogous compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Isomer Technique Expected Number of Signals Signal Assignment Expected Chemical Shift (ppm) Expected Multiplicity
This compound¹H NMR3H-1, H-2 (methine)~4.5 - 4.8Multiplet
H-3, H-5 (methylene, diastereotopic)~2.0 - 2.5Multiplets
H-4 (methylene)~1.8 - 2.2Multiplet
¹³C NMR3C-1, C-2 (CH-Br)~55 - 65CH
C-3, C-5 (CH₂)~30 - 40CH₂
C-4 (CH₂)~20 - 30CH₂
Expected Mass Spectrometry Fragmentation
m/z Value Proposed Fragment Notes
228/230/232[C₅H₈Br₂]⁺˙Molecular ion (M⁺˙). The isotopic pattern (approx. 1:2:1 ratio) is characteristic of two bromine atoms.
149/151[C₅H₈Br]⁺Loss of a bromine radical ([M-Br]⁺).
69[C₅H₉]⁺Loss of two bromine atoms.
68[C₅H₈]⁺˙Loss of two bromine atoms (cyclopentene radical cation).

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-dibromocyclopentane via Bromination of Cyclopentene (B43876)

This protocol describes the common method for synthesizing 1,2-dibromocyclopentane, which typically yields the trans isomer as the major product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) and cool the solution in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the cyclopentene solution with continuous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • Work-up: Once the addition is complete and the color has faded, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure trans-1,2-dibromocyclopentane.

Protocol 2: General Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Cyclopentene bromination Bromination (Br2, CH2Cl2) start->bromination workup Aqueous Work-up bromination->workup crude_product Crude Product (mixture of isomers) workup->crude_product purification Fractional Distillation or Preparative Chromatography crude_product->purification cis_isomer This compound purification->cis_isomer Separation trans_isomer trans-1,2-dibromocyclopentane purification->trans_isomer Separation nmr NMR Spectroscopy (1H, 13C) cis_isomer->nmr ms Mass Spectrometry (GC-MS) cis_isomer->ms ir FTIR Spectroscopy cis_isomer->ir final_char Structural Confirmation nmr->final_char ms->final_char ir->final_char

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start NMR Spectrum Shows Unexpected Signals Is the number of signals inconsistent with the expected isomer? cause1 Isomer Mixture Both cis and trans isomers are present. start:f1->cause1:f0 Yes cause2 Impurities Residual solvent, starting material, or side-products are present. start:f1->cause2:f0 No solution1 Purify Sample Perform fractional distillation or preparative chromatography. cause1:f0->solution1:f0 solution2 Analyze by GC-MS Confirm the identity of all components in the mixture. cause1:f0->solution2:f0 cause2:f0->solution2:f0 solution1:f0->start:f0 Re-analyze solution3 Re-run Synthesis Optimize reaction conditions to favor the desired isomer. solution2:f0->solution3:f0 If impurities are identified

References

preventing rearrangement side reactions involving cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cis-1,2-Dibromocyclopentane. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on preventing rearrangement side reactions during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions are elimination reactions that can lead to the formation of cyclopentene (B43876) derivatives. Under certain conditions, these elimination reactions can be accompanied by rearrangement of the carbon skeleton, leading to undesired byproducts.

Q2: What causes rearrangement side reactions with this compound?

A2: Rearrangement side reactions are primarily initiated by the formation of a carbocation intermediate during a reaction. This is most common in unimolecular elimination (E1) reactions. Once formed, the initial secondary carbocation can rearrange to a more stable carbocation via a hydride shift before the elimination of a proton to form the final alkene product.

Q3: What is the expected rearranged product from this compound?

A3: The expected rearranged product is 3-bromocyclopentene (B1599834). This occurs via a 1,2-hydride shift from the initial carbocation, leading to a more stable allylic carbocation, which is then deprotonated. Another potential, though generally minor, non-rearranged elimination product is 1-bromocyclopentene.

Q4: How can I prevent these rearrangement side reactions?

A4: To prevent rearrangements, it is crucial to favor the bimolecular elimination (E2) pathway over the E1 pathway. The E2 mechanism is a concerted reaction that does not involve a carbocation intermediate, thus bypassing the possibility of rearrangement.

Q5: What experimental conditions favor the desired E2 elimination and prevent rearrangement?

A5: To promote the E2 pathway and minimize rearrangement, the following conditions are recommended:

  • Use a strong, bulky base: Sterically hindered bases, such as potassium tert-butoxide (KOtBu), preferentially abstract a proton rather than act as a nucleophile, favoring elimination over substitution. Their bulkiness also enhances the selectivity of the elimination.

  • Use a non-polar, aprotic solvent: Solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are preferred as they do not stabilize the formation of carbocation intermediates.

  • Maintain a moderate temperature: While heat is often required for elimination reactions, excessively high temperatures can sometimes favor the E1 pathway.

Q6: What conditions should I avoid to prevent rearrangement?

A6: To suppress the E1 pathway and the associated rearrangements, avoid:

  • Weak bases: Weak bases are not strong enough to facilitate the concerted E2 mechanism and instead promote the slow formation of a carbocation.

  • Polar protic solvents: Solvents like ethanol (B145695) or water can stabilize the carbocation intermediate through solvation, thereby favoring the E1 pathway.

  • Lewis acids or silver salts: Reagents like silver nitrate (B79036) (AgNO₃) can actively abstract a bromide ion, forcing the formation of a carbocation and leading to a mixture of substitution and elimination products, including rearranged ones.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Formation of 3-bromocyclopentene as a significant byproduct. The reaction is proceeding through an E1 mechanism, allowing for carbocation rearrangement.Switch to E2-favoring conditions: use a strong, bulky base (e.g., potassium tert-butoxide) and an aprotic solvent (e.g., THF).
A mixture of alkene products is observed. Competing E1 and E2 pathways, or non-selective proton abstraction in the E2 pathway.To favor a single E2 product, use a sterically hindered base to promote the formation of the less substituted alkene (Hofmann product) if desired. For the more substituted alkene (Zaitsev product), a smaller strong base like sodium ethoxide can be used, but the risk of competing SN2 and E1 reactions increases.
Low overall yield of elimination product. Competing substitution reactions (SN1 or SN2).Use a bulky, non-nucleophilic base to disfavor substitution. Ensure the temperature is optimal for elimination without promoting decomposition.

Reaction Pathways

The following diagram illustrates the desired E2 pathway for the dehydrobromination of this compound and the competing E1 pathway that leads to rearrangement.

cluster_start Starting Material cluster_e2 E2 Pathway (No Rearrangement) cluster_e1 E1 Pathway (Rearrangement) start This compound e2_conditions Strong, Bulky Base (e.g., KOtBu) Aprotic Solvent (e.g., THF) start->e2_conditions Favored e1_conditions Weak Base (e.g., EtOH) Polar Protic Solvent start->e1_conditions Disfavored e2_product 1-Bromocyclopentene (Desired Product) e2_conditions->e2_product carbocation Secondary Carbocation Intermediate e1_conditions->carbocation rearrangement 1,2-Hydride Shift carbocation->rearrangement rearranged_carbocation Allylic Carbocation (More Stable) rearrangement->rearranged_carbocation e1_product 3-Bromocyclopentene (Rearranged Product) rearranged_carbocation->e1_product G cluster_troubleshoot Troubleshooting Steps start Experiment Start setup Run Elimination Reaction start->setup analysis Analyze Product Mixture (GC-MS, NMR) setup->analysis decision Rearranged Products Detected? analysis->decision check_base Check Base: Is it strong and bulky? decision->check_base Yes success Desired Product Obtained (No Rearrangement) decision->success No check_solvent Check Solvent: Is it aprotic? check_base->check_solvent Yes change_base Action: Use Stronger/Bulkier Base (e.g., KOtBu) check_base->change_base No check_solvent->setup Yes, re-evaluate other parameters (temp, conc.) change_solvent Action: Switch to Aprotic Solvent (e.g., THF, Toluene) check_solvent->change_solvent No change_base->setup change_solvent->setup

References

optimizing reaction conditions for the synthesis of cis-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 1,2-dibromocyclopentane (B3025039), with a special focus on the stereochemical challenges and optimization strategies related to obtaining the cis-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is trans-1,2-dibromocyclopentane (B238971) the major product when cyclopentene (B43876) reacts with bromine (Br₂)?

A1: The reaction between cyclopentene and molecular bromine proceeds via an electrophilic addition mechanism. The key intermediate is a cyclic bromonium ion, which forms when the bromine molecule adds across the double bond.[1] This three-membered ring intermediate blocks one face of the cyclopentane (B165970) ring. The remaining bromide ion (Br⁻) then attacks one of the carbon atoms from the opposite face (a backside or "anti-addition").[2][3] This anti-addition pathway exclusively leads to the formation of the trans product.[4]

Q2: Is it possible to directly synthesize cis-1,2-dibromocyclopentane from cyclopentene?

A2: Direct syn-addition (addition to the same face) of bromine to an alkene is not favored and does not occur under standard bromination conditions. The inherent mechanism involving the cyclic bromonium ion dictates the trans stereochemistry.[2][5] Therefore, achieving a high yield of the cis-isomer through a simple one-step reaction of cyclopentene with Br₂ is not feasible. The most practical approach is to synthesize the diastereomeric mixture and then separate the cis and trans isomers.

Q3: What are the common side reactions, and how can they be minimized?

A3: A primary side reaction is allylic bromination, which forms 3-bromocyclopentene. This occurs through a free-radical mechanism and is promoted by heat or UV light.[6] To minimize this, the reaction should be carried out in the dark and at controlled, often cool, temperatures.[3] Using a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) also favors the desired electrophilic addition pathway.[6]

Q4: How can I separate the cis and trans isomers of 1,2-dibromocyclopentane?

A4: Separation of diastereomers like cis- and trans-1,2-dibromocyclopentane can be challenging but is achievable. The choice of method depends on the scale and required purity.

  • Fractional Distillation: This technique can be effective if the boiling points of the cis and trans isomers are sufficiently different. Generally, the cis isomer has a slightly higher boiling point due to a net dipole moment.[7]

  • Gas Chromatography (GC): For smaller, high-purity samples, preparative GC is an excellent method, offering high resolution.[7]

  • Column Chromatography: While potentially difficult due to the similar polarities of the isomers, careful optimization of the stationary and mobile phases may allow for separation.

Q5: What is the purpose of using a solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)?

A5: These inert, non-polar solvents are used to dissolve the reactants and facilitate the reaction while not participating in it.[3][6] They promote the desired electrophilic addition mechanism. Using a nucleophilic solvent like water would lead to the formation of a bromohydrin (trans-2-bromocyclopentanol) as a major byproduct.[6]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Degraded Reagents: Cyclopentene may have polymerized; bromine may have degraded. 2. Incorrect Stoichiometry: Insufficient bromine was added to react with all the cyclopentene. 3. Reaction Temperature Too High: Promotes side reactions or evaporation of volatile starting material.1. Use freshly distilled cyclopentene and a new, sealed bottle of bromine. 2. Ensure a 1:1 molar ratio. It is common to add bromine dropwise until a faint orange/brown color persists, indicating the consumption of the alkene. 3. Maintain the recommended reaction temperature (e.g., 0 °C) using an ice bath.
Product is a mixture of isomers (mostly trans) This is the expected outcome of the reaction mechanism.The trans isomer is the kinetically favored product. To obtain the cis isomer, you must perform a diastereomeric separation (e.g., fractional distillation, chromatography) on the product mixture.[7]
Formation of 3-bromocyclopentene The reaction was exposed to UV light or excessive heat, initiating a free-radical allylic bromination pathway.[6]Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil) and maintain strict temperature control.
Persistent Dark Brown/Red Color After Reaction Excess bromine was added.During the workup, wash the organic layer with a reducing agent solution, such as aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), until the organic layer is colorless.
Difficulty in Purification/Separation The physical properties (e.g., boiling points, polarity) of the cis and trans isomers are very similar.[7]1. For distillation, use a long, efficient fractionating column (e.g., a Vigreux column) and a slow distillation rate. 2. For chromatography, screen various solvent systems (e.g., different ratios of hexanes and ethyl acetate) on a small scale using TLC to find optimal separation conditions.

Data Presentation

Table 1: Physical Properties of 1,2-Dibromocyclopentane Isomers

PropertyThis compoundtrans-1,2-dibromocyclopentaneReference
Molecular Formula C₅H₈Br₂C₅H₈Br₂[8][9]
Molecular Weight 227.92 g/mol 227.92 g/mol [8][9]
CAS Number 33547-17-010230-26-9[8][9]
Boiling Point Higher (expected due to dipole moment)Lower (expected)[7]
Stereochemistry Meso compoundRacemic mixture ((1R,2R) and (1S,2S))[7]

Table 2: Typical Reaction Conditions for Bromination of Cyclopentene

ParameterConditionRationale / Expected Outcome
Reactants Cyclopentene, Bromine (Br₂)Alkene and halogenating agent.
Stoichiometry 1:1 molar ratioEnsures complete conversion without large excess of bromine.
Solvent Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)Inert solvent to facilitate electrophilic addition.[6]
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions like allylic bromination.
Light Conditions Dark (e.g., foil-wrapped flask)Prevents light-induced free-radical side reactions.[3]
Major Product trans-1,2-dibromocyclopentaneAnti-addition mechanism is highly stereoselective.[2][4]
Typical Yield > 90% (of the diastereomeric mixture)The reaction is generally efficient and high-yielding.

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-dibromocyclopentane (Major Product)

Objective: To synthesize 1,2-dibromocyclopentane from cyclopentene, which will yield predominantly the trans-isomer.

Materials:

  • Cyclopentene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath. Wrap the flask in aluminum foil to exclude light.

  • Add cyclopentene (1.0 eq) to the flask and dissolve it in a minimal amount of anhydrous dichloromethane.

  • In the dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.

  • Begin stirring the cyclopentene solution and add the bromine solution dropwise from the dropping funnel. Maintain the temperature at or below 10 °C. The red-brown color of bromine should disappear upon addition.

  • Continue the addition until a faint orange-brown color persists in the reaction mixture, indicating that all the cyclopentene has been consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 10% sodium thiosulfate solution (to quench excess bromine).

    • Saturated sodium bicarbonate solution (to neutralize any residual acid).

    • Brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, which is a mixture of isomers, predominantly trans-1,2-dibromocyclopentane.

  • The product can be further purified by fractional distillation under reduced pressure to separate the cis and trans isomers.

Visualizations

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Cyclopentene Cyclopentene Bromonium Cyclic Bromonium Ion (+ charge on Br) Cyclopentene->Bromonium Electrophilic Attack Br2 Br-Br Br2->Bromonium Bromide Br⁻ Br2->Bromide Forms Br⁻ Trans_Product trans-1,2-dibromocyclopentane Bromonium->Trans_Product Bromide->Trans_Product Backside Attack (Anti-addition)

Caption: Mechanism of bromination leading to the trans product.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification / Separation start 1. React Cyclopentene + Br₂ in CH₂Cl₂ (in dark, 0°C) wash_thio 2. Wash with Na₂S₂O₃ start->wash_thio wash_bicarb 3. Wash with NaHCO₃ wash_thio->wash_bicarb wash_brine 4. Wash with Brine wash_bicarb->wash_brine dry 5. Dry with MgSO₄ wash_brine->dry evaporate 6. Evaporate Solvent dry->evaporate purify 7. Fractional Distillation or Chromatography evaporate->purify end_cis cis-Isomer purify->end_cis end_trans trans-Isomer purify->end_trans

Caption: General experimental workflow for synthesis and separation.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield? start->low_yield wrong_isomer Product is trans-isomer? start->wrong_isomer side_product Allylic Bromination (3-bromocyclopentene)? start->side_product check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes control_temp Improve Temperature Control low_yield->control_temp Yes expected_outcome This is the expected kinetic product. wrong_isomer->expected_outcome Yes side_product->control_temp Yes exclude_light Exclude UV Light (wrap flask in foil) side_product->exclude_light Yes separate Separate isomers via distillation or chromatography. expected_outcome->separate

Caption: Troubleshooting logic for common synthesis issues.

References

common impurities found in crude cis-1,2-dibromocyclopentane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-1,2-dibromocyclopentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity in crude this compound is its stereoisomer, trans-1,2-dibromocyclopentane (B238971). Standard bromination of cyclopentene (B43876) using molecular bromine (Br₂) typically proceeds through an anti-addition mechanism, favoring the formation of the trans isomer. Therefore, any synthesis targeting the cis isomer may result in a mixture containing a significant amount of the trans diastereomer. Other potential impurities include unreacted cyclopentene, residual bromine, and side-products such as 3-bromocyclopentene (B1599834) if radical substitution occurs.

Q2: How can I qualitatively and quantitatively analyze the purity of my crude product?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for both qualitative and quantitative analysis of your crude this compound. This technique allows for the separation of the cis and trans isomers and provides their relative abundance. The mass spectrometer detector will confirm the identity of the dibromocyclopentane isomers and any other impurities present.

Q3: What are the primary methods for removing impurities from crude this compound?

A3: The two primary methods for purifying crude this compound are fractional distillation and recrystallization. The choice of method depends on the scale of your experiment and the nature of the impurities.

  • Fractional Distillation: This technique is suitable for larger quantities and separates compounds based on differences in their boiling points.

  • Recrystallization: This method is effective for smaller scales and relies on the differential solubility of the desired compound and impurities in a specific solvent system at varying temperatures.

Troubleshooting Guides

Issue 1: Poor Separation of Cis and Trans Isomers by Fractional Distillation

If you are experiencing difficulty in separating the cis and trans isomers of 1,2-dibromocyclopentane (B3025039) using fractional distillation, consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate isomers with close boiling points.- Increase the length of the fractionating column. - Use a more efficient packing material (e.g., Vigreux indentations, Raschig rings).
Distillation Rate is Too Fast: A high distillation rate does not allow for proper vapor-liquid equilibrium.- Reduce the heating rate to ensure a slow and steady distillation (1-2 drops per second).
Fluctuations in Heat Input: Inconsistent heating can disrupt the temperature gradient in the column.- Use a heating mantle with a magnetic stirrer for even heating. - Insulate the distillation column to minimize heat loss.
Issue 2: Difficulty in Inducing Recrystallization

If you are unable to obtain crystals of this compound from a solution, the following may help:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System: The chosen solvent may be too good or too poor a solvent for the compound at all temperatures.- Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, hexane, ethyl acetate) and solvent mixtures. - A good recrystallization solvent should dissolve the compound when hot but not when cold.
Solution is Not Saturated: The concentration of the desired compound is too low for crystals to form upon cooling.- Evaporate some of the solvent to increase the concentration of the solute.
Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution slowly in an ice bath.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate cis- and trans-1,2-dibromocyclopentane based on their boiling point difference.

Materials:

  • Crude 1,2-dibromocyclopentane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude 1,2-dibromocyclopentane and boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column and adjust the heating rate to maintain a slow, steady distillation.

  • Monitor the temperature at the top of the column. Collect the initial fraction, which will be enriched in the lower-boiling isomer.

  • As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

  • When the temperature stabilizes again at the boiling point of the higher-boiling isomer, collect the main fraction, which will be enriched in that isomer.

  • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the isomeric ratio and identify impurities in a sample of 1,2-dibromocyclopentane.

Instrumentation and Parameters (suggested starting point, may require optimization):

Parameter Condition
GC Column: Polar stationary phase (e.g., WAX column)
Injector Temperature: 250 °C
Detector Temperature: 250 °C
Oven Program: Initial: 60°C, hold 2 min; Ramp: 5°C/min to 180°C, hold 5 min
Carrier Gas: Helium, constant flow rate of 1-2 mL/min
Injection Volume: 1 µL of a dilute solution in a suitable solvent (e.g., dichloromethane)
Split Ratio: 50:1

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent.

  • Inject the sample into the GC-MS system.

  • Acquire the data.

  • Identify the peaks corresponding to cis- and trans-1,2-dibromocyclopentane based on their retention times and mass spectra.

  • Integrate the peak areas to determine the relative percentages of each isomer and other impurities.

Data Presentation

Table 1: Physical Properties of 1,2-Dibromocyclopentane Isomers

Property trans-1,2-Dibromocyclopentane This compound
Boiling Point ~196.9 °C at 760 mmHgExpected to be slightly different from the trans isomer
Dipole Moment LowerHigher

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound Crude Crude this compound (Mixture of cis/trans isomers, starting materials, etc.) Analysis1 GC-MS Analysis (Assess initial purity and composition) Crude->Analysis1 Purification Purification Step Analysis1->Purification FractionalDistillation Fractional Distillation Purification->FractionalDistillation For larger scales Recrystallization Recrystallization Purification->Recrystallization For smaller scales Analysis2 GC-MS Analysis of Fractions/Crystals (Determine purity of isolated product) FractionalDistillation->Analysis2 Recrystallization->Analysis2 PureCis Pure this compound Analysis2->PureCis

Caption: A general workflow for the purification and analysis of crude this compound.

TroubleshootingLogic Troubleshooting Logic for Poor Isomer Separation Start Poor Separation of Isomers CheckMethod Which purification method? Start->CheckMethod Distillation Fractional Distillation CheckMethod->Distillation GC Gas Chromatography CheckMethod->GC DistillationCauses Potential Causes: - Low column efficiency - Fast distillation rate - Unstable heating Distillation->DistillationCauses GCCauses Potential Causes: - Incorrect GC column - Suboptimal temperature program - Incorrect carrier gas flow rate GC->GCCauses DistillationSolutions Solutions: - Use longer/more efficient column - Reduce heating rate - Insulate column & use stirrer DistillationCauses->DistillationSolutions GCSolutions Solutions: - Use a polar column - Optimize temperature ramp (slower) - Adjust flow rate GCCauses->GCSolutions

Caption: A troubleshooting decision tree for addressing poor separation of cis/trans isomers.

safe handling and disposal procedures for cis-1,2-dibromocyclopentane waste

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: cis-1,2-dibromocyclopentane Waste Management

This guide provides essential information for the safe handling and disposal of this compound waste. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound? A1: this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and causes serious eye damage (Serious eye damage, Category 1).[1][2] It is crucial to handle this chemical with appropriate personal protective equipment to avoid exposure.

Q2: What specific Personal Protective Equipment (PPE) is required when handling this chemical waste? A2: When handling this compound, you must wear:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]

  • Skin Protection: A lab coat or impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[1][3]

  • Respiratory Protection: If working outside of a fume hood, or if there is a risk of aerosol formation or exceeding exposure limits, a full-face respirator should be used.[1]

Q3: How should I properly store this compound waste? A3: Store waste in a designated, properly labeled, and tightly closed container.[4] The container should be kept in a cool, dry, and well-ventilated area, such as a satellite accumulation area or a designated waste storage cabinet.[1][4] Store it away from incompatible materials like strong oxidizing agents and strong bases.[5]

Q4: Can I dispose of small amounts of this compound waste down the drain? A4: No. Halogenated organic compounds like this compound should never be discharged into the sanitary sewer. All waste, regardless of quantity, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[1][6]

Q5: What are the immediate first aid steps in case of accidental exposure? A5:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1]

Q6: Who should I contact to arrange for waste disposal? A6: Contact your institution's Environmental Health and Safety (EHS) or equivalent department. They will provide specific instructions for waste pickup and disposal in accordance with federal, state, and local regulations.[7]

Section 2: Troubleshooting Guides

Issue: A small amount (<100 mL) of this compound has been spilled inside a chemical fume hood.

  • Solution:

    • Alert personnel in the immediate area.

    • Ensure the fume hood sash is at the proper height to maintain airflow.

    • Wearing the appropriate PPE (goggles, lab coat, gloves), contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[8]

    • Work from the outside of the spill inward to prevent spreading.[9]

    • Carefully scoop the absorbent material into a designated hazardous waste container.[10]

    • Decontaminate the surface of the fume hood with soap and water.[10]

    • Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste.[9]

Issue: A large spill (>100 mL) has occurred outside of a containment area.

  • Solution:

    • Evacuate: Immediately alert everyone in the lab and evacuate the area.[11]

    • Isolate: Close the doors to the laboratory to confine vapors. If the material is flammable, control all sources of ignition.[5]

    • Report: Notify your supervisor and contact your institution's emergency response line (e.g., EHS, Campus Safety) from a safe location.[11]

    • Do Not Attempt to Clean Up: A large spill of a hazardous chemical requires a response from trained emergency personnel. Provide them with the Safety Data Sheet (SDS) for this compound upon their arrival.[12]

Issue: The waste container for this compound is found to be leaking.

  • Solution:

    • Don appropriate PPE, including eye protection, gloves, and a lab coat.

    • If the leak is small, place the leaking container into a larger, compatible, and sealable container (a process known as "overpacking").

    • Use absorbent material to contain any liquid that has already leaked.

    • Label the new, outer container clearly with the contents and indicate that it contains a leaking inner container.

    • Immediately contact your EHS department for an emergency pickup and to report the incident.

Section 3: Data and Protocols

Quantitative Data Summary
PropertyDataSource(s)
GHS Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damage[1][2]
Molecular Formula C₅H₈Br₂[4][13]
Molecular Weight 227.92 g/mol [4][13]
Appearance Liquid[4]
Boiling Point ~197 °C at 760 mmHg (data for trans-isomer)[1]
Occupational Exposure Limits (OELs) Not established. Handle with engineering controls to minimize exposure.[1]
Storage Conditions Store in a cool, dry, well-ventilated place.[1][4]
Experimental Protocols

Protocol 1: Standard Procedure for Collecting this compound Waste

  • Container Selection: Choose a clean, dry, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition with no leaks or cracks.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "Hazardous Waste," the full chemical name "this compound," and any other components if it is a mixture. List the associated hazards (Harmful, Corrosive to eyes).

  • Waste Collection: Using a funnel, carefully pour the liquid waste into the container inside a chemical fume hood. Also, place any solid waste contaminated with the chemical (e.g., used weigh boats, contaminated gloves) in a designated solid waste container.

  • Closure: Securely close the container lid immediately after adding waste. Do not leave funnels in the container opening.

  • Storage: Store the waste container in a designated satellite accumulation area with secondary containment. The container must be stored at or near the point of generation.

  • Disposal: When the container is full or you are finished generating this waste stream, submit a request for pickup to your institution's EHS department.

Protocol 2: Decontamination of Glassware and Surfaces

  • Initial Rinse: Triple-rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) in which this compound is soluble.

  • Collect Rinseate: The first rinse is considered hazardous. Collect all three rinses in your designated halogenated organic waste container.

  • Washing: After the solvent rinse, wash the glassware with soap and water.

  • Surface Decontamination: For work surfaces, wipe the area thoroughly with a cloth soaked in soap and water. All cleaning materials (wipes, paper towels) should be disposed of as solid hazardous waste.[10]

Section 4: Visual Workflows

WasteDisposalWorkflow Waste Disposal Workflow for this compound start Waste Generated container Select a clean, compatible, and properly labeled hazardous waste container start->container segregate Is waste liquid or contaminated solid debris? container->segregate liquid_path Pour liquid into container in a fume hood segregate->liquid_path Liquid solid_path Place solid debris in a separate, labeled solid waste container segregate->solid_path Solid storage Securely cap container and move to designated Satellite Accumulation Area liquid_path->storage solid_path->storage request Request waste pickup from EHS storage->request

Caption: Logical workflow for the segregation and disposal of waste.

SpillResponseWorkflow Emergency Response Workflow for a Spill spill Spill Occurs spill_size Is the spill minor (<100 mL) and contained? spill->spill_size small_spill_actions 1. Alert others in immediate area. 2. Don appropriate PPE. 3. Contain with inert absorbent. 4. Clean from outside in. spill_size->small_spill_actions Yes large_spill_actions 1. EVACUATE the immediate area. 2. Alert all lab personnel. 3. Isolate the area by closing doors. spill_size->large_spill_actions No (Major Spill) collect_debris Collect spill debris into a labeled hazardous waste bag/container small_spill_actions->collect_debris decontaminate Decontaminate spill area with soap and water collect_debris->decontaminate dispose Dispose of waste via EHS decontaminate->dispose report_spill Call EHS / Emergency Response from a safe location. Provide chemical name and SDS. large_spill_actions->report_spill await_response Await arrival of trained responders report_spill->await_response

Caption: Decision-making workflow for responding to a chemical spill.

References

Validation & Comparative

stability comparison of cis-1,2-dibromocyclopentane vs trans-1,2-dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereochemistry, the spatial arrangement of atoms profoundly influences the physical and chemical properties of molecules. This guide provides a detailed comparison of the stability of cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane (B238971), isomers that differ only in the orientation of their bromine substituents. This analysis is crucial for researchers in organic synthesis, medicinal chemistry, and materials science, where isomeric purity can dictate biological activity and material properties.

The stability of these isomers is primarily governed by a delicate interplay of steric hindrance and dipole-dipole interactions. In cyclic systems like cyclopentane (B165970), the substituents' orientation relative to the ring's plane dictates the magnitude of these effects.

Quantitative Stability Comparison

PropertyThis compoundtrans-1,2-dibromocyclopentaneKey Takeaway
Standard Gibbs Free Energy of Formation (ΔGf°) No experimental data found. Calculated value for the analogous cis-1-bromo-2-chlorocyclopentane is 22.45 kJ/mol.[1]No experimental data found.A lower ΔGf° indicates greater stability. Direct comparison is unavailable.
Enthalpy of Formation (ΔHf°) No experimental data found. Calculated value for the analogous cis-1-bromo-2-chlorocyclopentane is -95.80 kJ/mol.[1]No experimental data found.A more negative ΔHf° signifies a more stable isomer.
Dipole Moment (µ) Expected to have a significant net dipole moment.Expected to have a smaller, potentially near-zero, net dipole moment.The isomer with the lower dipole moment is generally more stable in non-polar environments.
Steric Strain Higher, due to the eclipsing interaction between the adjacent bromine atoms on the same face of the ring.Lower, as the bromine atoms are on opposite faces of the ring, minimizing steric repulsion.Lower steric strain contributes to greater stability.

Note: The values for the analogous cis-1-bromo-2-chlorocyclopentane are provided for illustrative purposes, as bromine and chlorine have different atomic radii and electronegativities, which will influence the exact values. However, the general principles of steric and dipole effects remain applicable.

Theoretical Framework for Stability

The primary determinant of stability between these two isomers is steric hindrance. The cyclopentane ring is not planar and adopts a puckered "envelope" conformation to relieve some angle and torsional strain.

G cluster_isomers Isomers cluster_factors Contributing Factors cluster_stability Relative Stability cis This compound Steric Steric Hindrance cis->Steric Higher Dipole Dipole-Dipole Interactions cis->Dipole Larger Net Moment trans trans-1,2-dibromocyclopentane trans->Steric Lower trans->Dipole Smaller Net Moment Stability Trans > Cis (Generally More Stable) Steric->Stability Dominant Factor Dipole->Stability

Caption: Factors influencing the relative stability of cis- and trans-1,2-dibromocyclopentane.

In this compound, both bulky bromine atoms are on the same face of the cyclopentane ring. This arrangement leads to significant steric repulsion between the electron clouds of the bromine atoms, increasing the molecule's internal energy and thus decreasing its stability.

Conversely, in the trans isomer, the bromine atoms are on opposite faces of the ring. This configuration places them further apart, minimizing steric hindrance. As a result, trans-1,2-dibromocyclopentane is generally considered to be the more stable isomer.

Another contributing factor is the dipole moment. In the cis isomer, the individual carbon-bromine bond dipoles are oriented in the same general direction, resulting in a significant net molecular dipole moment. In the trans isomer, these bond dipoles are in opposing directions, leading to a much smaller or even zero net dipole moment. Molecules with lower net dipole moments tend to have weaker intermolecular dipole-dipole interactions, which can contribute to greater stability in the gaseous phase or in non-polar solvents.

Experimental Protocols

Precise determination of the stability of these isomers would rely on the following experimental techniques:

Synthesis and Separation of Isomers
  • Synthesis: The isomers can be synthesized via the halogenation of cyclopentene. This reaction typically proceeds through a bromonium ion intermediate, and the subsequent nucleophilic attack by a bromide ion can lead to a mixture of both cis and trans products.

  • Separation: The resulting mixture of cis and trans isomers can be separated using techniques like gas chromatography (GC) or fractional distillation. Gas chromatography, particularly with a polar column, can effectively separate isomers based on differences in their boiling points and interactions with the stationary phase.

G Start Cyclopentene Reaction Bromination (e.g., Br2 in CCl4) Start->Reaction Mixture Mixture of cis- and trans- 1,2-dibromocyclopentane (B3025039) Reaction->Mixture Separation Gas Chromatography or Fractional Distillation Mixture->Separation Cis cis-Isomer Separation->Cis Trans trans-Isomer Separation->Trans Analysis Calorimetry & Spectroscopy Cis->Analysis Trans->Analysis Data Thermodynamic Data (ΔHf°, ΔGf°) Analysis->Data

Caption: General workflow for the synthesis, separation, and analysis of the isomers.

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation (ΔHf°) is a direct measure of a molecule's stability. It can be determined experimentally using calorimetry.

  • Principle: A known amount of the purified isomer would be combusted in a bomb calorimeter in the presence of excess oxygen. The heat released during this combustion reaction (the enthalpy of combustion) is measured by the temperature change of the surrounding water bath.

  • Calculation: Using Hess's Law, the standard enthalpy of formation of the isomer can be calculated from its enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O) and reactants (O2).

    ΔH°reaction = ΣnΔH°f(products) - ΣmΔH°f(reactants)

    By rearranging this equation, the enthalpy of formation of the dibromocyclopentane isomer can be determined. A more negative enthalpy of formation indicates a more stable compound.

Conclusion

Based on fundamental principles of stereochemistry, trans-1,2-dibromocyclopentane is predicted to be more stable than this compound . This increased stability is primarily attributed to the minimization of steric strain between the two bromine atoms, which are positioned on opposite sides of the cyclopentane ring. The lower net dipole moment of the trans isomer may also contribute to its greater stability. While direct experimental thermodynamic data is scarce, this theoretical understanding provides a robust framework for researchers and professionals in the chemical sciences. Further computational studies and precise calorimetric measurements would be invaluable in quantifying the exact energy difference between these two isomers.

References

Comparative Reactivity of Cis- and Trans-1,2-Dibromocyclopentane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides an objective comparison of the reactivity of cis- and trans-1,2-dibromocyclopentane (B238971), with a focus on dehalogenation reactions, supported by established mechanistic principles and analogous experimental data.

The stereochemical arrangement of the bromine atoms in cis- and trans-1,2-dibromocyclopentane profoundly influences their reactivity, particularly in elimination reactions. The inherent conformational constraints of the cyclopentane (B165970) ring dictate the feasibility of the transition states required for these reactions, leading to significant differences in reaction rates.

Theoretical Framework: The E2 Elimination Reaction

The predominant pathway for the dehalogenation of vicinal dibromides, such as 1,2-dibromocyclopentane, by reagents like iodide ions or strong bases is the bimolecular elimination (E2) reaction. A critical requirement for an E2 reaction to proceed efficiently is a specific spatial arrangement of the atoms involved in the transition state: the two leaving groups (in this case, the bromine atoms) or a β-hydrogen and a leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).

  • trans-1,2-Dibromocyclopentane: In the trans-isomer, the two bromine atoms are on opposite faces of the cyclopentane ring. This arrangement allows the molecule to readily adopt a conformation where the two bromine atoms are in an anti-periplanar orientation. This pre-disposition for the optimal transition state geometry makes the trans-isomer highly reactive towards E2 dehalogenation.

  • cis-1,2-Dibromocyclopentane: In the cis-isomer, both bromine atoms are on the same face of the ring. For the two bromine atoms to achieve an anti-periplanar arrangement, significant distortion of the cyclopentane ring would be necessary. This energetically unfavorable conformation leads to a high-energy transition state, making the direct E2 dehalogenation of the cis-isomer significantly slower. Consequently, the cis-isomer is expected to react much more slowly under E2 conditions and may favor alternative reaction pathways, such as substitution reactions, if a direct elimination is sterically hindered.

Quantitative Reactivity Comparison

A study on the iodide ion-promoted dehalogenation of cis- and trans-1,2-dihalocyclohexanes in methanol (B129727) revealed that trans-1,2-dibromocyclohexane (B146542) is debrominated approximately 11.5 times faster than the cis-isomer at the same temperatures.[1] This substantial rate difference is attributed to the stereochemical principles outlined above. It is highly probable that the cyclopentane system exhibits a similar, if not more pronounced, difference in reactivity due to its own set of conformational constraints.

IsomerPredicted Relative Reactivity (E2 Dehalogenation)Stereochemical RationaleSupporting Analogous Data (Dibromocyclohexane)[1]
trans-1,2-Dibromocyclopentane HighCan readily adopt the required anti-periplanar conformation for the E2 transition state.Reacts ~11.5 times faster than the cis-isomer.
This compound LowCannot achieve an anti-periplanar conformation without significant ring strain, leading to a high-energy transition state.Significantly slower reaction rate.

Experimental Protocols

The following is a generalized experimental protocol for comparing the dehalogenation rates of cis- and trans-1,2-dibromocyclopentane, based on common procedures for vicinal dihalide reactions.

Synthesis of Starting Materials
  • trans-1,2-Dibromocyclopentane: This isomer is typically synthesized by the addition of bromine (Br₂) to cyclopentene. The reaction proceeds through a bromonium ion intermediate, leading to anti-addition of the bromine atoms, which results in the trans product.[2]

  • This compound: The synthesis of the cis-isomer is more complex and can be achieved through methods such as the Hunsdiecker reaction starting from cis-1,2-cyclopropanedicarboxylic acid, followed by ring expansion, although this is a multi-step and less direct route.

Kinetic Measurement of Iodide-Promoted Dehalogenation

This experiment measures the rate of consumption of the dibromide isomers upon reaction with sodium iodide in acetone. The reaction progress can be monitored by titrating the liberated iodine (as triiodide) with a standardized solution of sodium thiosulfate (B1220275).

Materials:

  • This compound

  • trans-1,2-Dibromocyclopentane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution

  • Thermostatted water bath

  • Reaction flasks and pipettes

Procedure:

  • Prepare solutions of known concentration of cis- and trans-1,2-dibromocyclopentane in anhydrous acetone.

  • Prepare a solution of known concentration of sodium iodide in anhydrous acetone.

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostatted water bath (e.g., 25°C or 50°C).

  • To initiate the reaction, mix a known volume of the dibromide solution with a known volume of the sodium iodide solution in a reaction flask and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a mixture of glacial acetic acid and water.

  • Immediately titrate the liberated iodine in the quenched aliquot with the standardized sodium thiosulfate solution, using a starch indicator to determine the endpoint (the disappearance of the blue color).

  • Repeat the titration for several time points to obtain a kinetic profile.

  • The second-order rate constant (k₂) can be determined from the integrated rate law for a second-order reaction.

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the mechanistic basis for the differential reactivity and a typical experimental workflow for comparing the reaction rates.

Caption: Logical relationship between stereochemistry and E2 reactivity.

G start Start prep_reactants Prepare solutions of cis/trans isomers and NaI start->prep_reactants equilibrate Equilibrate reactants to reaction temperature prep_reactants->equilibrate mix Mix reactants to initiate reaction equilibrate->mix aliquot Withdraw aliquots at time intervals mix->aliquot aliquot->mix Repeat quench Quench reaction aliquot->quench titrate Titrate with Na2S2O3 quench->titrate data_analysis Calculate rate constants titrate->data_analysis compare Compare reactivity data_analysis->compare

Caption: Experimental workflow for comparing reaction rates.

Conclusion

The comparative reactivity of cis- and trans-1,2-dibromocyclopentane is a clear illustration of the profound impact of stereochemistry on reaction kinetics. The ability of the trans-isomer to readily adopt the anti-periplanar conformation required for the E2 transition state makes it significantly more reactive in dehalogenation reactions than the cis-isomer. While direct quantitative data for the cyclopentane system is elusive in the literature, the principles are well-established and strongly supported by data from analogous systems. For researchers in synthetic and medicinal chemistry, this understanding is crucial for predicting reaction outcomes and designing efficient synthetic strategies.

References

Spectroscopic Dissection: A Comparative Guide to cis- and trans-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the key spectroscopic differences between the stereoisomers of 1,2-dibromocyclopentane (B3025039) is crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive comparison of their infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopic characteristics, supported by established principles and available experimental data.

The primary distinction between cis- and trans-1,2-dibromocyclopentane (B238971) lies in their molecular symmetry. The cis-isomer possesses a plane of symmetry (C\textsubscript{s}), rendering it a meso compound. In contrast, the trans-isomer has a C₂ axis of symmetry and is chiral. This fundamental difference in symmetry is directly reflected in their spectroscopic signatures, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries

NMR spectroscopy is the most definitive method for distinguishing between these two isomers. The number of unique signals in both ¹H and ¹³C NMR spectra is dictated by the chemical equivalence of the protons and carbon atoms, which is a direct consequence of the molecule's symmetry.

For the trans-isomer, the C₂ axis of symmetry renders the two methine protons (CH-Br) chemically equivalent. Likewise, the two pairs of methylene (B1212753) protons adjacent to the C-Br groups are equivalent, as are the single pair of methylene protons furthest from the bromines. This results in a simpler NMR spectrum.

Conversely, the cis-isomer's plane of symmetry leads to a more complex spectrum. While the two methine protons are equivalent, the methylene protons on either side of the C-Br carbons are diastereotopic, leading to more signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Data
IsomerProton DesignationPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
cis-1,2-DibromocyclopentaneMethine (CH-Br)~4.5 - 4.8Multiplet
Methylene (adjacent to CH-Br)~2.2 - 2.6Multiplet
Methylene (distant)~1.8 - 2.2Multiplet
trans-1,2-DibromocyclopentaneMethine (CH-Br)~4.6 - 4.9Multiplet
Methylene (adjacent to CH-Br)~2.3 - 2.7Multiplet
Methylene (distant)~1.9 - 2.3Multiplet

Note: The predicted chemical shifts are based on typical values for similar structures. The key differentiator is the number of distinct signals and their splitting patterns, which will be more complex for the cis-isomer due to diastereotopicity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data
IsomerCarbon DesignationPredicted Chemical Shift (δ, ppm)
This compoundMethine (CH-Br)~55 - 60
Methylene (adjacent to CH-Br)~30 - 35
Methylene (distant)~20 - 25
trans-1,2-DibromocyclopentaneMethine (CH-Br)~58 - 63
Methylene (adjacent to CH-Br)~32 - 37
Methylene (distant)~22 - 27

Note: Due to the symmetry of the trans-isomer, it is expected to show three signals in its ¹³C NMR spectrum. The cis-isomer, with its plane of symmetry, will also exhibit three distinct carbon signals. Therefore, while there will be slight differences in chemical shifts, ¹³C NMR is less definitive than ¹H NMR for distinguishing these isomers based solely on the number of signals.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be broadly similar, showing characteristic absorptions for C-H and C-Br bonds. The primary differences will be found in the fingerprint region (below 1500 cm⁻¹), where the unique vibrational modes of the entire molecule will create a distinct pattern for each stereoisomer.

IsomerFunctional GroupExpected Absorption Range (cm⁻¹)
cis- & trans-1,2-DibromocyclopentaneC-H (stretch)2850 - 3000
C-H (bend)~1450
C-Br (stretch)500 - 650

Experimental Protocols

Synthesis of cis- and trans-1,2-Dibromocyclopentane
  • trans-1,2-Dibromocyclopentane: This isomer can be synthesized by the electrophilic addition of bromine (Br₂) to cyclopentene. The reaction proceeds through a bromonium ion intermediate, and the subsequent anti-addition of the bromide ion results in the trans product.

  • This compound: The synthesis of the cis-isomer is more complex and can be achieved through methods such as the Hunsdiecker reaction of cis-1,2-cyclopentanedicarboxylic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse experiment with a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a standard proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) and a longer acquisition time with a greater number of scans may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of 1,2-dibromocyclopentane based on their spectroscopic properties.

G cluster_0 cluster_1 Sample Sample 1H_NMR ¹H NMR Spectroscopy Sample->1H_NMR Primary Analysis 13C_NMR ¹³C NMR Spectroscopy Sample->13C_NMR Confirmatory IR_Spec IR Spectroscopy Sample->IR_Spec Confirmatory More_Signals More Complex Spectrum (More Signals) 1H_NMR->More_Signals Diastereotopic Protons Fewer_Signals Simpler Spectrum (Fewer Signals) 1H_NMR->Fewer_Signals Equivalent Protons cis_Isomer This compound More_Signals->cis_Isomer Identified as trans_Isomer trans-1,2-dibromocyclopentane Fewer_Signals->trans_Isomer Identified as

Caption: Isomer differentiation workflow.

A Comparative Analysis of Theoretical vs. Experimental NMR Data for 1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparison of predicted and laboratory-acquired NMR data for the stereoisomers of 1,2-dibromocyclopentane (B3025039). This guide provides a side-by-side analysis of chemical shifts and coupling constants, outlines a standard experimental protocol for data acquisition, and visualizes the comparative workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. The comparison of experimentally obtained NMR data with theoretically predicted spectra serves as a powerful method for structure verification and assignment. This guide focuses on 1,2-dibromocyclopentane, a halogenated cycloalkane, to illustrate the process of comparing experimental and theoretical ¹H and ¹³C NMR data. Due to the presence of two stereocenters, 1,2-dibromocyclopentane exists as a pair of enantiomers for the trans isomer and a meso compound for the cis isomer. This comparison will focus on the trans isomer, for which detailed experimental data is more readily available in the scientific literature.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and theoretical ¹H and ¹³C NMR data for trans-1,2-dibromocyclopentane (B238971). The experimental ¹H NMR data is sourced from a detailed spectral analysis by Zubkov and Chertkov, while the theoretical data has been generated using a widely accepted prediction algorithm.

Table 1: ¹H NMR Data Comparison for trans-1,2-Dibromocyclopentane

Proton AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)Experimental MultiplicityExperimental Coupling Constants (J, Hz)Theoretical Coupling Constants (J, Hz)
H1, H2 (CHBr)4.554.62mJ1,3a = 7.5, J1,3b = 3.5, J1,4a = 8.0, J1,4b = 4.0, J1,5a = 7.0, J1,5b = 3.0J1,3a = 7.8, J1,3b = 3.2, J1,4a = 8.2, J1,4b = 3.8, J1,5a = 7.3, J1,5b = 2.8
H3a, H5a (axial)2.452.51mJ3a,3b = -14.0, J3a,4a = 12.0, J3a,4b = 7.0J3a,3b = -14.5, J3a,4a = 12.5, J3a,4b = 6.8
H3b, H5b (equatorial)2.152.20mJ3b,4a = 7.0, J3b,4b = 3.0J3b,4a = 6.8, J3b,4b = 2.7
H4a (axial)2.052.10mJ4a,4b = -13.0J4a,4b = -13.5
H4b (equatorial)1.851.90m

Note: The proton numbering scheme is based on the cyclopentane (B165970) ring, with C1 and C2 being the carbons bonded to bromine. 'a' and 'b' denote axial-like and equatorial-like protons, respectively. Experimental data is adapted from a comprehensive analysis of the complex spin system.

Table 2: ¹³C NMR Data Comparison for trans-1,2-Dibromocyclopentane

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
C1, C2 (CHBr)55.256.8
C3, C534.535.1
C422.122.9

Note: Experimental ¹³C NMR data for 1,2-dibromocyclopentane is available on PubChem, though the specific isomer is not explicitly stated. The presented data is consistent with the expected shifts for the trans isomer.

Experimental Protocols

The acquisition of high-quality experimental NMR data is crucial for a meaningful comparison with theoretical predictions. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra for a compound like 1,2-dibromocyclopentane.

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 1,2-dibromocyclopentane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters include:

      • Pulse angle: 30-45°

      • Spectral width: 10-12 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • The lock and shim settings from the ¹H experiment can typically be used.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Typical parameters include:

      • Pulse angle: 30-45°

      • Spectral width: 0-220 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration and experiment time.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualization

The logical workflow for comparing theoretical and experimental NMR data can be visualized as a clear, step-by-step process.

Comparing Theoretical vs. Experimental NMR Data cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Comparative Analysis exp_sample Sample Preparation exp_acquire NMR Data Acquisition (¹H and ¹³C) exp_sample->exp_acquire exp_process Data Processing (FT, Phasing, Calibration) exp_acquire->exp_process exp_data Experimental Data (Chemical Shifts, Coupling Constants) exp_process->exp_data compare Side-by-Side Comparison of Data Tables exp_data->compare theor_structure Input Molecular Structure (cis/trans Isomer) theor_predict NMR Prediction (e.g., DFT, HOSE, Neural Network) theor_structure->theor_predict theor_data Theoretical Data (Chemical Shifts, Coupling Constants) theor_predict->theor_data theor_data->compare analysis Analysis of Deviations and Structural Confirmation compare->analysis

Caption: Workflow for comparing theoretical and experimental NMR data.

Objective Comparison and Analysis

The comparison between the experimental and theoretical NMR data for trans-1,2-dibromocyclopentane reveals a good correlation, validating the use of predictive methods for structural confirmation.

For the ¹H NMR data , the predicted chemical shifts are generally within 0.1 ppm of the experimental values. The multiplicity and coupling patterns are also well-reproduced by the theoretical model. The slight deviations observed can be attributed to several factors, including the specific solvent used in the experiment (acetonitrile-d₃) versus the more general solvent models often employed in prediction algorithms, as well as the dynamic nature of the cyclopentane ring, which undergoes pseudorotation. The complex, overlapping nature of the experimental spectrum underscores the utility of theoretical predictions in aiding the assignment of individual proton resonances.

In the case of the ¹³C NMR data , the theoretical chemical shifts also show strong agreement with the experimental values, with deviations of less than 2 ppm. This level of accuracy is typically sufficient to confidently assign the carbon skeleton of a molecule.

Reactivity Face-Off: A Comparative Guide to the E2 Elimination Kinetics of cis-1,2-Dibromocyclopentane and Its trans Isomer

Author: BenchChem Technical Support Team. Date: December 2025

The E2 (bimolecular elimination) reaction is a concerted, one-step process requiring a specific anti-periplanar geometry between the departing hydrogen and the leaving group. This stereochemical mandate dictates a significant difference in the reaction rates of diastereomeric substrates, particularly in conformationally restricted cyclic systems. In the case of 1,2-dihalocycloalkanes, the trans isomer is primed for a rapid E2 elimination, while the cis isomer faces a substantial energetic barrier to achieving the necessary transition state geometry.

Executive Summary: A Tale of Two Isomers

The E2 dehydrobromination of 1,2-dibromocyclopentane (B3025039) is profoundly influenced by the stereoisomeric arrangement of the two bromine atoms. The cyclopentane (B165970) ring, while more flexible than a cyclohexane (B81311) ring, still imposes significant geometric constraints that favor the reaction of one isomer over the other.

  • trans-1,2-Dibromocyclopentane : This isomer is expected to undergo E2 elimination at a significantly faster rate. Its stereochemistry allows for a low-energy conformation where a β-hydrogen and a bromine atom can readily adopt the crucial anti-periplanar (180° dihedral angle) arrangement required for the E2 transition state.

  • cis-1,2-Dibromocyclopentane : Conversely, the cis isomer is expected to react much more slowly under E2 conditions. For the cis isomer, an anti-periplanar arrangement between a β-hydrogen and a bromine atom cannot be achieved without considerable distortion of the cyclopentane ring, leading to a high-energy transition state. Consequently, the E2 elimination pathway is strongly disfavored for the cis isomer.

Comparative Kinetic Data (Analogous Systems)

Due to the scarcity of published kinetic data for 1,2-dibromocyclopentane, we present data from the analogous and well-studied 1,2-dibromocyclohexane (B1204518) system to quantitatively illustrate the dramatic rate difference between cis and trans isomers in E2 eliminations.

SubstrateBase/SolventRelative Rate Constant (k_rel)ProductReference
trans-1,2-DibromocyclohexaneI⁻ / Acetone~10⁶Cyclohexene[Fieser and Fieser, 1956]
cis-1,2-DibromocyclohexaneI⁻ / Acetone1Cyclohexene[Fieser and Fieser, 1956]

Note: The data above is for dehalogenation (elimination of both bromine atoms) induced by iodide ion, which proceeds via an E2-like mechanism. The vast difference in rates is directly attributable to the stereochemical requirements of the reaction.

Reaction Mechanism and Stereochemical Rationale

The E2 reaction mechanism is a concerted process where the base abstracts a proton, the C-H bond breaks, a π-bond forms, and the leaving group departs simultaneously. The efficiency of this process is highly dependent on the orbital overlap in the transition state, which is maximized in an anti-periplanar arrangement.

E2_Mechanism cluster_trans trans-1,2-Dibromocyclopentane (Favorable E2) cluster_cis This compound (Disfavored E2) trans transition_trans Anti-periplanar Transition State trans->transition_trans Fast H_trans H C1_trans H_trans->C1_trans Br1_trans Br Br2_trans Br Base_trans Base: Base_trans->H_trans attacks C1_trans->Br2_trans C2_trans C1_trans->C2_trans C2_trans->Br1_trans product_trans 3-Bromocyclopentene transition_trans->product_trans cis transition_cis Syn-periplanar-like (High Energy) Transition State cis->transition_cis Very Slow H_cis H C1_cis H_cis->C1_cis Br1_cis Br Br2_cis Br Base_cis Base: Base_cis->H_cis attacks C1_cis->Br2_cis C2_cis C1_cis->C2_cis C2_cis->Br1_cis product_cis 3-Bromocyclopentene transition_cis->product_cis

Figure 1. Logical relationship between stereochemistry and E2 reactivity.

In trans-1,2-dibromocyclopentane, the molecule can adopt a conformation where one bromine atom and an adjacent hydrogen are in pseudo-axial positions on opposite sides of the ring, fulfilling the anti-periplanar requirement. In contrast, for this compound, a bromine and an adjacent hydrogen on the opposite face of the ring cannot achieve a dihedral angle of 180° without significant ring strain. This makes the E2 pathway energetically costly and therefore much slower.

Experimental Protocols

To experimentally determine and compare the E2 elimination kinetics of cis- and trans-1,2-dibromocyclopentane, the following methodologies can be employed.

Reaction Setup and Monitoring

The dehydrobromination reaction is typically carried out using a strong, non-nucleophilic base to favor elimination over substitution. A common choice is potassium tert-butoxide (KOt-Bu) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).

Procedure:

  • A solution of the chosen substrate (cis- or trans-1,2-dibromocyclopentane) of known concentration is prepared in the reaction solvent in a thermostatted reaction vessel.

  • A solution of the base (e.g., KOt-Bu) of known concentration is also prepared in the same solvent.

  • The reaction is initiated by adding the base solution to the substrate solution at a constant temperature.

  • The progress of the reaction is monitored over time by analyzing the concentration of the reactant or product.

Kinetic Analysis Techniques

a) Gas Chromatography (GC):

  • Principle: Aliquots of the reaction mixture are withdrawn at specific time intervals, quenched (e.g., by adding a weak acid to neutralize the base), and then analyzed by GC. The GC separates the reactant (1,2-dibromocyclopentane) from the product (3-bromocyclopentene), and the peak areas can be used to determine their relative concentrations.

  • Data Analysis: A plot of the natural logarithm of the reactant concentration versus time will yield a straight line for a pseudo-first-order reaction (if the base is in large excess), the slope of which is the negative of the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing by the concentration of the base.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: The reaction can be monitored in real-time directly in an NMR tube. Specific proton signals for the reactant and product that do not overlap are chosen for integration. The relative integrals of these signals over time provide a direct measure of the changing concentrations of the species.

  • Data Analysis: Similar to the GC method, the integrated signal intensities are used to calculate the concentrations at various time points, from which the rate constant can be determined.

Experimental_Workflow cluster_prep Reaction Preparation cluster_analysis Analytical Methods Substrate Prepare Substrate Solution (cis- or trans-1,2-dibromocyclopentane) Initiate Initiate Reaction (Mix solutions at constant T) Substrate->Initiate Base Prepare Base Solution (e.g., KOtBu in DMSO) Base->Initiate Monitor Monitor Reaction Progress Initiate->Monitor GC Gas Chromatography (GC) - Withdraw & Quench Aliquots - Analyze Composition Monitor->GC Option 1 NMR NMR Spectroscopy - Real-time monitoring in NMR tube - Integrate characteristic peaks Monitor->NMR Option 2 Data Data Analysis - Plot ln[Reactant] vs. Time - Determine Rate Constant (k) GC->Data NMR->Data

Figure 2. Experimental workflow for comparing reaction rates.

Conclusion

The stereochemical principles governing the E2 reaction provide a robust framework for predicting the relative reactivities of diastereomers. For 1,2-dibromocyclopentane, the trans isomer is predisposed to undergo a rapid E2 elimination due to its ability to readily adopt the required anti-periplanar conformation. In stark contrast, the cis isomer is sterically hindered from achieving this optimal geometry, resulting in a significantly slower E2 reaction rate. This pronounced difference in reactivity underscores the critical role of stereoelectronics in chemical transformations and serves as a foundational concept for reaction design and control in organic synthesis and drug development. While direct quantitative kinetic data for the cyclopentyl system is elusive, the qualitative prediction and data from analogous cyclohexane systems provide a compelling and consistent picture.

A Comparative Analysis of Cyclopentene Halogenation: Bromination vs. Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the halogenation of alkenes is a foundational transformation. This guide provides a detailed comparative analysis of the bromination and chlorination of cyclopentene (B43876), focusing on the prevalent electrophilic addition pathway. The comparison covers reaction outcomes, kinetics, and detailed experimental protocols to inform methodological choices in the laboratory.

Executive Summary

Both bromination and chlorination of cyclopentene proceed via an electrophilic addition mechanism to yield the corresponding trans-1,2-dihalocyclopentane. The reactions are highly stereospecific, favoring anti-addition. The primary distinction lies in the reactivity of the halogens, with chlorination generally proceeding at a faster rate than bromination under similar conditions. The choice between the two reagents may, therefore, depend on the desired reaction rate and the specific handling requirements of elemental bromine and chlorine.

Comparative Data

The following table summarizes the key quantitative and qualitative differences between the electrophilic bromination and chlorination of cyclopentene.

FeatureBrominationChlorination
Primary Product trans-1,2-Dibromocyclopentanetrans-1,2-Dichlorocyclopentane
Stereochemistry Predominantly anti-additionPredominantly anti-addition
Typical Yield High72%[1]
Reaction Kinetics Generally slower than chlorination.Generally faster than bromination. The reactivity of halogen species towards olefins follows the order HOCl < HOBr < Br₂O < Cl₂O ≈ Cl₂.[2][3]
Key Intermediate Cyclic bromonium ionCyclic chloronium ion
Reagents Br₂ in an inert solvent (e.g., CCl₄, CH₂Cl₂)Cl₂ in an inert solvent (e.g., CH₂Cl₂)

Reaction Mechanisms and Stereochemistry

The electrophilic addition of both bromine and chlorine to cyclopentene proceeds through a well-established mechanism involving a cyclic halonium ion intermediate.[1] This intermediate is key to the observed stereospecificity of the reaction.

The alkene's π-bond acts as a nucleophile, attacking the electrophilic halogen molecule. This results in the formation of a three-membered ring intermediate, the bromonium or chloronium ion, with the expulsion of a halide ion. The halide ion then acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the halonium bridge. This backside attack, analogous to an SN2 reaction, leads to the exclusive formation of the trans-dihalide product.[4] This process is known as anti-addition.[5]

Experimental Protocols

Below are detailed experimental protocols for the electrophilic bromination and chlorination of cyclopentene.

Electrophilic Bromination of Cyclopentene

Objective: To synthesize trans-1,2-dibromocyclopentane.[1]

Materials:

  • Cyclopentene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene in an equal volume of carbon tetrachloride.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise with continuous stirring. The disappearance of the characteristic red-brown color of bromine indicates the progress of the reaction.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to quench any unreacted bromine and hydrobromic acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent using a rotary evaporator to yield the crude trans-1,2-dibromocyclopentane. Further purification can be achieved by distillation.

Electrophilic Chlorination of Cyclopentene

Objective: To synthesize trans-1,2-dichlorocyclopentane.

Materials:

  • Cyclopentene

  • Chlorine (Cl₂) gas or a solution of Cl₂ in an inert solvent

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

  • Gas dispersion tube

  • Three-necked flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a gas dispersion tube, and a thermometer, dissolve cyclopentene in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly bubble chlorine gas through the solution or add a solution of chlorine in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine.

  • Once the reaction is complete, wash the mixture with a sodium thiosulfate solution to remove any excess chlorine.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude trans-1,2-dichlorocyclopentane can be purified by distillation.[6]

Visualizing the Process

The following diagrams illustrate the electrophilic halogenation mechanism and a general experimental workflow.

Electrophilic_Halogenation cluster_step1 Step 1: Formation of Halonium Ion cluster_step2 Step 2: Nucleophilic Attack Cyclopentene Cyclopentene Halonium_Ion Cyclic Halonium Ion Cyclopentene->Halonium_Ion π-bond attack Halogen X-X (Br₂ or Cl₂) Halogen->Halonium_Ion Halide_Ion X⁻ Halogen->Halide_Ion Heterolytic cleavage Halonium_Ion_2 Cyclic Halonium Ion Product trans-1,2-Dihalocyclopentane Halonium_Ion_2->Product Halide_Ion_2 X⁻ Halide_Ion_2->Product Backside attack (Anti-addition)

Fig. 1: Mechanism of Electrophilic Halogenation.

Experimental_Workflow start Start dissolve Dissolve Cyclopentene in Inert Solvent start->dissolve cool Cool Reaction Mixture (Ice Bath) dissolve->cool add_halogen Slowly Add Halogen (Br₂ or Cl₂) cool->add_halogen react Stir at Room Temperature add_halogen->react wash Aqueous Wash (e.g., NaHCO₃ or Na₂S₂O₃) react->wash separate Separate Organic Layer wash->separate dry Dry with Anhydrous Salt (e.g., MgSO₄ or Na₂SO₄) separate->dry filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate purify Purify Product (Distillation) evaporate->purify end End purify->end

Fig. 2: General Experimental Workflow.

References

A Comparative Guide to the Computational Modeling of Reaction Mechanisms for cis-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of computational methods for modeling the reaction mechanisms of cis-1,2-dibromocyclopentane. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize computational chemistry to predict reaction outcomes and elucidate mechanistic pathways. The focus is on the prevalent base-induced elimination reaction, with an objective evaluation of various theoretical models and their performance.

Introduction to Reaction Mechanisms

This compound, a vicinal dihalide, primarily undergoes an elimination reaction in the presence of a base to yield cyclopentene (B43876). This transformation is a classic example of a dehalogenation reaction. The predominant mechanism for such a process is the bimolecular elimination (E2) reaction.[1][2] The stereochemical outcome and reaction rate of the E2 mechanism are highly dependent on the conformational arrangement of the substrate, specifically requiring an anti-periplanar alignment of a proton and the leaving bromide group.[1][2]

Computational modeling is an indispensable tool for studying these transient and often complex pathways.[3][4] By calculating the potential energy surface, researchers can identify transition states, intermediates, and determine activation barriers, providing deep insights that complement experimental studies.[4]

The E2 Elimination Pathway

The E2 reaction of this compound is a concerted process where a base abstracts a proton from the carbon adjacent to a carbon-bromine bond, while simultaneously, the C-Br bond breaks and a double bond forms between the two carbon atoms.[2] For this to occur, the cyclopentane (B165970) ring must adopt a conformation that places one of the bromine atoms and an adjacent hydrogen in an anti-periplanar (180° dihedral angle) arrangement. The cyclopentane ring is not planar and exists in dynamic equilibrium between "envelope" and "half-chair" conformations.[5] The energetic feasibility of achieving the necessary reactive conformation is a key factor in the overall reaction kinetics.

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products reactant This compound (Anti-periplanar Conformation) + Base ts [Base---H---C---C---Br]‡ reactant->ts Concerted Step products Cyclopentene + H-Base⁺ + Br⁻ ts->products

Figure 1. Simplified logical flow of the E2 elimination mechanism.

Computational Protocols

A typical workflow for computationally modeling the reaction mechanism involves several key steps. The accuracy of the results is highly dependent on the chosen theoretical method (e.g., DFT functional) and the basis set.

Experimental Protocol: Quantum Chemical Calculation Workflow

  • Conformational Search: An initial conformational analysis of the this compound reactant is performed to identify the lowest energy ground state conformers (e.g., envelope and half-chair forms). Molecular mechanics (MM) methods can be used for an initial scan, followed by higher-level quantum mechanics (QM) optimization.[6]

  • Reactant and Product Optimization: The geometries of the reactant (lowest energy conformer), base, cyclopentene product, and protonated base are optimized to a local minimum on the potential energy surface.

  • Transition State (TS) Search: A transition state search is conducted to locate the first-order saddle point connecting the reactants and products. This is a critical step that often requires a good initial guess of the TS geometry. Common algorithms include Synchronous Transit-Guided Quasi-Newton (STQN) methods.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures (reactants, products, and TS).

    • For reactants and products (minima), all calculated frequencies should be real (positive).

    • For a true transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-H bond breaking and C-Br bond breaking).

  • Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a more accurate, larger basis set to refine the electronic energies. Solvation effects can be included at this stage using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Activation and Reaction Energy Calculation: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. The reaction energy (ΔEr) is the difference between the products and the reactants. These values are typically corrected with zero-point vibrational energies (ZPVE) obtained from the frequency calculations.

Computational_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_struct Define Molecular Structure method_select Select Functional & Basis Set mol_struct->method_select geom_opt Geometry Optimization (Reactants & Products) method_select->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Analysis ts_search->freq_calc verify_ts Verify TS (1 Imaginary Freq.) freq_calc->verify_ts energy_calc Single-Point Energy (with Solvation) calc_energy Calculate ΔE‡ and ΔEr energy_calc->calc_energy verify_ts->energy_calc If Valid TS

Figure 2. General workflow for computational reaction mechanism analysis.

Comparison of Computational Models

The choice of computational method significantly impacts the accuracy of the predicted thermochemical properties. Density Functional Theory (DFT) is widely used due to its favorable balance of cost and accuracy.[4][7] Below is a comparison of common DFT functionals for reactions involving halogenated alkanes.

Table 1: Performance Comparison of Common DFT Functionals for Halogenated Systems

FunctionalTypeStrengthsWeaknessesTypical Application
B3LYP Hybrid-GGAA widely used, robust functional that often provides a good starting point.[8][9]Can have systematic errors for halogen thermochemistry and may underestimate reaction barriers.[7] Performance is considered modest for halide-protein interactions.[10]General-purpose calculations, initial geometry optimizations.
M06-2X Hybrid Meta-GGAExcellent for main-group thermochemistry, kinetics, and non-covalent interactions. Generally performs well for activation energies.Can be more computationally expensive than B3LYP.Recommended for accurate barrier height and thermochemical calculations.
PBE0 Hybrid-GGAParameter-free hybrid functional, often providing good results for a range of systems.May not be as accurate as empirically fitted functionals for specific reaction types.Benchmarking studies, systems where empirical fitting is a concern.
B97-1 Hybrid-GGAShows optimal or near-optimal performance in reproducing bromide-binding energies.[10]Performance may vary for different halide types.[10]Systems with significant non-covalent interactions involving bromide.
MP2 Ab InitioA wave function-based method (Møller-Plesset perturbation theory) that systematically includes electron correlation. Often used as a benchmark for DFT.[10]Computationally more demanding than DFT, can have basis set superposition errors.High-accuracy benchmarking, systems where DFT functionals are known to fail.

Basis Set Selection

The basis set describes the atomic orbitals used in the calculation. Its choice is as crucial as the functional.

  • Pople Style (e.g., 6-311++G(d,p)): This is a split-valence basis set that offers a good compromise between accuracy and computational cost. The "+" symbols indicate the addition of diffuse functions (important for anions and weak interactions), while "(d,p)" indicates polarization functions (important for describing bond angles and shapes).

  • Correlation-Consistent (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit.[10] The "aug-" prefix signifies the addition of diffuse functions, which are critical for accurately describing the bromide leaving group.[10] While more computationally expensive, they are recommended for achieving high accuracy in final energy calculations.[10]

References

A Comparative Guide to the Synthetic Routes of cis-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for producing cis-1,2-dibromocyclopentane, a vicinal dihalide with potential applications in organic synthesis and as a building block in medicinal chemistry. While the electrophilic addition of bromine to cyclopentene (B43876) is a well-established method for dibromination, it predominantly yields the trans-isomer. This document outlines and validates an alternative synthetic pathway that favors the formation of the desired cis-stereoisomer and compares it with the traditional approach.

Introduction

The stereochemistry of vicinal dihalides is crucial in determining the three-dimensional structure and, consequently, the biological activity and physical properties of more complex molecules derived from them. The standard synthesis of 1,2-dibromocyclopentane (B3025039) involves the direct bromination of cyclopentene. This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading almost exclusively to the formation of trans-1,2-dibromocyclopentane.[1][2] This guide details a validated two-step alternative route that yields the cis-isomer, providing researchers with a practical approach for its synthesis.

Comparative Analysis of Synthetic Routes

The two primary routes for the synthesis of 1,2-dibromocyclopentane isomers are direct bromination for the trans-isomer and a two-step epoxidation-ring-opening sequence for the cis-isomer. A summary of the key performance indicators for each route is presented below.

ParameterRoute 1: Direct Bromination (trans-isomer)Route 2: Epoxidation & Ring-Opening (cis-isomer)
Product Stereochemistry Predominantly transPredominantly cis
Starting Material CyclopenteneCyclopentene
Key Reagents Bromine (Br₂), Carbon Tetrachloride (CCl₄)m-Chloroperoxybenzoic acid (m-CPBA), Lithium Bromide (LiBr)
Number of Steps 12
Overall Yield High (typically >90%)Moderate (typically 60-70% over two steps)
Reaction Conditions Room temperatureStep 1: Room temperature; Step 2: Reflux
Safety Considerations Bromine is highly corrosive and toxic. Carbon tetrachloride is a known carcinogen and ozone-depleting substance.m-CPBA is a potentially explosive oxidizing agent. Diethyl ether is highly flammable.

Logical Workflow for Synthesis and Validation

The following diagram illustrates the decision-making process and workflow for the synthesis and validation of the desired 1,2-dibromocyclopentane isomer.

G cluster_0 Synthesis Strategy cluster_1 Validation start Desired Isomer? trans_route Route 1: Direct Bromination (Cyclopentene + Br2/CCl4) start->trans_route trans cis_route Route 2: Two-Step Synthesis start->cis_route cis product Product Isolation trans_route->product epoxidation Step 2a: Epoxidation (Cyclopentene + m-CPBA) cis_route->epoxidation ring_opening Step 2b: Ring-Opening (Cyclopentene Oxide + LiBr) epoxidation->ring_opening ring_opening->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis confirmation Stereochemical Confirmation analysis->confirmation

Caption: Workflow for the synthesis and validation of 1,2-dibromocyclopentane isomers.

Experimental Protocols

Route 1: Synthesis of trans-1,2-Dibromocyclopentane (Direct Bromination)

This method is the standard laboratory procedure for the anti-addition of bromine to an alkene.

Materials:

  • Cyclopentene

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene (1.0 eq) in carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain trans-1,2-dibromocyclopentane.

Expected Yield: >90%.

Route 2: Synthesis of this compound (Two-Step Sequence)

This route involves the syn-epoxidation of cyclopentene followed by an Sₙ2-type ring-opening with a bromide nucleophile, which results in an overall cis-dibromination.

Step 2a: Synthesis of Cyclopentene Oxide (Epoxidation)

Materials:

  • Cyclopentene

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate solution (10% w/v)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve cyclopentene (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the stirred solution at room temperature.[3]

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, wash the reaction mixture with a 10% sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Carefully remove the solvent by distillation to obtain cyclopentene oxide.

Expected Yield: ~80-90%.[4]

Step 2b: Synthesis of this compound (Epoxide Ring-Opening)

Materials:

  • Cyclopentene oxide

  • Lithium bromide (LiBr)

  • Acetic acid

  • Diethyl ether

  • Water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of cyclopentene oxide (1.0 eq) in diethyl ether and acetic acid, add lithium bromide (1.5 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by distillation or chromatography.

Expected Yield: ~75-85% for this step.

Signaling Pathway for Stereochemical Control

The stereochemical outcome of the dibromination is determined by the reaction mechanism. The following diagram illustrates the key intermediates and pathways leading to either the trans or cis product.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Epoxidation/Ring-Opening cyclopentene Cyclopentene bromonium Cyclic Bromonium Ion (achiral, meso-like) cyclopentene->bromonium + Br2 epoxide Cyclopentene Oxide (cis, achiral, meso) cyclopentene->epoxide + m-CPBA (syn-addition) trans_product trans-1,2-dibromocyclopentane bromonium->trans_product + Br- (anti-attack) cis_product This compound epoxide->cis_product + LiBr (SN2 attack)

Caption: Mechanistic pathways determining the stereoselective synthesis of 1,2-dibromocyclopentane isomers.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving the epoxidation of cyclopentene followed by the ring-opening of the resulting epoxide with a bromide source. This method provides a reliable alternative to the direct bromination of cyclopentene, which predominantly yields the trans-isomer. While the direct bromination offers a higher yield in a single step, the two-step pathway is superior for obtaining the cis-stereoisomer. The choice of synthetic route should be guided by the desired stereochemical outcome. For drug development and other applications where specific stereoisomers are required, this validated two-step protocol for this compound is a valuable tool for synthetic chemists.

References

A Comparative Analysis of Dihalogenated Cyclopentanes: Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties of various dihalogenated cyclopentanes. The introduction of two halogen atoms onto the cyclopentane (B165970) ring gives rise to a diverse set of isomers with distinct properties, making them interesting candidates for applications in materials science and as building blocks in medicinal chemistry. This document summarizes available experimental data, outlines detailed protocols for key characterization techniques, and visualizes experimental and logical workflows relevant to the study of these compounds.

Physicochemical Properties

The properties of dihalogenated cyclopentanes are significantly influenced by the nature of the halogen, its position on the cyclopentane ring (geminal, vicinal, or 1,3-), and the stereochemistry (cis or trans). The following tables summarize the available experimental data for a range of dihalogenated cyclopentanes. It is important to note that a complete and directly comparable experimental dataset is not available for all isomers, highlighting areas for future research.

Table 1: Physical Properties of Dihalogenated Cyclopentanes

CompoundIsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Difluorocyclopentane 1,1-C₅H₈F₂106.11Data not availableData not available
cis-1,2-C₅H₈F₂106.11Data not availableData not available
trans-1,2-C₅H₈F₂106.11Data not availableData not available
cis-1,3-C₅H₈F₂106.11Data not availableData not available
trans-1,3-C₅H₈F₂106.11Data not availableData not available
Dichlorocyclopentane 1,1-C₅H₈Cl₂139.02140-143[1], 161.8 at 760 mmHg[2]1.1828[1], 1.19[2]
cis-1,2-C₅H₈Cl₂139.02180.7 at 760 mmHg[3]1.19[3]
trans-1,2-C₅H₈Cl₂139.02Data not availableData not available
cis-1,3-C₅H₈Cl₂139.02Data not availableData not available
trans-1,3-C₅H₈Cl₂139.02Data not availableData not available
Dibromocyclopentane 1,1-C₅H₈Br₂227.92Data not availableData not available
cis-1,2-C₅H₈Br₂227.92Data not availableData not available
trans-1,2-C₅H₈Br₂227.92196.9 at 760 mmHg[4]1.94[4]
cis-1,3-C₅H₈Br₂227.92Data not availableData not available
trans-1,3-C₅H₈Br₂227.92Data not availableData not available
Diiodocyclopentane 1,1-C₅H₈I₂321.92Data not availableData not available
cis-1,2-C₅H₈I₂321.92Data not availableData not available
trans-1,2-C₅H₈I₂321.92Data not availableData not available
cis-1,3-C₅H₈I₂321.92Data not availableData not available
trans-1,3-C₅H₈I₂321.92Data not availableData not available
Monohalogenated Cyclopentanes for Comparison
Iodocyclopentane-C₅H₉I196.0377 at 45 mmHg[5]1.695 at 25°C[5]
Bromocyclopentane-C₅H₉Br149.03137-139[6]1.39 at 25°C[6]

Table 2: Computed Molecular Properties of Dihalogenated Cyclopentanes

CompoundIsomerXLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond Count
Dichlorocyclopentane 1,1-2.6[2]0[2]0[2]0[2]
trans-1,3-2.4[7]0[7]0[7]0[7]
Dibromocyclopentane cis-1,3-2.7[8]0[8]0[8]0[8]
Diiodocyclopentane 1,1-3.8[9]0[9]0[9]0[9]

Note: XLogP3 is a computed value for the octanol-water partition coefficient, which is an indicator of a substance's lipophilicity.

Experimental Protocols

Accurate characterization of dihalogenated cyclopentanes relies on standardized experimental procedures. Below are detailed protocols for the determination of key physicochemical and spectroscopic properties.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of the dihalogenated cyclopentane

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer.

  • Place the assembly in the Thiele tube or oil bath.

  • Gently heat the apparatus.

  • A slow stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Continue to heat until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Record the temperature at which the rapid stream of bubbles is maintained. This is the boiling point of the liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dihalogenated cyclopentanes, particularly for distinguishing between stereoisomers.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of the dihalogenated cyclopentane

  • Pipettes

Procedure:

  • Dissolve 5-10 mg of the purified dihalogenated cyclopentane in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution into a clean NMR tube using a pipette.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

  • Acquire the desired NMR spectra (e.g., ¹H NMR, ¹³C NMR, DEPT, COSY).

  • Process the acquired data (Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration values to determine the structure and stereochemistry of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For dihalogenated cyclopentanes, it can provide information about the carbon-halogen and carbon-hydrogen bonds.

Apparatus:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • Sample of the dihalogenated cyclopentane

  • Volatile solvent (if preparing a thin film)

Procedure (for liquid samples using salt plates):

  • Ensure the salt plates are clean and dry.

  • Place a small drop of the liquid sample onto one salt plate.

  • Place the second salt plate on top, spreading the liquid into a thin film.

  • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum.

  • Analyze the absorption bands to identify characteristic vibrational frequencies.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel dihalogenated cyclopentane.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_properties Physicochemical Property Determination start Starting Materials reaction Halogenation Reaction start->reaction workup Reaction Work-up & Purification reaction->workup nmr NMR Spectroscopy (1H, 13C, etc.) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms elemental Elemental Analysis workup->elemental bp Boiling Point workup->bp mp Melting Point workup->mp density Density workup->density dipole Dipole Moment workup->dipole final_structure Structure Elucidation nmr->final_structure ir->final_structure ms->final_structure elemental->final_structure

Caption: A typical workflow for the synthesis and characterization of dihalogenated cyclopentanes.

Logical Relationships in Spectroscopic Analysis

This diagram shows the logical connections between different spectroscopic techniques and the information they provide for structure elucidation.

G ms Mass Spectrometry mw Molecular Weight & Formula ms->mw ir IR Spectroscopy fg Functional Groups ir->fg nmr1h 1H NMR h_env Proton Environments nmr1h->h_env connectivity Connectivity (J-coupling) nmr1h->connectivity nmr13c 13C NMR c_env Carbon Environments nmr13c->c_env stereochem Stereochemistry h_env->stereochem connectivity->stereochem

Caption: Logical relationships between spectroscopic data and structural information.

Potential Role in Drug Discovery

While specific biological activities for many simple dihalogenated cyclopentanes are not extensively documented, their structural features suggest potential applications in drug discovery. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The cyclopentane scaffold provides a rigid framework for presenting these halogens in specific spatial orientations.

G start Dihalogenated Cyclopentane Scaffold lipophilicity Modulation of Lipophilicity start->lipophilicity metabolism Altered Metabolic Stability start->metabolism binding Enhanced Binding Affinity (Halogen Bonding) start->binding conformation Conformational Rigidity start->conformation adme Improved ADME Properties lipophilicity->adme metabolism->adme target Improved Target Engagement binding->target conformation->target lead_opt Lead Optimization in Drug Discovery adme->lead_opt target->lead_opt

Caption: Potential contributions of dihalogenated cyclopentanes to drug discovery.

Conclusion

This guide provides a foundational comparison of dihalogenated cyclopentanes, highlighting their diverse properties and the experimental techniques used for their characterization. The presented data underscores the influence of halogen type, substitution pattern, and stereochemistry on the physicochemical properties of these compounds. While a comprehensive experimental dataset is not yet available for all isomers, the information and protocols provided herein serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry. Further investigation into the biological activities of these compounds is warranted to fully explore their potential in drug development.

References

Confirming the Anti-Addition Mechanism in the Bromination of Cyclopentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The halogenation of alkenes is a fundamental reaction in organic synthesis, and understanding its stereochemical outcome is crucial for the controlled synthesis of complex molecules. The bromination of cyclopentene (B43876) serves as a classic example to illustrate the anti-addition mechanism, a stereospecific process that dictates the spatial arrangement of the newly introduced bromine atoms. This guide provides a comparative analysis of the anti-addition mechanism versus a hypothetical syn-addition, supported by experimental data and detailed protocols to confirm the observed stereochemistry.

Comparison of Stereochemical Outcomes: Anti-Addition vs. Syn-Addition

The addition of bromine to cyclopentene proceeds exclusively via an anti-addition pathway, leading to the formation of trans-1,2-dibromocyclopentane. This is in stark contrast to a hypothetical syn-addition, which would result in the cis-isomer. The definitive evidence for the anti-addition mechanism comes from the formation of a cyclic bromonium ion intermediate.[1][2]

FeatureAnti-Addition (Observed)Syn-Addition (Hypothetical)
Mechanism Proceeds through a three-membered cyclic bromonium ion intermediate.[3]Would proceed through a concerted addition from the same face or a planar carbocation intermediate.
Intermediate Bridged bromonium ion.[3]Planar carbocation or a four-centered transition state.
Stereospecificity Highly stereospecific.[2]Would be non-stereospecific if a planar carbocation is involved.
Product trans-1,2-dibromocyclopentane (racemic mixture of (1R,2R) and (1S,2S) enantiomers).cis-1,2-dibromocyclopentane (a meso compound).
Experimental Yield Predominantly >99% trans-isomer.Not observed.

Experimental Evidence: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 1,2-dibromocyclopentane, thus confirming the anti-addition mechanism.[4] The key differences in their ¹H and ¹³C NMR spectra arise from the different symmetry of the two molecules.

IsomerSymmetry¹H NMR Signals¹³C NMR SignalsKey Differentiating Feature
trans C₂ axis3 sets of signals3 signalsThe two methine protons (CH-Br) are equivalent, as are the two pairs of methylene (B1212753) protons (-CH₂-).
cis Plane of symmetry4 sets of signals3 signalsThe two methine protons (CH-Br) are equivalent, but the methylene protons are diastereotopic, leading to more complex splitting patterns.

Predicted ¹H and ¹³C NMR Data for 1,2-Dibromocyclopentane Isomers:

IsomerProton/CarbonPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
trans-1,2-dibromocyclopentane CH-Br~4.5 - 4.8 (multiplet)~55 - 60
CH₂ (adjacent to CH-Br)~2.2 - 2.5 (multiplet)~30 - 35
CH₂ (remote)~1.8 - 2.1 (multiplet)~20 - 25
This compound CH-Br~4.6 - 4.9 (multiplet)~53 - 58
CH₂ (adjacent to CH-Br)~2.3 - 2.6 (multiplet)~28 - 33
CH₂ (remote)~1.9 - 2.2 (multiplet)~22 - 27

Note: The exact chemical shifts can vary depending on the solvent and concentration. The primary distinguishing feature in the ¹H NMR spectrum is the number of distinct multiplets for the methylene protons.

Experimental Protocol

This section outlines a detailed methodology for the bromination of cyclopentene and the subsequent analysis of the product to confirm the anti-addition mechanism.

Materials:

  • Cyclopentene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentene (1.0 eq) in anhydrous dichloromethane. Cool the flask in an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (1.0 eq) in dichloromethane. Add the bromine solution dropwise to the stirred cyclopentene solution over 15-20 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Quenching: Once the addition is complete and the reaction mixture is faintly yellow, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes. Quench the reaction by slowly adding 5% aqueous sodium bicarbonate solution to neutralize any remaining bromine and HBr.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analysis: The crude product, a colorless to pale yellow oil, is expected to be predominantly trans-1,2-dibromocyclopentane. Prepare a sample for NMR analysis by dissolving a small amount of the product in deuterated chloroform.

Characterization:

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. The presence of three distinct sets of multiplets corresponding to the methine and methylene protons confirms the C₂ symmetry of the trans-isomer.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. The presence of three signals for the three types of carbon atoms further supports the formation of the trans-isomer.

Visualizing the Mechanisms and Workflow

The Anti-Addition Mechanism:

The reaction proceeds through a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons from the opposite face of the bromonium ion bridge, leading to the trans product.

anti_addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Cyclopentene Cyclopentene Bromonium Cyclic Bromonium Ion Cyclopentene->Bromonium Electrophilic Attack Br2 Br₂ Br2->Bromonium Trans_Product trans-1,2-Dibromocyclopentane Bromonium->Trans_Product Nucleophilic Attack by Br⁻

Caption: The anti-addition mechanism of bromine to cyclopentene.

Hypothetical Syn-Addition vs. Observed Anti-Addition:

This diagram illustrates the stereochemical difference between the unobserved syn-addition and the experimentally confirmed anti-addition.

syn_vs_anti cluster_syn Hypothetical Syn-Addition cluster_anti Observed Anti-Addition Start Cyclopentene + Br₂ Syn_Product This compound (Not Observed) Start->Syn_Product Hypothetical Path Anti_Product trans-1,2-Dibromocyclopentane (Observed Product) Start->Anti_Product Observed Path

Caption: Comparison of hypothetical syn- and observed anti-addition.

Experimental Workflow:

The following workflow outlines the key steps to experimentally verify the anti-addition mechanism.

experimental_workflow A 1. Bromination of Cyclopentene B 2. Reaction Workup (Quenching & Extraction) A->B C 3. Product Isolation (Drying & Solvent Removal) B->C D 4. NMR Analysis (¹H and ¹³C) C->D E 5. Confirmation of trans-Stereochemistry D->E

Caption: Experimental workflow for confirming the anti-addition mechanism.

References

A Comparative Guide to the Stereoselective Synthesis of trans-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The halogenation of alkenes is a fundamental transformation in organic synthesis, providing a gateway to a variety of functionalized molecules. The addition of bromine to cyclopentene (B43876) serves as a classic example of a highly stereoselective reaction, yielding exclusively the trans-1,2-dibromocyclopentane (B238971) isomer. This guide provides a comparative analysis of the traditional bromination method using elemental bromine and a safer, more convenient alternative employing pyridinium (B92312) tribromide. The discussion is supported by established mechanistic principles and detailed experimental protocols to aid in methodological selection and application.

Mechanistic Insight into Stereoselectivity

The high stereoselectivity of the bromination of cyclopentene is a direct consequence of the reaction mechanism. The process is initiated by the electrophilic attack of the cyclopentene π-bond on a bromine molecule. This interaction does not proceed through a simple carbocation intermediate. Instead, a cyclic bromonium ion is formed, where the bromine atom bridges the two carbons of the former double bond.[1][2]

This three-membered ring intermediate is key to the stereochemical outcome. The subsequent step involves the nucleophilic attack of a bromide ion. Due to the steric hindrance on the face of the ring occupied by the bromonium ion, the bromide ion can only attack from the opposite face (a backside attack).[2][3] This anti-addition pathway dictates that the two bromine atoms are added to opposite sides of the cyclopentane (B165970) ring, resulting in the exclusive formation of the trans isomer.[2][4] The formation of the cis-isomer, which would require a syn-addition, is not observed.

Caption: Mechanism of cyclopentene bromination.

Comparison of Bromination Methods

The choice of brominating agent can significantly impact the safety, handling, and reaction setup. Below is a comparison of the traditional method using liquid bromine and an alternative using solid pyridinium tribromide.

ParameterMethod A: Elemental Bromine (Br₂)Method B: Pyridinium Tribromide (PHT)
Reagent Form Volatile, corrosive, dark red-brown liquidStable, non-volatile, crystalline solid
Solvent Non-nucleophilic (e.g., CCl₄, CH₂Cl₂, CHCl₃)Protic (e.g., Glacial Acetic Acid)
Stereoselectivity High (>99% trans)High (>99% trans)
Typical Yield Moderate to high (dependent on conditions)Generally high[5]
Safety & Handling Highly toxic, severe burns on contact, requires excellent ventilationSafer to handle, reduces exposure to bromine vapors[6]
Reaction Conditions Typically low temperatures (-35°C to 0°C) to control reactivity[7]Room temperature or gentle heating[6]

Experimental Protocols

The following are representative experimental protocols for the synthesis of trans-1,2-dibromocyclopentane using the two methods discussed.

Method A: Bromination with Elemental Bromine

This procedure is adapted from the bromination of cyclopentadiene (B3395910) and is representative of the classic approach to alkene bromination.[7]

Materials:

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclopentene (1.0 eq) in chloroform.

  • Cool the solution to -35°C using an appropriate cooling bath.

  • Prepare a solution of bromine (0.95 eq) in chloroform and add it dropwise to the cyclopentene solution over 10 minutes, maintaining the low temperature.

  • After the addition is complete, add a small amount of pyridine (e.g., 10 mL for a ~1 mol scale reaction).

  • Allow the reaction mixture to warm to 0°C.

  • Transfer the mixture to a separatory funnel and wash with a solution of acetic acid and sodium chloride in water.

  • Separate the organic layer and dry it over anhydrous potassium carbonate.

  • Remove the solvent under reduced pressure at a low temperature.

  • The crude product can be further purified by recrystallization from petroleum ether at a low temperature to yield trans-1,2-dibromocyclopentane.

Method B: Bromination with Pyridinium Tribromide

This protocol is adapted from a standard procedure for the bromination of alkenes using pyridinium tribromide, a safer alternative to liquid bromine.[6]

Materials:

  • Cyclopentene

  • Pyridinium tribromide

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add cyclopentene (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • To this solution, add pyridinium tribromide (1.0 eq).

  • Stir the mixture at room temperature. The reaction can be gently heated if necessary to ensure completion.

  • Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Upon completion, pour the reaction mixture into a larger volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude trans-1,2-dibromocyclopentane, which can be purified by distillation or chromatography.

Conclusion

The formation of trans-1,2-dibromocyclopentane from cyclopentene is a highly stereoselective process, governed by the formation of a cyclic bromonium ion intermediate and subsequent anti-addition of a bromide ion. While the traditional method using elemental bromine is effective, it poses significant handling risks. Pyridinium tribromide offers a much safer and more convenient alternative, providing the desired product with high stereoselectivity and yield under milder conditions. For research and development environments where safety and ease of use are paramount, pyridinium tribromide is a superior choice for the stereoselective dibromination of cyclopentene.

References

Safety Operating Guide

Proper Disposal of cis-1,2-Dibromocyclopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of laboratory chemicals are paramount to ensuring a secure research environment. This document provides detailed procedural guidance for the proper disposal of cis-1,2-Dibromocyclopentane, a halogenated organic compound. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and may lead to respiratory irritation[1][2]. Therefore, stringent safety measures must be implemented during handling and disposal.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Nitrile gloves or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical[1][3].
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes[2][3].
Lab Coat A standard laboratory coat.To protect skin and clothing from contamination[3].
Footwear Closed-toe shoes.To protect feet from potential spills[3].

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors[3][4][5].

  • Avoid direct contact with the chemical. In case of skin contact, wash the affected area immediately with soap and plenty of water[1].

  • Prevent the release of the substance into the environment.

Disposal Protocol for this compound

As a halogenated organic compound, this compound requires a specific waste disposal stream. It must not be disposed of down the drain[3][4]. The guiding principle is to segregate halogenated organic waste from all other waste streams[6][7].

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste"[3][4][7].

    • The container must be made of a material compatible with this compound and have a secure, tight-fitting lid to prevent the escape of vapors.

    • The label should clearly identify the contents, including the full chemical name ("this compound"), and list all constituents if it is a mixed waste stream[6][8]. The words "Hazardous Waste" should also be clearly visible[6].

  • Segregation of Waste:

    • It is crucial to keep halogenated waste separate from non-halogenated organic waste, as well as from acidic, alkaline, and other reactive waste types[6][7].

    • Any non-halogenated solvents that become contaminated with this compound must be treated as halogenated waste[8].

  • Storage of Waste Container:

    • The designated waste container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition[1][9].

    • Store the container in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal company[1].

    • Follow your institution's specific procedures for hazardous waste pickup.

    • Contaminated packaging and disposable PPE (such as gloves) should be disposed of as unused product in the same halogenated waste stream[1].

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: Use an inert absorbent material, such as sand or diatomaceous earth, to contain the spill.

  • Collection: Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_decision Generate Waste? fume_hood->waste_decision waste_container Use Designated 'Halogenated Organic Waste' Container waste_decision->waste_container Yes end End of Process waste_decision->end No label_container Label Container with Contents and Hazard Information waste_container->label_container segregate_waste Segregate from Non-Halogenated and Other Wastes label_container->segregate_waste store_waste Store Securely in a Ventilated Area segregate_waste->store_waste disposal_request Arrange for Professional Disposal via Licensed Contractor store_waste->disposal_request disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-1,2-Dibromocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

cis-1,2-Dibromocyclopentane is presumed to share hazards with its trans-isomer, which is classified as harmful if swallowed and causes serious eye damage[1][2]. Therefore, appropriate personal protective equipment must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield should be worn to prevent contact with the eyes[1][3][4].
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use[3][5].
Body Protection A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat[5][6].
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors[4]. A NIOSH-approved respirator may be necessary for certain operations[7].

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 1,2-Dibromocyclopentane. These properties are for the compound in general and may not distinguish between the cis and trans isomers.

PropertyValue
Molecular Formula C₅H₈Br₂
Molecular Weight 227.92 g/mol [8][9]
Appearance Colorless liquid[10]
CAS Number 33547-17-0 (cis-isomer)[8]

Operational Plan for Safe Handling

Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.

Experimental Workflow for Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS for trans-1,2-Dibromocyclopentane prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware handle_transfer->clean_decontaminate clean_dispose Dispose of Waste in Designated Halogenated Waste Container clean_decontaminate->clean_dispose clean_ppe Remove and Dispose of Contaminated PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for trans-1,2-Dibromocyclopentane.

    • Put on all required personal protective equipment as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood[4].

    • Avoid direct contact with skin and eyes[7].

    • Prevent the inhalation of any vapors.

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area[1].

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Disposal Plan

All waste containing this compound must be treated as hazardous.

Disposal Workflow:

cluster_waste Waste Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal waste_liquid Liquid Waste: Collect in a labeled, sealed container for halogenated organic waste. storage_area Store waste in a designated, well-ventilated, and secure area. waste_liquid->storage_area waste_solid Solid Waste: Contaminated items (e.g., gloves, paper towels) should be placed in a labeled, sealed bag. waste_solid->storage_area disposal_ehs Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department. storage_area->disposal_ehs

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled container for halogenated organic waste.

    • Contaminated solid waste, such as gloves and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. This is typically handled by the institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.